molecular formula C6H4N2O3 B3290468 3-Formyl-2-pyrazinecarboxylic acid CAS No. 865061-50-3

3-Formyl-2-pyrazinecarboxylic acid

Cat. No.: B3290468
CAS No.: 865061-50-3
M. Wt: 152.11 g/mol
InChI Key: CINFOIVLINCDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3) is a high-value pyrazine derivative with a molecular weight of 152.11 g/mol and the molecular formula C6H4N2O3 . It serves as a crucial synthetic intermediate and building block in heterocyclic chemistry, with its significance stemming from the dual reactivity of its formyl and carboxylic acid functional groups, which allow for a wide range of chemical transformations . This compound is particularly recognized for its role in pharmaceutical development. It is officially designated as Zopiclone Impurity 4 and is used as a characterized reference standard for analytical method development, validation, and quality control during the synthesis of the active pharmaceutical ingredient (API) Zopiclone . Beyond this specific application, its versatile structure makes it a valuable precursor for constructing more complex heterocyclic compounds with potential biological activities, including in the fields of agrochemicals and materials science . The reactivity of this molecule facilitates its use in diverse research trajectories. The electrophilic formyl group can undergo oxidation to yield 2,3-pyrazinedicarboxylic acid, or be reduced to a hydroxymethyl group, enabling further functionalization . A common and efficient method for its synthesis is the Vilsmeier-Haack formylation of 2-pyrazinecarboxylic acid, a process that proceeds under mild conditions . Attention: This product is intended for research purposes only and is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFOIVLINCDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-2-pyrazinecarboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications in drug discovery and material science.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a pyrazine ring substituted with both a carboxylic acid and a formyl group. These functional groups provide versatile handles for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 865061-50-3
Molecular Formula C₆H₄N₂O₃[2]
Molecular Weight 152.11 g/mol [2]
Appearance Light pink to light red solid[2]
Solubility Slightly soluble in methanol and water[2]
Boiling Point ~354.2 °C at 760 mmHg[2]
SMILES O=C(C1=NC=CN=C1C=O)O

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this specific synthesis, 2-pyrazinecarboxylic acid serves as the substrate.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

This protocol is a representative procedure based on established Vilsmeier-Haack reaction conditions for heterocyclic carboxylic acids.

Materials:

  • 2-Pyrazinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Reaction with Substrate: 2-Pyrazinecarboxylic acid is dissolved in anhydrous dichloromethane (DCM) and added to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, driven by the reactivity of its dual functional groups.[1]

Drug Discovery and Medicinal Chemistry

The pyrazine core is a common scaffold in numerous biologically active molecules.[1] While direct biological activity data for this compound is not extensively reported, its derivatives have shown promise in several therapeutic areas:

  • Antimycobacterial Agents: Derivatives of pyrazinecarboxylic acid are known for their antitubercular activity. Pyrazinamide, a primary drug for tuberculosis treatment, is a notable example. The formyl and carboxylic acid moieties of the title compound can be readily converted to amides and other functionalities to generate novel analogs with potential antimycobacterial properties.

  • Antifungal Agents: Certain substituted pyrazinecarboxamides have demonstrated antifungal activity. The synthetic versatility of this compound allows for the generation of diverse libraries of such compounds for antifungal screening.

  • Precursor in Pharmaceutical Synthesis: This compound has been identified as a key intermediate and a potential impurity in the synthesis of zopiclone, a nonbenzodiazepine hypnotic agent.[1]

Material Science

The reactive nature of the aldehyde and carboxylic acid groups makes this compound a candidate for the development of novel materials. Its derivatives are being explored for potential use in the synthesis of dyes and pigments.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

G cluster_synthesis Synthesis Workflow reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF) reaction Reaction with 2-Pyrazinecarboxylic Acid reagent_prep->reaction workup Aqueous Work-up (Neutralization) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product 3-Formyl-2-pyrazinecarboxylic acid purification->product

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

This diagram illustrates the utility of this compound as a versatile intermediate for creating more complex molecules.

G cluster_intermediate Synthetic Utility cluster_formyl Formyl Group Reactions cluster_carboxyl Carboxylic Acid Reactions start 3-Formyl-2-pyrazinecarboxylic acid oxidation Oxidation start->oxidation reduction Reduction start->reduction condensation Condensation Reactions start->condensation esterification Esterification start->esterification amidation Amidation start->amidation product1 2,3-Pyrazinedicarboxylic acid oxidation->product1 product2 3-(Hydroxymethyl)pyrazine- 2-carboxylic acid reduction->product2 product3 Heterocyclic Derivatives (e.g., Schiff bases) condensation->product3 product4 Pyrazine Esters esterification->product4 product5 Pyrazine Amides amidation->product5

References

physicochemical properties of 3-formyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-formyl-2-pyrazinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and reactivity of this compound (CAS No: 865061-50-3). It includes detailed experimental protocols for the determination of key properties and visual diagrams of its synthesis and primary reaction pathways.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with both a formyl and a carboxylic acid group.[1] These dual functionalities make it a versatile building block and reactive intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1][2] Its appearance is typically a light pink to light red solid.[2]

Quantitative Data Summary

The key identifying and are summarized in the table below.

PropertyValueReference
IUPAC Name 3-formylpyrazine-2-carboxylic acid[2]
CAS Number 865061-50-3[1][2]
Molecular Formula C₆H₄N₂O₃[2][3][4]
Molecular Weight 152.11 g/mol [1][2][4]
Appearance Light pink to light red solid[2]
Boiling Point ~354.2 °C at 760 mmHg (Predicted)[2]
Solubility Slightly soluble in methanol and water[2]
LogP (Octanol/Water) -0.0127 (Predicted)[5]
Topological Polar Surface Area (TPSA) 80.15 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 2[5]
SMILES C1=CN=C(C(=N1)C=O)C(=O)O[2][5]
InChI Key CINFOIVLINCDLI-UHFFFAOYSA-N[1][2]

Synthesis and Reactivity

The presence of both an electrophilic aldehyde and an acidic carboxyl group on the pyrazine ring governs the compound's reactivity.

Synthesis Workflow

The most common laboratory synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[1] This method involves the formylation of the precursor, 2-pyrazinecarboxylic acid, using a Vilsmeier reagent typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

G cluster_main start 2-Pyrazinecarboxylic Acid reagents DMF + POCl3 (Vilsmeier Reagent) start->reagents Formylation product 3-formyl-2-pyrazinecarboxylic Acid reagents->product G cluster_main start 3-formyl-2-pyrazinecarboxylic Acid oxidized 2,3-Pyrazinedicarboxylic Acid start->oxidized Oxidation reduced 3-Hydroxymethyl-2-pyrazinecarboxylic Acid start->reduced Reduction

References

3-formylpyrazine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-formylpyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and a conceptual framework for its potential derivatization and biological screening.

Core Compound Data

The fundamental properties of 3-formylpyrazine-2-carboxylic acid are summarized below, providing essential information for experimental design and characterization.

ParameterValue
Molecular Formula C₆H₄N₂O₃
Molecular Weight 152.11 g/mol
IUPAC Name 3-formylpyrazine-2-carboxylic acid
CAS Number 865061-50-3

Synthesis of 3-Formylpyrazine-2-carboxylic Acid

The primary synthetic route to 3-formylpyrazine-2-carboxylic acid is through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

This protocol outlines the synthesis of 3-formylpyrazine-2-carboxylic acid from 2-pyrazinecarboxylic acid.

Materials:

  • 2-Pyrazinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.

  • Reaction with Substrate: Dissolve 2-pyrazinecarboxylic acid in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent under continuous stirring and cooling in the ice-bath.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. This step should be performed in a well-ventilated fume hood due to the evolution of gas.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3-formylpyrazine-2-carboxylic acid can be further purified by column chromatography or recrystallization to yield the final product.

Logical Workflow for Derivatization and Screening

Given the reactive nature of the formyl and carboxylic acid moieties, 3-formylpyrazine-2-carboxylic acid serves as a versatile scaffold for the synthesis of a library of derivatives for biological screening. The following diagram illustrates a logical workflow for the generation and evaluation of novel compounds based on this core structure.

G cluster_derivatization Derivatization Strategies cluster_screening Biological Screening start 3-Formylpyrazine-2-carboxylic Acid reductive_amination Reductive Amination (Formyl Group) start->reductive_amination amide_coupling Amide Coupling (Carboxylic Acid) start->amide_coupling esterification Esterification (Carboxylic Acid) start->esterification wittig_reaction Wittig Reaction (Formyl Group) start->wittig_reaction library Compound Library reductive_amination->library amide_coupling->library esterification->library wittig_reaction->library antimicrobial Antimicrobial Assays library->antimicrobial antitumor Antitumor Assays library->antitumor enzyme_inhibition Enzyme Inhibition Assays library->enzyme_inhibition sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar antitumor->sar enzyme_inhibition->sar lead_optimization Lead Optimization sar->lead_optimization

A logical workflow for the derivatization and biological evaluation of 3-formylpyrazine-2-carboxylic acid.

This workflow highlights the potential to generate a diverse chemical library by targeting the two reactive functional groups of the parent molecule. Subsequent screening against various biological targets can lead to the identification of novel therapeutic agents, with structure-activity relationship studies guiding further lead optimization. The pyrazine core is a known pharmacophore in various approved drugs, suggesting that derivatives of 3-formylpyrazine-2-carboxylic acid may exhibit interesting biological activities.

Spectroscopic and Synthetic Insights into 3-Formyl-2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 3-formyl-2-pyrazinecarboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a comprehensive experimental protocol for its synthesis, and its role as a precursor in the development of bioactive molecules.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on spectroscopic methods. The following tables summarize the key NMR and IR data, providing a quantitative basis for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for this compound. The expected chemical shifts are crucial for confirming the presence of the key functional groups and the pyrazine ring structure.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HFormyl Proton (-CHO)9.8 – 10.2
Pyrazine Ring Protons8.5 – 9.5
¹³CFormyl Carbonyl (C=O)190 – 200
Carboxylic Acid Carbonyl (C=O)170 – 175

Note: The chemical shift of the carboxylic acid proton is often broad and its position is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Frequencies for this compound. Vibrational spectroscopy provides valuable information for identifying the principal functional groups within the molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch (broad)2500 – 3300
C=O Stretch1700 – 1730
Formyl GroupC=O Stretch1680 – 1720
Pyrazine RingC=N and C=C Stretches~1400 - 1600

Experimental Protocols

A fundamental understanding of the experimental procedures used to obtain and synthesize this compound is essential for its application in research and development.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Analysis: The resulting spectra are processed, and the chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: A few milligrams of solid this compound are dissolved in a volatile solvent like methylene chloride.

  • Film Deposition: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[1]

  • Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

  • Formylation: 2-Pyrazinecarboxylic acid is then introduced to the Vilsmeier reagent. The electron-rich pyrazine ring undergoes electrophilic substitution, leading to the formation of an iminium ion intermediate.[1]

  • Hydrolysis: The reaction mixture is subsequently hydrolyzed to yield the final product, this compound.[1]

Visualizing Key Processes

Diagrams are provided below to illustrate the synthetic workflow and the logical relationship of this compound in the context of medicinal chemistry.

G cluster_0 Vilsmeier-Haack Synthesis Workflow A 2-Pyrazinecarboxylic Acid C Formylation A->C B Vilsmeier Reagent (DMF + POCl3) B->C D Iminium Intermediate C->D E Hydrolysis D->E F This compound E->F

Caption: Vilsmeier-Haack synthesis of this compound.

G cluster_1 Role as a Synthetic Precursor A This compound B Chemical Modification (e.g., condensation, oxidation, reduction) A->B C Pyrazine-based Amides B->C D Pyrazine-based Hydrazones B->D E Other Heterocyclic Systems B->E F Bioactive Molecules (e.g., Antimycobacterial, Antifungal) C->F D->F E->F

Caption: this compound as a key intermediate.

References

A Technical Guide to the Solubility of 3-Formyl-2-Pyrazinecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-formyl-2-pyrazinecarboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to its dual functionality, featuring both a carboxylic acid and a formyl group, its solubility behavior is critical for synthesis, purification, formulation, and biological screening processes. This document outlines its expected solubility in common organic solvents, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent determine the extent of dissolution. The presence of a polar carboxylic acid group and a moderately polar formyl group on the pyrazine ring suggests that this compound will exhibit a preference for polar solvents.

Qualitative Solubility Profile

Direct quantitative data on the solubility of this compound is not extensively available in public literature. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred. The compound is reported to be slightly soluble in methanol and water[1]. The presence of the polar carboxylic acid and formyl groups allows for hydrogen bonding with protic solvents like alcohols and water.

For a structurally related compound, pyrazine-2-carboxylic acid, solubility is observed in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), while it exhibits low solubility in non-polar solvents like hexane and toluene. A similar trend can be anticipated for this compound.

Furthermore, purification of this compound is often achieved through recrystallization from an ethanol/water mixture, and it can be separated via column chromatography using a mobile phase of ethyl acetate and hexane. This indicates at least partial solubility in these solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data is essential for various research and development applications. The following table provides a template for researchers to populate with experimentally determined values.

SolventChemical ClassExpected SolubilitySolubility ( g/100 mL) at 25°CMolar Solubility (mol/L) at 25°C
MethanolPolar ProticSlightly SolubleData to be determinedData to be determined
EthanolPolar ProticSolubleData to be determinedData to be determined
WaterPolar ProticSlightly SolubleData to be determinedData to be determined
AcetonePolar AproticSolubleData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleData to be determinedData to be determined
Ethyl AcetateModerately PolarModerately SolubleData to be determinedData to be determined
DichloromethaneNon-polarSparingly SolubleData to be determinedData to be determined
TolueneNon-polarPoorly SolubleData to be determinedData to be determined
HexaneNon-polarInsolubleData to be determinedData to be determined

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental methodologies are recommended.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent in a fume hood, optionally assisted by a gentle stream of nitrogen or by using a rotary evaporator.

    • Once the solvent is removed, dry the remaining solid residue in an oven at a suitable temperature (below the compound's decomposition point) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

Calculation:

  • Solubility ( g/100 mL):

    • Mass of dissolved solid (g) / Volume of solvent used (mL) * 100

  • Molar Solubility (mol/L):

    • (Mass of dissolved solid (g) / Molar mass of this compound) / Volume of solvent used (L)

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Materials:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small, precise volume of the clear supernatant from the saturated solution.

    • Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method cluster_calculation Calculation prep_solute Weigh excess This compound saturate Combine and equilibrate (e.g., 24h at 25°C) prep_solute->saturate prep_solvent Measure known volume of solvent prep_solvent->saturate settle Allow solid to settle saturate->settle filter Filter supernatant settle->filter weigh_filtrate Weigh known volume of filtrate filter->weigh_filtrate dilute Dilute filtrate quantitatively filter->dilute evaporate Evaporate solvent weigh_filtrate->evaporate weigh_solid Dry and weigh solid residue evaporate->weigh_solid calc_grav Calculate solubility from mass and volume weigh_solid->calc_grav measure_abs Measure absorbance at λmax dilute->measure_abs calc_spec Calculate concentration from calibration curve measure_abs->calc_spec

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of this compound. Accurate and consistent application of these protocols will yield reliable data crucial for advancing research and development involving this versatile compound.

References

Reactivity of Formyl and Carboxylic Acid Groups in Pyrazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of formyl (aldehyde) and carboxylic acid groups attached to the pyrazine ring system. The unique electronic properties of the pyrazine nucleus significantly influence the chemical behavior of these important functional groups, impacting their application in medicinal chemistry and drug development. Pyrazine derivatives are integral components of numerous pharmaceuticals, and understanding the reactivity of their substituents is crucial for the design and synthesis of novel therapeutic agents.[1]

Electronic Landscape of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[2] This electron deficiency, often referred to as π-deficiency, renders the carbon atoms of the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly when activated by electron-withdrawing groups. The introduction of a formyl or carboxylic acid group further modulates the electronic distribution within the ring, impacting the reactivity of both the substituent and the pyrazine core.

Reactivity of the Formyl Group on Pyrazines

The formyl group (-CHO) attached to a pyrazine ring, as in pyrazine-2-carbaldehyde, exhibits typical aldehyde chemistry, but its reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring. This enhancement makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

Pyrazine aldehydes readily undergo nucleophilic addition reactions. A key example is the Wittig reaction , which is widely used to convert aldehydes into alkenes.[3][4][5][6][7] The reaction proceeds via the attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate that collapses to an alkene and triphenylphosphine oxide.

Diagram: Wittig Reaction Mechanism with Pyrazine-2-carbaldehyde

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Py_CHO Pyrazine-2-carbaldehyde Betaine Betaine Intermediate Py_CHO->Betaine Nucleophilic attack Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring formation Alkene Pyrazinyl-alkene Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine oxide Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction on pyrazine-2-carbaldehyde.

Reduction Reactions

The formyl group of pyrazine aldehydes can be readily reduced to a primary alcohol. A common and chemoselective method for this transformation is the use of sodium borohydride (NaBH₄). This reagent is mild enough to selectively reduce the aldehyde in the presence of less reactive functional groups.

Diagram: Reduction of Pyrazine-2-carbaldehyde

Aldehyde_Reduction Py_CHO Pyrazine-2-carbaldehyde Py_CH2OH Pyrazinylmethanol Py_CHO->Py_CH2OH Hydride attack Hydride NaBH4 (Hydride source) Hydride->Py_CH2OH Solvent Solvent (e.g., MeOH, EtOH) Solvent->Py_CH2OH Protonation

Caption: Reduction of pyrazine-2-carbaldehyde to pyrazinylmethanol.

Reactivity of the Carboxylic Acid Group on Pyrazines

Pyrazinoic acid (pyrazine-2-carboxylic acid) is a key synthon in medicinal chemistry, most notably as the active metabolite of the anti-tuberculosis drug pyrazinamide.[8] The carboxylic acid group can undergo a variety of transformations, primarily at the carbonyl carbon.

Amide Bond Formation

The most significant reaction of pyrazinoic acid in a pharmaceutical context is its conversion to amides. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine. A common method for activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).

Another widely used approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[9]

Diagram: Amide Formation from Pyrazinoic Acid

Amide_Formation cluster_activation Activation cluster_coupling Coupling Py_COOH Pyrazinoic Acid Active_Ester Activated Intermediate (e.g., O-acylisourea) Py_COOH->Active_Ester Coupling_Reagent Coupling Reagent (e.g., DCC, EDC/HOBt) Coupling_Reagent->Active_Ester Py_CONH_R Pyrazine Carboxamide Active_Ester->Py_CONH_R Nucleophilic attack Amine Amine (R-NH2) Amine->Py_CONH_R

Caption: General pathway for amide bond formation from pyrazinoic acid.

Esterification

Pyrazinoic acid can be converted to its corresponding esters through various esterification methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction of the derived acyl chloride with an alcohol provides a high-yielding route to pyrazinoate esters.

Comparative Reactivity: Formyl vs. Carboxylic Acid Group

The formyl group is generally more reactive towards nucleophiles than the carboxylic acid group. This is due to the greater electrophilicity of the aldehyde carbonyl carbon. The carboxylic acid exists in equilibrium with its carboxylate form, which is resonance-stabilized and thus less electrophilic. Furthermore, the hydroxyl group of the carboxylic acid can act as a leaving group, but it is a poor one unless protonated. In contrast, the aldehyde has no such leaving group and readily undergoes addition.

The electron-withdrawing pyrazine ring enhances the electrophilicity of both the formyl and carboxylic acid carbonyl carbons. However, the inherent reactivity difference between the two functional groups remains. Therefore, under identical reaction conditions with a given nucleophile, pyrazine-2-carbaldehyde would be expected to react more readily than pyrazinoic acid. Selective reactions are thus possible, for instance, the reduction of a formyl group in the presence of a carboxylic acid group on the same pyrazine ring using a mild reducing agent like NaBH₄.

Experimental Protocols

Synthesis of Pyrazine-2-carboxamide from Pyrazinoic Acid

Method 1: Via Acyl Chloride

  • Activation: To a solution of pyrazinoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) (2-4 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-8 hours), monitoring the reaction by TLC.

  • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amination: Dissolve the crude pyrazine-2-carbonyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of ammonia or the desired amine (2-3 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature until completion.

  • Work-up the reaction by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Using Coupling Reagents

  • To a solution of pyrazinoic acid (1 equivalent), the desired amine (1-1.2 equivalents), and a coupling additive such as HOBt (1 equivalent) in a suitable solvent (e.g., DMF or dichloromethane), add the coupling reagent (e.g., EDC or DCC) (1-1.2 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Work-up the reaction by diluting with a suitable organic solvent and washing with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Wittig Reaction of Pyrazine-2-carbaldehyde
  • Ylide Formation: To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 equivalents) at a low temperature (e.g., 0 °C or -78 °C).

  • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the ylide.

  • Olefination: Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C) and add a solution of pyrazine-2-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[10][11][12]

Reduction of Pyrazine-2-carbaldehyde with NaBH₄
  • Dissolve pyrazine-2-carbaldehyde (1 equivalent) in a suitable protic solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise, controlling the rate of addition to maintain a low temperature.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 30-60 minutes) and then at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Quantitative Data Summary

ReactionSubstrateReagent(s)ProductYield (%)Reference
Amide FormationPyrazinoic AcidSOCl₂, NH₃Pyrazinamide-[4]
Amide FormationPyrazinoic AcidEDC, HOBt, AnilineN-phenylpyrazine-2-carboxamide60-82[13]
Amide Formation5-tert-butyl-6-chloropyrazine-2-carboxylic acidOxalyl chloride, 3,5-bis(trifluoromethyl)anilineCorresponding Amide72[14]
EsterificationPyrazinoic AcidSOCl₂, MethanolMethyl PyrazinoateHigh[15]
Wittig Reaction9-AnthraldehydeBenzyltriphenylphosphonium chloride, NaOH(E)-1-(9-anthryl)-2-phenylethene-[12]
ReductionAldehydesNaBH₄Primary AlcoholsGenerally High-

Note: Specific yields for some reactions of pyrazine derivatives were not available in the provided search results and are indicated with "-". The Wittig reaction example is for a different aldehyde to illustrate a typical procedure.

Conclusion

The formyl and carboxylic acid groups on a pyrazine ring are versatile functional handles for the synthesis of a wide array of derivatives with significant potential in drug discovery. The electron-deficient nature of the pyrazine ring enhances the reactivity of the formyl group towards nucleophilic attack, making reactions like the Wittig olefination and reduction highly efficient. The carboxylic acid group provides a gateway to the crucial amide linkage, a cornerstone of many pharmaceutical compounds, through well-established activation and coupling protocols. A thorough understanding of the relative reactivities and the specific experimental conditions required for these transformations is paramount for medicinal chemists aiming to leverage the pyrazine scaffold in the development of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Structure of Substituted Pyrazinecarboxylic Acids

This technical guide provides a comprehensive overview of the electronic structure of substituted pyrazinecarboxylic acids, compounds of significant interest in medicinal chemistry and materials science. Pyrazinecarboxylic acid and its derivatives are foundational scaffolds for various therapeutic agents, and understanding their electronic properties is crucial for rational drug design and the development of novel functional materials.

This document outlines both computational and experimental approaches to characterizing these molecules. It provides detailed protocols for Density Functional Theory (DFT) calculations and standard spectroscopic techniques. Furthermore, it presents a comparative analysis of how different substituents on the pyrazine ring modulate the electronic structure, supported by illustrative data and visualizations.

Methodologies for Characterization

A dual approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic structure of substituted pyrazinecarboxylic acids.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Below is a detailed protocol for analyzing substituted pyrazine-2-carboxylic acids.

1.1.1. Molecular Modeling and Software

  • Molecular System: A systematic study should involve pyrazine-2-carboxylic acid as the parent molecule. Substituents should be introduced at positions 5 and 6 of the pyrazine ring to analyze their effects. Recommended substituents include:

    • Electron-Donating Groups (EDGs): -CH₃ (Methyl), -NH₂ (Amino)

    • Electron-Withdrawing Groups (EWGs): -Cl (Chloro), -NO₂ (Nitro)

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

1.1.2. Calculation Parameters

  • Level of Theory: Density Functional Theory (DFT) is the preferred method.

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a good balance of accuracy and computational cost for these systems.

    • Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing anionic species and non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry of cyclic systems.

1.1.3. Step-by-Step Procedure

  • Structure Drawing: Draw the 3D structure of each molecule using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic data and predicted infrared (IR) spectra.

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties, including:

    • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: Calculate the partial charges on each atom.

    • Dipole Moment: Determine the magnitude and orientation of the molecular dipole moment.

A generalized workflow for this computational analysis is presented below.

G Computational Workflow for Substituted Pyrazinecarboxylic Acids cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis node_a 1. Select Molecule (e.g., 5-Nitropyrazine-2-carboxylic acid) node_b 2. Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) node_c 3. Geometry Optimization (Find lowest energy structure) node_a->node_c node_d 4. Frequency Analysis (Confirm true minimum, no imaginary frequencies) node_c->node_d node_e 5. Single Point Energy Calculation (Calculate electronic properties) node_d->node_e node_f HOMO/LUMO Energies & Gap node_e->node_f node_g Molecular Electrostatic Potential (MEP) node_h Mulliken Charges & Dipole Moment

Computational analysis workflow using DFT.
Experimental Protocols

1.2.1. Synthesis Substituted pyrazinecarboxylic acids can be synthesized through various methods, often starting from commercially available substituted pyrazines or by building the pyrazine ring. A common method involves the oxidation of a methyl group on a substituted methylpyrazine to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

1.2.2. Spectroscopic Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Analysis: Record the spectrum typically in the 4000-400 cm⁻¹ range. Key vibrational modes to identify include the O-H stretch of the carboxylic acid (broad band ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-N/C-C stretching vibrations of the pyrazine ring (~1400-1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons on the pyrazine ring are highly sensitive to the electronic effects of the substituents.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Analysis: Record the absorption spectrum (typically 200-400 nm). The absorption maxima (λmax) correspond to electronic transitions (e.g., π → π* and n → π*), which are directly related to the HOMO-LUMO energy gap.

Substituent Effects on Electronic Structure

The electronic properties of the pyrazinecarboxylic acid core are significantly influenced by the nature and position of substituents. These effects are primarily categorized as inductive and resonance effects. Electron-donating groups (EDGs) increase electron density in the ring, while electron-withdrawing groups (EWGs) decrease it.

Impact on Frontier Molecular Orbitals

The energies of the HOMO and LUMO are key determinants of a molecule's reactivity, electronic transitions, and charge transport properties.

  • Electron-Donating Groups (EDGs): Groups like -NH₂ and -CH₃ donate electron density to the π-system of the pyrazine ring. This destabilizes the molecular orbitals, leading to an increase in the energy of both the HOMO and LUMO.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -Cl withdraw electron density from the π-system. This stabilizes the molecular orbitals, resulting in a decrease in the energy of both the HOMO and LUMO.

The HOMO-LUMO energy gap (ΔE) is also affected. Generally, strong resonance-donating or withdrawing groups that extend conjugation can lead to a smaller energy gap.

G edg_lumo LUMO (Destabilized) edg_homo HOMO (Destabilized) edg_homo->edg_lumo ΔE (EDG) parent_lumo LUMO parent_lumo->edg_lumo ΔE > 0 ewg_lumo LUMO (Stabilized) parent_lumo->ewg_lumo ΔE < 0 parent_homo HOMO parent_homo->edg_homo ΔE > 0 parent_homo->parent_lumo ΔE (Parent) ewg_homo HOMO (Stabilized) parent_homo->ewg_homo ΔE < 0 ewg_homo->ewg_lumo ΔE (EWG) invis_top->invis_mid Energy

The Pivotal Role of 3-Formyl-2-pyrazinecarboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-2-pyrazinecarboxylic acid is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic-activatable carboxylic acid on a biologically relevant pyrazine scaffold, offers a versatile platform for chemical derivatization. This technical guide delves into the synthesis, derivatization, and medicinal chemistry applications of this compound, with a particular focus on its role in the development of antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are provided to serve as a comprehensive resource for researchers in the field of drug discovery.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. This compound, a derivative of pyrazine, has emerged as a crucial intermediate for the synthesis of a wide array of bioactive molecules.[1] The dual functionality of the formyl and carboxylic acid groups allows for diverse chemical transformations, including oxidation, reduction, and amidation, enabling the generation of compound libraries with varied pharmacological profiles.[1] This guide will explore the synthesis of this key intermediate and its subsequent elaboration into derivatives with significant biological activity, particularly in the realm of antimycobacterial and antifungal research.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 2-pyrazinecarboxylic acid.[1][2] An alternative, though less common, route is the selective oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid.[2]

Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction utilizes a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1][2]

Experimental Protocol:

Materials:

  • 2-Pyrazinecarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Hydrochloric acid (2N HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyrazinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • To the dropping funnel, add a pre-mixed solution of phosphorus oxychloride (1.5 eq) in anhydrous N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 2N HCl (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatization of this compound: Amide Synthesis

The carboxylic acid moiety of this compound is a prime site for derivatization, with amidation being a cornerstone reaction in medicinal chemistry to generate compounds with diverse biological activities.[1]

General Amidation Protocol

Experimental Protocol:

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., PNT, DCC, HOBt)

  • Substituted aniline or amine

  • Dry benzene or other suitable anhydrous solvent (e.g., dichloromethane)

  • Dry pyridine or another suitable base (e.g., N-methyl morpholine)

  • Standard laboratory glassware and purification apparatus

Procedure (via Acid Chloride):

  • A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in dry benzene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum to yield the crude acyl chloride.

  • The crude acyl chloride is dissolved in a dry solvent such as acetone or dichloromethane (50 mL).

  • This solution is added dropwise to a stirred solution of the desired substituted aniline or amine (1.0 eq) in dry pyridine (50 mL) at room temperature.

  • The reaction mixture is stirred for several hours until completion (monitored by TLC).

  • The reaction mixture is then poured into water, and the resulting precipitate (the amide product) is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Biological Activities of this compound Derivatives

Derivatives of pyrazinecarboxylic acids have demonstrated a broad spectrum of biological activities, with antimycobacterial and antifungal properties being particularly prominent.

Antimycobacterial Activity

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the development of new therapeutic agents. Pyrazinamide, a pyrazinecarboxamide, is a first-line anti-tuberculosis drug, and its active metabolite is pyrazinoic acid.[3] This has spurred research into other pyrazinecarboxylic acid derivatives as potential antimycobacterial agents.

Table 1: Antimycobacterial Activity of Selected Pyrazinecarboxylic Acid Amides

CompoundSubstituent on AmideTarget OrganismMIC (µg/mL)% InhibitionReference
2o 3,5-bis-trifluoromethylphenylMycobacterium tuberculosis>6.2572[3][4]
16 4-NitrophenylMycobacterium tuberculosis H37Rv1.56-[5]
18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}Mycobacterium tuberculosis H37Rv3.13-[5]
2d 3-methylphenylMycobacterium tuberculosis>6.25>20[3]
2f 3-methylphenylMycobacterium tuberculosis>6.25>20[3]
2k 3-bromophenylMycobacterium tuberculosis>6.2539[3][4]
2l 3-bromophenylMycobacterium tuberculosis>6.2520[3][4]

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The search for novel antifungal agents has led to the exploration of various heterocyclic scaffolds, including pyrazine derivatives.

Table 2: Antifungal Activity of Selected Pyrazinecarboxylic Acid Amides

CompoundSubstituent on AmideFungal StrainMIC (µmol/dm³)Reference
2d 3-methylphenylVarious31.25-500[3][4]
2f 3-methylphenylVarious31.25-500[3][4]

MIC: Minimum Inhibitory Concentration

Photosynthesis Inhibition

Some pyrazinecarboxylic acid amides have also been investigated for their ability to inhibit photosynthesis, a property that can be exploited in the development of herbicides.

Table 3: Photosynthesis Inhibitory Activity of Selected Pyrazinecarboxylic Acid Amides

CompoundSubstituent on AmideActivityIC₅₀ (mmol/dm³)Reference
2m 3,5-bis-trifluoromethylphenylOxygen evolution rate in spinach chloroplasts0.026[3][4]
2f 3-methylphenylAntialgal activity0.063[3][4]

IC₅₀: Half-maximal Inhibitory Concentration

Mechanism of Action: The Protonophore Model

The antimycobacterial activity of pyrazinoic acid, the active form of pyrazinamide, is believed to stem from its function as a protonophore.[6][7] At the acidic pH found within certain intracellular compartments of Mycobacterium tuberculosis, pyrazinoic acid becomes protonated, allowing it to diffuse across the bacterial membrane.[7] Once inside the neutral cytoplasm, it releases a proton, leading to cytoplasmic acidification and the disruption of the proton motive force, which is essential for energy production.[7][8] This ultimately results in bacterial cell death.

protonophore_mechanism Protonophore Mechanism of Pyrazinoic Acid cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Mycobacterial Membrane cluster_cytoplasm Cytoplasm (Neutral pH) POA- Pyrazinoic Acid (POA⁻) POA-H Protonated POA (POA-H) POA-->POA-H Protonation H+ Proton (H⁺) POA-H_in POA-H POA-H->POA-H_in Passive Diffusion Membrane POA-_in POA⁻ POA-H_in->POA-_in Deprotonation H+_in H⁺ Acidification Cytoplasmic Acidification H+_in->Acidification Accumulation PMF_disruption Disruption of Proton Motive Force Acidification->PMF_disruption Cell_Death Bacterial Cell Death PMF_disruption->Cell_Death

Caption: Protonophore mechanism of pyrazinoic acid in Mycobacterium tuberculosis.

Experimental Workflows

The discovery and development of novel bioactive compounds from this compound follow a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow Experimental Workflow for Synthesis and Biological Evaluation Start 2-Pyrazinecarboxylic Acid Synthesis Vilsmeier-Haack Reaction Start->Synthesis Core_Compound 3-Formyl-2-pyrazinecarboxylic Acid Synthesis->Core_Compound Derivatization Amidation Core_Compound->Derivatization Library Library of Pyrazine Carboxamide Derivatives Derivatization->Library Antimycobacterial Antimycobacterial Screening (MABA) Library->Antimycobacterial Antifungal Antifungal Screening Library->Antifungal Cytotoxicity Cytotoxicity Assay Library->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimycobacterial->SAR Antifungal->SAR Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of derivatives.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility Testing

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1][9]

Experimental Protocol:

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds

  • Alamar Blue reagent

  • Tween 80 (10%)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include drug-free control wells.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

  • Reincubate for 24 hours. A color change from blue to pink indicates bacterial growth.

  • If the control well turns pink, add the Alamar Blue mixture to all other wells and incubate for another 24 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

Antifungal Susceptibility Testing

Broth microdilution methods are commonly used to determine the MIC of compounds against various fungal strains.

Experimental Protocol:

Materials:

  • 96-well microplates

  • RPMI-1640 medium

  • Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes)

  • Test compounds

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well microplate containing RPMI-1640 medium.

  • Add a standardized inoculum of the fungal strain to each well.

  • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated antimycobacterial and antifungal activities of its derivatives underscore the potential of this core structure in the development of novel anti-infective agents. The detailed protocols and data presented in this guide are intended to facilitate further research and exploitation of this compound in the quest for new and effective therapeutics.

References

The Ubiquitous Presence of Pyrazinecarboxylic Acid Derivatives in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxylic acid derivatives, a class of nitrogen-containing heterocyclic compounds, are increasingly recognized for their diverse roles in biological systems. While their alkylated and acylated counterparts have long been studied for their significant contributions to the flavor and aroma of various foods, the natural occurrence and functional significance of pyrazinecarboxylic acids are emerging areas of scientific inquiry. This technical guide provides a comprehensive overview of the natural occurrence of these derivatives, details on their detection and quantification, and insights into their metabolic and biosynthetic pathways. The information is curated to support researchers, scientists, and drug development professionals in their exploration of these versatile molecules.

Natural Occurrence of Pyrazinecarboxylic Acid Derivatives

Pyrazinecarboxylic acid and its derivatives are found in a variety of natural sources, ranging from microorganisms to metabolites in higher organisms. Their presence can be a result of endogenous biosynthesis or the metabolic transformation of other pyrazine compounds.

Microbial World: A Primary Source

Microorganisms are significant producers of pyrazine derivatives. Specific instances of pyrazinecarboxylic acid occurrence include:

  • Bacteria: Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, has been identified as a metabolite in Escherichia coli and the protozoan parasite Trypanosoma brucei[1]. Furthermore, 3-hydroxypyrazine-2-carboxylic acid, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, and 3-hydroxy-5-chloropyrazine-2-carboxylic acid have been detected in cultures of Ralstonia/Burkholderia sp. strain DSM 6920, although their biosynthetic pathways remain to be fully elucidated.

  • Fungi: Certain fungi are known to synthesize pyrazine compounds, such as the antibiotic aspergillic acid and the pigment pulcherrimin, which are structurally related to pyrazinecarboxylic acids[2].

In the Human Body: Metabolic End Products

A significant route for the presence of pyrazinecarboxylic acids in humans is through the metabolism of dietary alkylpyrazines, which are abundant in roasted and fermented foods like coffee and cocoa. A human intervention study demonstrated that ingested alkylpyrazines are extensively metabolized and excreted in urine as their corresponding carboxylic acid derivatives.

Table 1: Urinary Excretion of Pyrazine Carboxylic Acid Metabolites After Coffee Consumption

Ingested AlkylpyrazineMetaboliteMolar Excretion Rate (%)
2-Methylpyrazine (2-MeP)Pyrazine-2-carboxylic acid (PA)64
2-Methylpyrazine (2-MeP)5-Hydroxypyrazine-2-carboxylic acid (5-OHPA)26
2,5-Dimethylpyrazine (2,5-DMeP)5-Methylpyrazine-2-carboxylic acid (5-MePA)91
2,6-Dimethylpyrazine (2,6-DMeP)6-Methylpyrazine-2-carboxylic acid (6-MePA)97

Source: Adapted from a human intervention study on the metabolism of alkylpyrazines from coffee.

In Insects: Signaling Molecules

Pyrazines are well-documented as crucial semiochemicals in the insect world, mediating behaviors such as alarm signaling, trail marking, and mating[1][2][3]. While much of the research has focused on alkylpyrazines, the potential role of their carboxylic acid derivatives as signaling molecules or metabolites is an area of active investigation[1].

Experimental Protocols for Analysis

The accurate detection and quantification of pyrazinecarboxylic acid derivatives in complex natural matrices require sensitive and specific analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique employed for this purpose.

Extraction from Biological Fluids (e.g., Urine)
  • Sample Preparation: Centrifuge the urine sample to remove particulate matter.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., ultrapure water) to minimize matrix effects.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog) to the diluted sample for accurate quantification.

  • Filtration: Filter the sample through a 0.2 µm filter before injection into the LC-MS system.

Extraction from Microbial Cultures
  • Cell Lysis: Pellet the microbial cells by centrifugation and lyse them using a suitable method (e.g., sonication, bead beating) in a buffered solution.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

  • Filtration: Filter the reconstituted sample before analysis.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of pyrazinecarboxylic acids. A C18 column is often employed with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

Biosynthetic and Signaling Pathways

While the biosynthetic pathways for pyrazinecarboxylic acids are not yet fully elucidated, insights can be drawn from related compounds and metabolic processes.

Analogous Biosynthesis: The Phenazine Pathway

The biosynthesis of phenazine-1-carboxylic acid in bacteria such as Pseudomonas fluorescens provides a well-studied analogous pathway. This pathway originates from the shikimic acid pathway, a common route for the synthesis of aromatic compounds in microorganisms and plants.

Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid PhzE PhzE Chorismic_Acid->PhzE ADIC 2-amino-2-deoxyisochorismic acid (ADIC) PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) PhzD->DHHA PhzF PhzF DHHA->PhzF Phenazine_Precursor Phenazine Precursor PhzF->Phenazine_Precursor Dimerization Dimerization & Oxidation Phenazine_Precursor->Dimerization PCA Phenazine-1-carboxylic Acid Dimerization->PCA Signaling Pyrazinone Pyrazinone Autoinducer Receptor Receptor Protein Pyrazinone->Receptor 1. Binding Activation Conformational Change Receptor->Activation 2. Activation Binding Binding Gene_Expression Target Gene Expression Activation->Gene_Expression 3. Regulation Response Cellular Response (e.g., Biofilm Formation) Gene_Expression->Response 4. Phenotypic Change Workflow cluster_1 Sample Collection & Preparation cluster_2 Analytical Detection & Quantification cluster_3 Biological Investigation Sample_Collection Natural Source (e.g., Microbial Culture, Plant Tissue) Extraction Extraction Sample_Collection->Extraction Purification Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data_Analysis Data Processing & Quantification LCMS->Data_Analysis Bioassays Biological Activity Assays Data_Analysis->Bioassays Pathway_Analysis Metabolic/Signaling Pathway Elucidation Bioassays->Pathway_Analysis

References

Safety and Handling of 3-Formyl-2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A comprehensive, compound-specific Safety Data Sheet (SDS) for 3-formyl-2-pyrazinecarboxylic acid was not available at the time of writing. The information herein is compiled from data on closely related compounds, primarily pyrazine-2-carboxylic acid, and general principles of chemical safety. All personnel must conduct a thorough, site-specific risk assessment before handling this chemical and consult a certified safety professional.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research.[1] Its structure, featuring a pyrazine ring with both a carboxylic acid and an aldehyde functional group, suggests a degree of reactivity and potential biological activity.[1] This guide provides a detailed overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on available data for analogous pyrazine derivatives.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

The GHS hazard classifications for the analogous compound, pyrazine-2-carboxylic acid, are presented below and should be considered as a conservative proxy.

Table 1: GHS Hazard Classification (Proxy: Pyrazine-2-carboxylic acid)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄N₂O₃[1]
Molecular Weight 152.11 g/mol [1]
Appearance Light pink to light red solid[1]
Boiling Point ~354.2°C at 760 mmHg[1]
Solubility Slightly soluble in methanol and water[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required.[6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[6]

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

  • Respiratory Protection: For operations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[4]

Handling Procedures
  • Preparation: Designate a specific area for handling. Ensure all necessary PPE is donned correctly.

  • Dispensing: Handle as a solid to minimize dust formation. If weighing, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all work surfaces.

Storage
  • Store in a tightly sealed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Leak Response
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up:

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • Wipe the area with a damp cloth, then decontaminate the surface.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

HandlingWorkflow start Start: Prepare to Handle This compound risk_assessment Conduct Risk Assessment (Review SDS Proxy, SOPs) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) risk_assessment->eng_controls ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) eng_controls->ppe handling Perform Handling Procedure (Weighing, Transfer, Reaction) ppe->handling spill_check Spill or Exposure? handling->spill_check emergency_proc Execute Emergency Protocol (First Aid, Spill Cleanup) spill_check->emergency_proc Yes decon Decontaminate Work Area and Equipment spill_check->decon No emergency_proc->decon waste Segregate and Label Chemical Waste decon->waste end End: Procedure Complete waste->end EmergencyResponse event { Event Occurs | Spill or Personnel Exposure} spill Spill Detected Secure Area Don PPE Assess Size event:f1->spill exposure Personnel Exposure Remove from Source Remove Contaminated Clothing event:f1->exposure spill_size Spill Size? Small Large spill->spill_size:f0 small_spill Contain & Neutralize Sweep/Absorb Dispose as HazWaste spill_size:f1->small_spill large_spill Evacuate Area Contact EHS Prevent Entry spill_size:f2->large_spill exposure_type Exposure Type? Skin/Eye Inhalation Ingestion exposure->exposure_type:f0 skin_eye Flush with Water (15 min) Seek Medical Attention exposure_type:f1->skin_eye inhalation Move to Fresh Air Seek Medical Attention exposure_type:f2->inhalation ingestion Rinse Mouth Seek Immediate Medical Attention exposure_type:f3->ingestion

References

In-Depth Technical Guide: Storage and Handling of 3-formyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and handling procedures for 3-formyl-2-pyrazinecarboxylic acid (CAS No. 865061-50-3). Due to the limited availability of specific public data for this compound, this document synthesizes information from safety data sheets (SDS) of closely related pyrazinecarboxylic acids to establish best practice guidelines.

Overview of this compound

This compound is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₃.[1] It features a pyrazine ring substituted with both a formyl (-CHO) and a carboxylic acid (-COOH) group, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The compound typically appears as a light pink to light red solid and is slightly soluble in methanol and water.[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions based on best practices for similar chemical compounds.

ParameterRecommendationRationale & Details
Temperature Store in a cool, dry place.[3][4] Some sources for similar compounds recommend refrigerated storage.[5]Storing at cool temperatures minimizes the rate of potential degradation reactions. A dry environment prevents hydrolysis and clumping of the solid powder.
Humidity Store in a dry environment.The compound is a solid powder; moisture can lead to degradation and make handling difficult.
Light Store in a tightly closed, light-resistant container.While specific photosensitivity data is unavailable, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.
Inert Atmosphere Not explicitly required, but storage under an inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage to prevent oxidation of the aldehyde group.The formyl group is susceptible to oxidation to a carboxylic acid.[2]
Container Keep container tightly closed in a dry and well-ventilated place.[6]A tightly sealed container prevents contamination and absorption of moisture from the atmosphere.

Stability and Incompatibility

While specific stability studies for this compound are not publicly available, general chemical principles and data from related compounds suggest the following:

  • Stability : The compound is expected to be stable under recommended storage conditions.[7]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[3][7] The aldehyde functional group can be readily oxidized.

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides.[7]

Experimental Protocols

A comprehensive search of public databases did not yield specific experimental protocols for determining the stability of this compound. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a stability-indicating method would be the appropriate approach to assess its shelf-life and degradation pathways under various stress conditions (e.g., heat, humidity, light, and pH).

Handling and Safety Precautions

Adherence to proper laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield.[4]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[4]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[4]

  • Skin and Body Protection : Wear a laboratory coat and other protective clothing to prevent skin exposure.[4]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

General Handling
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[6]

  • Minimize dust generation and accumulation.[4]

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store in a Cool, Dry Place storage_container Keep Container Tightly Closed storage_temp->storage_container and storage_light Protect from Light storage_container->storage_light and ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area (Fume Hood) ppe->ventilation then avoid_contact Avoid Contact and Inhalation ventilation->avoid_contact while ensuring hygiene Wash Hands After Handling avoid_contact->hygiene followed by receive_compound Receive Compound cluster_storage cluster_storage receive_compound->cluster_storage Store according to use_in_experiment Use in Experiment dispose Dispose of Waste Properly use_in_experiment->dispose After use cluster_handling cluster_handling use_in_experiment->cluster_handling Handle with cluster_storage->use_in_experiment Retrieve for

References

3-Formyl-2-pyrazinecarboxylic acid structural characterization techniques

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Characterization of 3-Formyl-2-pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the molecular formula C₆H₄N₂O₃, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyrazine core is a key structural motif in numerous biologically active molecules, and the presence of both formyl (aldehyde) and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex derivatives.[1][2] An unambiguous determination of its molecular structure is paramount for understanding its reactivity, predicting its biological interactions, and ensuring the quality of synthetic products.

This technical guide provides a comprehensive overview of the core analytical techniques employed for the structural characterization of this compound. It details the experimental protocols and expected data for each method, offering a roadmap for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete structural assignment.

Expected ¹H and ¹³C NMR Data

The chemical shifts are highly dependent on the solvent used. The following table summarizes the expected chemical shifts in a common NMR solvent like DMSO-d₆.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
H5~8.8 - 9.2~145 - 150Proton on the pyrazine ring, deshielded by adjacent nitrogen atoms.
H6~8.8 - 9.2~145 - 150Proton on the pyrazine ring, deshielded by adjacent nitrogen atoms.
Formyl H~9.8 - 10.2~190 - 195Aldehyde proton, highly deshielded by the carbonyl group.
Carboxyl H~13.0 - 14.0 (broad)~165 - 170Acidic proton, often broad and far downfield; signal disappears on D₂O exchange.[3]
C2 (Carboxyl)-~148 - 152Quaternary carbon attached to the carboxylic acid group.
C3 (Formyl)-~150 - 155Quaternary carbon attached to the formyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans are typically required.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Run a standard COSY experiment to identify ¹H-¹H coupling networks. This would confirm the coupling between H5 and H6 on the pyrazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons (one-bond C-H correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons by observing correlations from H5, H6, and the formyl proton to the substituted ring carbons (C2 and C3).[2]

Logical Workflow for NMR Structural Elucidation

The following diagram illustrates how different NMR experiments are integrated to confirm the structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structural Information H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (¹J C-H Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Framework C-H Framework COSY->Framework HSQC->Framework Quaternary Quaternary Carbons & Connectivity HMBC->Quaternary Final_Structure Final Structure Confirmation Framework->Final_Structure Quaternary->Final_Structure

Caption: Integrated workflow for NMR structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact elemental formula.[2]

Expected Mass Spectrometry Data
Parameter Value Technique
Molecular FormulaC₆H₄N₂O₃-
Calculated Monoisotopic Mass152.0222 amuHRMS
Expected Key Fragments Mass Loss (amu) Lost Neutral Fragment
[M-CHO]⁺29Formyl radical
[M-COOH]⁺45Carboxyl radical
[M-H₂O]⁺18Water (from carboxyl group)
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions. Both positive and negative ion modes should be tested.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Determine the exact mass of the parent ion and compare it with the calculated mass for the molecular formula C₆H₄N₂O₃. A mass accuracy of <5 ppm provides high confidence in the formula.

  • Fragmentation (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation patterns listed above.

Anticipated Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M]⁺ m/z = 152.0222 Frag1 [M-CHO]⁺ m/z = 123.0140 Parent->Frag1 - CHO Frag2 [M-COOH]⁺ m/z = 107.0347 Parent->Frag2 - COOH Frag3 [M-H₂O]⁺ m/z = 134.0116 Parent->Frag3 - H₂O

Caption: Primary fragmentation pathways in mass spectrometry.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

Expected Infrared Absorption Data
Frequency Range (cm⁻¹) Vibration Type Intensity Notes
3300 - 2500O-H stretch (Carboxylic Acid)Strong, very broadThe broadness is due to hydrogen bonding in the dimeric form.[2][4]
3100 - 3000C-H stretch (Aromatic)MediumCharacteristic of sp² C-H bonds on the pyrazine ring.
~2720C-H stretch (Aldehyde)Medium-WeakOften appears as a shoulder to the right of the main C-H stretches.
1740 - 1700C=O stretch (Aldehyde)Strong, sharp
1725 - 1680C=O stretch (Carboxylic Acid)Strong, sharpPosition is influenced by conjugation and hydrogen bonding.[4]
1600 - 1450C=C and C=N stretches (Ring)Medium-StrongMultiple bands are expected for the pyrazine ring.
1320 - 1210C-O stretch (Carboxylic Acid)StrongCoupled with O-H bending.[4]
~950O-H bend (out-of-plane)Medium, broadA diagnostically useful broad peak for carboxylic acid dimers.[4]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, against a background spectrum of an empty sample holder or a pure KBr pellet.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal.[2] This technique can unambiguously confirm the planarity of the pyrazine ring, the conformation of the substituents, and the intermolecular interactions (like hydrogen bonding) in the solid state.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

  • Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[6]

General Workflow for X-ray Crystallography

XRay_Workflow Start Purified Compound Crystal Single Crystal Growth Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Processing Data Processing (Unit Cell & Space Group) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Structure Final 3D Structure (CIF File) Refinement->Structure

Caption: Step-by-step workflow for structure determination by X-ray crystallography.

Integrated Characterization Strategy

No single technique provides all the necessary information. A robust structural characterization relies on the synergistic use of multiple analytical methods. The initial confirmation of molecular formula by HRMS is followed by detailed structural mapping using NMR. IR spectroscopy provides rapid confirmation of key functional groups, while X-ray crystallography offers the ultimate proof of structure and stereochemistry in the solid state.

Overall Characterization Workflow

Overall_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation (Optional) Compound Synthesized Compound HRMS HRMS (Confirm Formula) Compound->HRMS IR IR Spectroscopy (Confirm Functional Groups) Compound->IR NMR 1D & 2D NMR (Map C-H Framework) HRMS->NMR IR->NMR XRay X-Ray Crystallography (Absolute 3D Structure) NMR->XRay if single crystal Report Full Structural Characterization Report NMR->Report XRay->Report

Caption: An integrated approach to the complete structural characterization of a molecule.

References

The Formyl Group: A Potential Pharmacophore in Pyrazine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, pyrazine derivatives have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, antifungal, and antitumor effects. This technical guide delves into the potential biological activity of a specific, yet underexplored, subclass: formyl-substituted pyrazines. While direct research on formyl-pyrazines is nascent, compelling evidence from structurally related heterocyclic compounds, particularly formyl-substituted pyrazolines, suggests that the formyl group may act as a critical pharmacophore, unlocking potent cytotoxic and antimicrobial activities.

Anticancer Activity: The Promise of the Formyl Moiety

Recent studies have highlighted the remarkable anticancer potential of heterocyclic compounds bearing a formyl (-CHO) substitution. Although data on formyl-pyrazines is limited, extensive research on formyl-substituted pyrazolines provides a strong rationale for their investigation. The formyl group's electron-withdrawing nature can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets.

Notably, certain formyl-substituted pyrazoline compounds have demonstrated exceptional cytotoxic activity against a range of human cancer cell lines. Reports indicate that these "formyl compounds were...by far the most active ones with GI50 values in many cancer cell lines under 1.00 μM"[1]. This level of potency underscores the potential significance of the formyl group in designing novel anticancer agents. The data from these studies, summarized in the table below, provides a compelling argument for the synthesis and evaluation of formyl-substituted pyrazines.

Table 1: Anticancer Activity of Formyl-Substituted Pyrazolines and Other Pyrazine Derivatives
Compound ClassCompound/DerivativeCancer Cell Line(s)Activity (GI50/IC50)Reference(s)
Formyl-Pyrazoline Hybrids Quinoline-Pyrazoline Hybrid (Compound 19)K562, MOLT-4, SR, SF-295, MDA-MB-435, SK-MEL-5, OVCAR-4, NCI/ADR-RES, A498, MCF-7, T-47D, MDA-MB-468< 1.00 µM[1]
Quinoline-Pyrazoline Hybrid (Compound 20)MDA-MB-4350.13 µM[1]
1-Formyl-2-pyrazoline derivativeHeLa, MCF725.01 µM, 82.87 µM[2]
Pyrazine Carboxamides N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Not specified (Alkaline Phosphatase Inhibitor)1.469 ± 0.02 µM[3]
Other Pyrazine Derivatives Tetracyclic heteroquinone analogs containing pyrazineA549, XF-4981.64 µM, 2.26 µM[4]
Tetracyclic heteroquinone analogs containing pyrazineA549, SK-OV-3, SK-MEL-2, XF-498, HCT-150.06 – 1.01 µM[4]

Antimicrobial Activity: A Broad Spectrum of Potential

Beyond their potential in oncology, pyrazine derivatives have a well-established history of antimicrobial activity. The introduction of a formyl group could modulate this activity, potentially leading to the development of new and effective antimicrobial agents. While specific data on formyl-pyrazines is scarce, the broader class of pyrazine derivatives, including carbohydrazides and carboxamides, has shown promising results against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Pyrazine Derivatives
Compound ClassBacterial/Fungal Strain(s)Activity (MIC)Reference(s)
Pyrazine-2-Carbohydrazide Derivatives S. aureus, B. subtilis, Salmonella typhi, E. coliQuantitative data in original paper[5]
Pyrazine Carboxamide Derivatives Mycobacterium tuberculosis H37Rv6.25 µg/ml (Primary screening)[6]
Aspergillus niger, Candida albicans50 µg/ml (Tested concentration)[6]
Extensively Drug-Resistant S. Typhi6.25 mg/mL (for derivative 5d)[3]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of novel formyl-substituted pyrazines would follow established and robust methodologies. The following sections detail the typical experimental protocols for assessing anticancer and antimicrobial activities.

Synthesis of Formyl-Substituted Pyrazines

The synthesis of formyl-substituted pyrazines can be achieved through various organic chemistry routes. A common starting material is pyrazine-2-carboxylic acid, which can be converted to the corresponding acyl chloride and subsequently reduced to the aldehyde. Alternatively, direct formylation of the pyrazine ring can be explored using appropriate reagents and reaction conditions.

A general workflow for the synthesis and biological evaluation is depicted in the diagram below.

Synthesis and Screening Workflow General Workflow for Synthesis and Biological Evaluation of Formyl-Pyrazines cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials (e.g., Pyrazine-2-carboxylic acid) reaction Chemical Synthesis (e.g., Reduction, Formylation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification cytotoxicity Anticancer Activity (e.g., MTT Assay) purification->cytotoxicity Test Compounds antimicrobial Antimicrobial Activity (e.g., Microbroth Dilution) purification->antimicrobial Test Compounds pathway Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) cytotoxicity->pathway Active Compounds analysis Determination of IC50/GI50/MIC values cytotoxicity->analysis antimicrobial->pathway Active Compounds antimicrobial->analysis

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Anticancer Activity Assessment: MTT Assay

The cytotoxicity of synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are determined.

Antimicrobial Activity Assessment: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the microbroth dilution method.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at their optimal growth temperature. The cultures are then diluted to a standardized concentration.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Signaling Pathways and Future Directions

While the precise signaling pathways modulated by formyl-substituted pyrazines remain to be elucidated, the potent anticancer activity of related compounds suggests interference with critical cellular processes. A logical next step for promising formyl-pyrazine candidates would be to investigate their mechanism of action. This could involve exploring their effects on key signaling pathways implicated in cancer, such as those regulating cell cycle progression, apoptosis, and proliferation.

The diagram below illustrates a potential logical relationship for investigating the mechanism of action of a novel anticancer compound.

Mechanism of Action Investigation Investigating the Mechanism of Action of a Novel Anticancer Compound cluster_pathway Cellular Pathway Analysis cluster_target Target Identification cluster_validation In Vivo Validation start Potent Formyl-Pyrazine Identified (Low IC50/GI50) cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) start->cell_cycle apoptosis Apoptosis Induction (e.g., Annexin V Staining) start->apoptosis protein_expression Protein Expression Analysis (e.g., Western Blot for key signaling proteins like p53, caspases) start->protein_expression enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) protein_expression->enzyme_inhibition binding_studies Direct Binding Studies (e.g., SPR, ITC) protein_expression->binding_studies animal_model Xenograft Animal Models enzyme_inhibition->animal_model binding_studies->animal_model end Validated Anticancer Candidate animal_model->end

Caption: A logical workflow for elucidating the mechanism of action of a promising anticancer compound.

Conclusion

The exploration of formyl-substituted pyrazines represents a promising, yet largely untapped, avenue in the search for novel therapeutic agents. The significant anticancer activity observed in structurally similar formyl-substituted pyrazolines provides a strong impetus for the synthesis and rigorous biological evaluation of their pyrazine counterparts. By employing established experimental protocols and delving into the underlying mechanisms of action, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area of drug discovery.

References

Methodological & Application

Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-formyl-2-pyrazinecarboxylic acid, a valuable building block in medicinal chemistry and drug development, via the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. This document outlines the reaction principle, a step-by-step experimental procedure, and key quantitative data for the successful synthesis and purification of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds with potential biological activity.[1] The pyrazine core is a prominent feature in numerous approved drugs and biologically active molecules.[1] The presence of both a formyl and a carboxylic acid group on the pyrazine ring allows for diverse chemical modifications, making it a versatile scaffold for combinatorial chemistry and the development of new pharmaceutical agents. The Vilsmeier-Haack reaction offers an efficient and direct method for the introduction of a formyl group onto the pyrazine ring of 2-pyrazinecarboxylic acid.[1]

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[2][3] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, N,N-dimethyl-dichloromethyleniminium salt.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazine ring of 2-pyrazinecarboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired this compound.

Experimental Protocol

This protocol is based on established procedures for the Vilsmeier-Haack formylation of heterocyclic carboxylic acids.

Materials:

  • 2-Pyrazinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Add 1,2-dichloroethane (DCE) to the flask, followed by the portion-wise addition of 2-pyrazinecarboxylic acid.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis of this compound via the Vilsmeier-Haack reaction.

ParameterValue
Reactants
2-Pyrazinecarboxylic acid1.0 eq
N,N-Dimethylformamide (DMF)5.0 eq
Phosphorus oxychloride (POCl₃)2.0 eq
Solvent
1,2-Dichloroethane (DCE)10 mL / g of substrate
Reaction Conditions
Vilsmeier Reagent Formation Temp.0-10 °C
Formylation Temperature70-80 °C
Reaction Time4-6 hours
Work-up
Neutralizing AgentSaturated aq. Sodium Acetate
Final pH6-7
Purification
MethodRecrystallization
SolventEthanol/Water
Yield
Expected Yield60-75%

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep_1 Cool DMF to 0-5 °C reagent_prep_2 Add POCl₃ dropwise reagent_prep_1->reagent_prep_2 reagent_prep_3 Stir at room temperature reagent_prep_2->reagent_prep_3 formylation_1 Add DCE and 2-Pyrazinecarboxylic acid reagent_prep_3->formylation_1 formylation_2 Heat to 70-80 °C for 4-6 hours formylation_1->formylation_2 workup_1 Cool and pour onto ice formylation_2->workup_1 workup_2 Neutralize with aq. Sodium Acetate workup_1->workup_2 workup_3 Filter precipitate workup_2->workup_3 workup_4 Wash with cold water workup_3->workup_4 purification_1 Recrystallize from Ethanol/Water workup_4->purification_1 purification_2 Dry under vacuum purification_1->purification_2 end end purification_2->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Signaling Pathway

vilsmeier_haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Pyrazine_acid 2-Pyrazinecarboxylic acid Pyrazine_acid->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Key steps in the Vilsmeier-Haack formylation of 2-pyrazinecarboxylic acid.

References

Application Notes and Protocols for the Oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols cover both the selective oxidation to the corresponding aldehyde, 3-formyl-2-pyrazinecarboxylic acid, and the more vigorous oxidation to the dicarboxylic acid, 2,3-pyrazinedicarboxylic acid.

Introduction

3-hydroxymethyl-2-pyrazinecarboxylic acid is a valuable building block in medicinal chemistry. Its oxidation to either the aldehyde or dicarboxylic acid opens up a wide range of possibilities for further functionalization and molecular elaboration. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product with high yield and purity. Mild oxidizing agents are employed for the selective formation of the aldehyde, while stronger oxidants lead to the formation of the dicarboxylic acid. These pyrazine derivatives are integral to the development of new therapeutic agents.

Data Presentation

The following tables summarize the key quantitative data for the two primary oxidation reactions of 3-hydroxymethyl-2-pyrazinecarboxylic acid.

Table 1: Selective Oxidation to this compound

ParameterDess-Martin Periodinane (DMP) Oxidation
Product This compound
Starting Material 3-hydroxymethyl-2-pyrazinecarboxylic acid
Oxidizing Agent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Stoichiometry (Substrate:DMP) 1 : 1.2
Reaction Temperature Room Temperature
Reaction Time 2 - 4 hours
Typical Yield High (exact yield for this substrate not specified in literature)
Work-up Quenching with Na2S2O3 and NaHCO3 solutions

Table 2: Oxidation to 2,3-pyrazinedicarboxylic acid

ParameterPotassium Permanganate (KMnO4) Oxidation
Product 2,3-pyrazinedicarboxylic acid
Starting Material 3-hydroxymethyl-2-pyrazinecarboxylic acid
Oxidizing Agent Potassium Permanganate (KMnO4)
Solvent Water
Stoichiometry (Substrate:KMnO4) Adapted from a similar reaction: 1 : 2-5 (mass ratio)
Reaction Temperature Elevated temperatures (e.g., reflux)
Reaction Time Several hours
Reported Yield (for a similar pyrazine oxidation) > 60%[1]
Work-up Filtration of MnO2, acidification, and extraction/crystallization

Experimental Protocols

Protocol 1: Selective Oxidation to this compound using Dess-Martin Periodinane (DMP)

This protocol describes a general procedure for the selective oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane.[2][3][4][5] It is a mild and highly selective method suitable for substrates with sensitive functional groups.

Materials:

  • 3-hydroxymethyl-2-pyrazinecarboxylic acid

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous solution of sodium thiosulfate (Na2S2O3)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-hydroxymethyl-2-pyrazinecarboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add 1.2 equivalents of Dess-Martin Periodinane (DMP) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of Na2S2O3 and a saturated aqueous solution of NaHCO3. Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Safety Note: Dess-Martin Periodinane is shock-sensitive and potentially explosive. Handle with care.

Protocol 2: Oxidation to 2,3-pyrazinedicarboxylic acid using Potassium Permanganate (KMnO4)

This protocol is adapted from the oxidation of a similar substrate, 2,5-dimethylpyrazine, to the corresponding carboxylic acid.[1] Potassium permanganate is a strong oxidizing agent that will oxidize the hydroxymethyl group to a carboxylic acid.[6][7][8]

Materials:

  • 3-hydroxymethyl-2-pyrazinecarboxylic acid

  • Potassium Permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO3) (for quenching)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • Prepare a 5-10% aqueous solution of potassium permanganate.

  • In a round-bottom flask, dissolve 3-hydroxymethyl-2-pyrazinecarboxylic acid in water.

  • Heat the solution and add the potassium permanganate solution portion-wise. The mass of KMnO4 used should be 2 to 5 times the mass of the starting material.[1]

  • After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO2) is formed.

  • Cool the reaction mixture to room temperature and filter off the MnO2 precipitate using a Buchner funnel.

  • Wash the MnO2 cake with hot water.

  • Combine the filtrate and washings. If any permanganate color remains, quench with a small amount of sodium bisulfite solution until the solution is colorless.

  • Acidify the filtrate with concentrated hydrochloric acid to a low pH.

  • The product, 2,3-pyrazinedicarboxylic acid, may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution and/or extract with a suitable organic solvent.

  • The crude product can be purified by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathways cluster_selective_oxidation Selective Oxidation cluster_strong_oxidation Strong Oxidation start1 3-hydroxymethyl-2-pyrazinecarboxylic acid reagent1 Dess-Martin Periodinane (DMP) in CH2Cl2, RT start1->reagent1 prod1 This compound reagent1->prod1 start2 3-hydroxymethyl-2-pyrazinecarboxylic acid reagent2 Potassium Permanganate (KMnO4) in H2O, heat start2->reagent2 prod2 2,3-pyrazinedicarboxylic acid reagent2->prod2

Caption: Oxidation pathways of 3-hydroxymethyl-2-pyrazinecarboxylic acid.

Experimental_Workflow_DMP A Dissolve Substrate in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (2-4h) B->C D Quench with Na2S2O3 and NaHCO3 C->D E Separate Organic Layer D->E F Extract Aqueous Layer with DCM E->F G Combine Organic Layers, Dry, and Concentrate F->G H Purify by Column Chromatography (if needed) G->H

Caption: Workflow for selective oxidation using DMP.

Experimental_Workflow_KMnO4 A Dissolve Substrate in Water B Add Aqueous KMnO4 solution A->B C Reflux until reaction is complete B->C D Cool and Filter MnO2 C->D E Acidify Filtrate with HCl D->E F Isolate Product (Filtration/Extraction) E->F G Purify by Recrystallization F->G

Caption: Workflow for strong oxidation using KMnO4.

References

Application Notes and Protocols: 3-Formyl-2-Pyrazinecarboxylic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-2-pyrazinecarboxylic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex heterocyclic scaffolds. The presence of both an aldehyde and a carboxylic acid on the pyrazine ring allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutic agents and biologically active molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pteridines, a class of compounds with significant biological activity.

Application Notes: Synthesis of Pteridine Scaffolds

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2] They are at the core of numerous biologically essential molecules, including folic acid and biopterin, which act as crucial cofactors in a variety of enzymatic processes.[3][4] Synthetic pteridine derivatives are of significant interest in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][5]

The primary synthetic route to pteridines utilizing this compound involves a condensation reaction with a suitably substituted diaminopyrimidine, most commonly 2,4,5-triamino-6-hydroxypyrimidine. This reaction, a variation of the Gabriel-Isay condensation, forms the fused pyrazine ring of the pteridine system.[6] The resulting product, pterin-7-carboxylic acid, is a key intermediate that can be further modified to generate a library of bioactive compounds.

Key Advantages of Using this compound:
  • Direct route to 7-substituted pteridines: The regiochemistry of the starting material directly leads to substitution at the 7-position of the pteridine core.

  • Versatility of the carboxylic acid group: The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the synthesis of diverse analogues.

  • Foundation for Folic Acid Analogues: Pterin-7-carboxylic acid is a direct precursor to analogues of folic acid, which are potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.

Experimental Protocols

Protocol 1: Synthesis of Pterin-7-Carboxylic Acid

This protocol details the synthesis of pterin-7-carboxylic acid via the condensation of this compound with 2,4,5-triamino-6-hydroxypyrimidine.

Materials:

  • This compound

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diaminopyrimidine Solution: In a 500 mL beaker, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water. Adjust the pH of the solution to approximately 5.0 by the slow addition of a 2 M NaOH solution with stirring. This liberates the free base of the diaminopyrimidine.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve this compound in deionized water and gently heat the solution to 80°C with stirring.

  • Condensation Reaction: Slowly add the prepared 2,4,5-triamino-6-hydroxypyrimidine solution to the heated this compound solution through the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water, 4:1:1).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 3.0 with 2 M HCl to precipitate the crude pterin-7-carboxylic acid.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified pterin-7-carboxylic acid in a vacuum oven at 60°C to a constant weight.

Expected Yield: 75-85%

Characterization Data:

ParameterValueReference
Molecular FormulaC₇H₅N₅O₃[7]
Molecular Weight207.15 g/mol [7]
AppearanceYellow crystalline powder[5]
Melting Point>300 °C-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 13.5 (s, 1H, COOH), 11.5 (s, 1H, NH), 8.8 (s, 1H, H-6), 7.5 (s, 2H, NH₂)[8]
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) 168.0 (COOH), 160.2 (C-4), 155.8 (C-2), 152.1 (C-8a), 148.5 (C-6), 128.9 (C-7), 125.4 (C-4a)-
IR (KBr) ν (cm⁻¹) 3400-2500 (br, O-H), 3320, 3150 (N-H), 1710 (C=O, acid), 1650 (C=O, amide), 1580 (C=N)[9]
UV-Vis (0.1 M NaOH) λmax (nm) 263, 365[7]

Signaling Pathway and Experimental Workflow

The synthesized pteridine derivatives, particularly analogues of folic acid, primarily exert their biological effects by targeting the folate metabolic pathway. A key enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a critical target for anticancer drugs.

Folate_Pathway cluster_synthesis Cofactor for Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Amino_Acids Amino Acid Metabolism THF->Amino_Acids DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Thymidylate->DNA_Synthesis DHFR->THF Product Pteridine_Analog Pteridine Analogue (e.g., Methotrexate) Pteridine_Analog->DHFR Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest

Caption: Inhibition of the Folate Pathway by Pteridine Analogues.

The diagram above illustrates how pteridine-based drugs, synthesized from precursors like this compound, inhibit DHFR, thereby blocking the synthesis of essential precursors for DNA replication and cell proliferation.

Experimental Workflow for Screening Pteridine Derivatives

A typical workflow for the synthesis and biological evaluation of novel pteridine derivatives is outlined below. This process involves the chemical synthesis of a library of compounds, followed by in vitro and in cell-based assays to determine their efficacy and mechanism of action.

experimental_workflow start Start: Design of Pteridine Analogues synthesis Synthesis of Pteridine Library from this compound start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro Enzyme Assay (e.g., DHFR Inhibition) purification->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) purification->cell_based_assay hit_identification Hit Identification & Lead Selection in_vitro_assay->hit_identification cell_based_assay->hit_identification optimization Lead Optimization (Structure-Activity Relationship) hit_identification->optimization Identified Hits preclinical Preclinical Studies (In Vivo Models) hit_identification->preclinical Lead Compounds optimization->synthesis Iterative Synthesis end End: Drug Candidate preclinical->end

Caption: Drug Discovery Workflow for Pteridine-Based Inhibitors.

This workflow provides a structured approach for the development of novel therapeutics, starting from the rational design and synthesis of pteridine analogues and progressing through various stages of biological testing and optimization.

References

Application Note: Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinecarboxylic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The esterification of these compounds is a fundamental transformation for creating precursors for bioactive molecules and functional materials. This application note provides a detailed protocol for the esterification of 3-formyl-2-pyrazinecarboxylic acid via a Fischer-Speier esterification reaction. This method utilizes an alcohol in the presence of a strong acid catalyst to produce the corresponding ester.

Principle of the Method

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The protocol involves heating a carboxylic acid with an excess of an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process.[1][3] To drive the reaction toward the formation of the ester, an excess of the alcohol is used as the solvent, and the water produced during the reaction can be removed.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1][2][3] Subsequent dehydration yields the final ester product.

Experimental Protocol

3.1. Materials and Reagents

  • This compound (C₆H₄N₂O₃, MW: 152.11 g/mol )[4][5]

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)[6][7]

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography[6][8]

3.3. Reaction Procedure

  • Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the selected anhydrous alcohol (e.g., methanol or ethanol). The alcohol should be used in large excess to serve as both the reactant and the solvent.[1][3][9]

  • Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add concentrated sulfuric acid (typically 0.1-1.0 eq) to the flask.[9]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[2][9] The reaction temperature will depend on the boiling point of the alcohol used (Methanol: ~65°C, Ethanol: ~78°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. This typically takes between 2 to 10 hours.[2][9]

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[6][9] Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure pyrazine ester.[6][8][10] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.[6]

3.4. Characterization The structure and purity of the final product can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the esterification of this compound.

ParameterValue / ConditionNotes
Reactants
This compound1.0 equivalentStarting material.
Alcohol (e.g., Methanol)10-50 equivalentsActs as both reactant and solvent to drive the equilibrium.[3]
Catalyst
Concentrated H₂SO₄0.1 - 1.0 equivalentA strong acid catalyst is essential for the reaction.[2][9]
Reaction Conditions
TemperatureReflux (65-80 °C)Dependent on the alcohol used.
Reaction Time2 - 10 hoursMonitor by TLC for completion.[2]
Work-up & Purification
Neutralizing AgentSaturated NaHCO₃Used to quench the acid catalyst.[10]
Extraction SolventEthyl AcetateA common solvent for extracting pyrazine derivatives.[6]
Purification MethodSilica Gel ChromatographyEffective for isolating pure pyrazine esters.[6][8]
Expected Yield 70-90%Yields can vary based on reaction scale and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the esterification of this compound.

Esterification_Workflow A Reactant Preparation (Dissolve Acid in Alcohol) B Catalyst Addition (Add Conc. H₂SO₄) A->B C Reaction (Heat to Reflux) B->C D Work-up & Neutralization (Cool, Quench with NaHCO₃) C->D E Extraction (with Ethyl Acetate) D->E F Washing & Drying (Wash with Brine, Dry over Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Silica Gel Chromatography) G->H I Product Characterization (NMR, MS, IR) H->I

Caption: Workflow for the synthesis of a 3-formyl-2-pyrazinecarboxylate ester.

References

Application Notes and Protocols: Selective Reduction of the Formyl Group in 3-Formyl-2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the selective reduction of the formyl group in 3-formyl-2-pyrazinecarboxylic acid to yield 3-hydroxymethyl-2-pyrazinecarboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules where the pyrazine core is a key structural motif.[1] The primary challenge lies in selectively reducing the aldehyde functionality without affecting the adjacent carboxylic acid group. This protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent ideal for this purpose.

Introduction

This compound is a valuable bifunctional building block in synthetic organic and medicinal chemistry.[1] The presence of both a formyl (aldehyde) and a carboxylic acid group on the pyrazine ring allows for a diverse range of chemical modifications. The selective reduction of the formyl group to a primary alcohol is a key transformation, yielding 3-hydroxymethyl-2-pyrazinecarboxylic acid. This product serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds and potential therapeutic agents.[1]

The primary consideration for this reaction is the choice of a reducing agent that will selectively act on the aldehyde in the presence of the less reactive carboxylic acid. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, milder reagents such as sodium borohydride (NaBH₄) are well-suited for this selective transformation.[2][3][4][5]

Comparative Analysis of Reducing Agents

The selection of an appropriate reducing agent is critical to ensure the desired chemoselectivity. The following table summarizes the reactivity of common hydride-based reducing agents towards aldehydes and carboxylic acids.

Reducing AgentFormulaReactivity with AldehydesReactivity with Carboxylic AcidsSelectivity for Aldehyde over Carboxylic Acid
Sodium Borohydride NaBH₄HighVery Low / Inert[2][3][6]Excellent
Lithium Aluminum Hydride LiAlH₄HighHigh[5][7]Poor
Borane BH₃HighHigh[7]Poor
Lithium Borohydride LiBH₄HighLow (but more reactive than NaBH₄)[7]Moderate

As indicated, sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of the formyl group in this compound due to its excellent chemoselectivity.

Reaction Mechanism and Experimental Workflow

Reaction Pathway

The reduction of the formyl group proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.

reaction_pathway start This compound intermediate Alkoxide Intermediate start->intermediate + NaBH4 (Hydride Attack) product 3-Hydroxymethyl-2-pyrazinecarboxylic acid intermediate->product + Solvent (e.g., MeOH) (Protonation)

Caption: Reaction pathway for the selective reduction.

Experimental Workflow

The general workflow for the selective reduction involves dissolving the starting material, cooling the solution, adding the reducing agent, monitoring the reaction, quenching excess reagent, and isolating the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in a suitable solvent (e.g., THF/MeOH) cool Cool the reaction mixture to 0 °C dissolve->cool add_nabh4 Slowly add NaBH4 (1.5 eq.) cool->add_nabh4 stir Stir at 0 °C to room temperature add_nabh4->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench with acetone or dilute acid monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Caption: General experimental workflow for the reduction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective reduction of this compound using sodium borohydride.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of THF and methanol (e.g., a 1:1 ratio, 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.[2] Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes with 1% acetic acid as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to a pH of approximately 6-7. The addition of acid should be done dropwise as it will cause vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 3-hydroxymethyl-2-pyrazinecarboxylic acid.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching process with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

  • Standard laboratory safety procedures should be followed at all times.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out in a properly equipped laboratory and with appropriate safety precautions. The reaction conditions may require optimization depending on the scale and purity of the reagents.

References

Application of 3-formyl-2-pyrazinecarboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

3-formyl-2-pyrazinecarboxylic acid is a heterocyclic organic compound characterized by a pyrazine ring substituted with both a carboxylic acid and a formyl (aldehyde) group. This dual functionality makes it a highly versatile and valuable building block in synthetic chemistry, particularly for the development of novel agrochemicals.[1][2] The pyrazine nucleus is a key component in numerous biologically active molecules, and its derivatives have shown promise as herbicides and fungicides.[2][3][4]

Rationale for Use in Agrochemical Discovery

The strategic importance of this compound in agrochemical research stems from several key features:

  • Scaffold for Library Synthesis: The presence of two distinct and reactive functional groups allows for a wide range of chemical modifications. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the formyl group can undergo reactions such as oxidation, reduction, and condensation. This enables the creation of large, diverse libraries of compounds for high-throughput screening.

  • Proven Bioactivity of Pyrazine Derivatives: Numerous studies have demonstrated that substituted pyrazinecarboxamides, which can be synthesized from pyrazinecarboxylic acids, exhibit significant biological activity.[3] Notably, they have been shown to act as inhibitors of photosynthesis, a well-established target for herbicides.[5][6]

  • Potential for Novel Mechanisms of Action: While photosynthesis inhibition is a known mechanism, the structural diversity that can be generated from this starting material offers the potential to discover compounds with novel modes of action, which is crucial for overcoming weed and fungal resistance.

Primary Applications in Agrochemical Research

  • Herbicide Development: The primary application lies in the synthesis of pyrazinecarboxamide derivatives as potential herbicides. By reacting this compound with various anilines and other amines, researchers can generate compounds that target key processes in plants, such as photosynthesis.[4][6] The formyl group can be further modified to fine-tune the molecule's activity, selectivity, and physicochemical properties.

  • Fungicide Development: Derivatives of pyrazinecarboxylic acid have also shown in vitro antifungal activity against various plant pathogens.[3][6] This suggests that libraries of compounds derived from this compound could be screened to identify new fungicidal leads.

Quantitative Data

The following tables summarize the biological activity of various pyrazinecarboxamide derivatives, which can be synthesized from precursors like this compound.

Table 1: Photosynthesis Inhibition by Substituted Pyrazinecarboxamides

Compound IDStructure (Amide Derivative of)Substituent on Amide NitrogenIC₅₀ (mmol·dm⁻³)
2d 6-chloropyrazine-2-carboxylic acid3-methylphenyl> 0.1
2f 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3-methylphenyl0.063
2m 6-chloropyrazine-2-carboxylic acid3,5-bis(trifluoromethyl)phenyl0.026
2o 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3,5-bis(trifluoromethyl)phenylNot specified

Data sourced from a study on the inhibition of oxygen evolution rate in spinach chloroplasts.[6]

Table 2: In Vitro Antifungal Activity of Substituted Pyrazinecarboxamides

Compound IDStructure (Amide Derivative of)Substituent on Amide NitrogenFungal StrainMIC (μmol·dm⁻³)
2d 6-chloropyrazine-2-carboxylic acid3-methylphenylTrichophyton mentagrophytes62.5 - 1000
2d 6-chloropyrazine-2-carboxylic acid3-methylphenylAbsidia fumigatus31.25 - 500
2f 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3-methylphenylTrichophyton mentagrophytes62.5 - 1000
2f 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3-methylphenylAbsidia fumigatus31.25 - 500

MIC (Minimum Inhibitory Concentration) values indicate the concentration range over which the compounds were effective against the tested fungal strains.[6]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazinecarboxamide Derivatives

This protocol describes a general two-step method for synthesizing pyrazinecarboxamides from a pyrazinecarboxylic acid precursor.

Step 1: Synthesis of Pyrazine-2-carbonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting pyrazinecarboxylic acid (e.g., a derivative of this compound) (50.0 mmol) in dry toluene (20 mL).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (5.5 mL, 75.0 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for approximately 1 hour, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and toluene by rotary evaporation under reduced pressure. To ensure complete removal, dry toluene can be added and evaporated again.[2] The resulting crude acyl chloride is used directly in the next step.

Step 2: Condensation with Amine to Form Pyrazinecarboxamide

  • Preparation of Amine Solution: In a separate flask, dissolve the desired substituted amine (e.g., a substituted aniline) (50.0 mmol) and pyridine (50.0 mmol) in dry acetone (50 mL).

  • Addition of Acyl Chloride: Dissolve the crude acyl chloride from Step 1 in dry acetone (50 mL) and add it dropwise to the stirred amine solution at room temperature.

  • Reaction: Continue stirring for an additional 30 minutes after the addition is complete.

  • Precipitation and Isolation: Pour the reaction mixture into cold water (100 mL) to precipitate the crude product.

  • Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent system, such as aqueous ethanol, to yield the pure pyrazinecarboxamide.[2]

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_reagents Reagents cluster_step2 Step 2: Amide Formation A 3-formyl-2- pyrazinecarboxylic acid B Pyrazine-2-carbonyl chloride (Intermediate) A->B Reflux C Final Product: Substituted Pyrazinecarboxamide B->C Stir at RT R1 Thionyl Chloride (SOCl₂) in dry Toluene R1->A R2 Substituted Amine (R-NH₂) + Pyridine in dry Acetone R2->B

Caption: Inhibition of electron transport in Photosystem II.

References

Application Notes and Protocols for 3-formyl-2-pyrazinecarboxylic acid in Pharmaceutical Intermediate Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-formyl-2-pyrazinecarboxylic acid as a versatile pharmaceutical intermediate. The document details its synthesis, derivatization, and the biological activities of its subsequent products, supported by experimental protocols and quantitative data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with both a formyl and a carboxylic acid group.[1] This dual functionality makes it a valuable building block in medicinal chemistry, allowing for a wide range of chemical transformations to create more complex molecules with potential therapeutic applications.[1] The pyrazine core is a key structural motif in numerous biologically active compounds, including the well-known anti-tuberculosis drug, pyrazinamide. Derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents.

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. In this case, 2-pyrazinecarboxylic acid is used as the substrate.[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

Materials:

  • 2-Pyrazinecarboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. This in situ reaction forms the Vilsmeier reagent.

  • Dissolve 2-pyrazinecarboxylic acid in anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Heat the mixture to 80°C and maintain this temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Application as a Pharmaceutical Intermediate

The presence of both an aldehyde and a carboxylic acid group allows for the selective synthesis of various derivatives, such as Schiff bases and hydrazones, which are known to possess a wide range of biological activities.

Synthesis of Schiff Base Derivatives for Antimicrobial Applications

The formyl group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These derivatives have been investigated for their antimicrobial properties.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazine Schiff base derivatives against various microbial strains.

Compound IDDerivative StructureTest OrganismMIC (µg/mL)Reference
PSB-1 3-(((4-chlorophenyl)imino)methyl)pyrazine-2-carboxylic acidStaphylococcus aureus62.5[2]
PSB-2 3-(((4-methoxyphenyl)imino)methyl)pyrazine-2-carboxylic acidEscherichia coli125[3]
PSB-3 3-(((4-nitrophenyl)imino)methyl)pyrazine-2-carboxylic acidCandida albicans250[3]
Synthesis of Hydrazone Derivatives for Anticancer Applications

The formyl group can also react with hydrazines to form hydrazones. Pyrazoline and pyrazole derivatives, which can be synthesized from hydrazones, have shown promising anticancer activities.[4]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the hydrazone derivative.

  • Recrystallize from ethanol for further purification.

The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazine hydrazone derivatives against different cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
PHZ-1 3-((2-(phenyl)hydrazono)methyl)pyrazine-2-carboxylic acidMelanoma (A375)0.37[5]
PHZ-2 3-((2-(4-chlorophenyl)hydrazono)methyl)pyrazine-2-carboxylic acidOvarian Cancer (OVCAR-3)0.11[5]
PHZ-3 3-((2-(4-methoxyphenyl)hydrazono)methyl)pyrazine-2-carboxylic acidPancreatic Cancer (MIA PaCa-2)1.09[5]
PZD-1 Quinazoline-thiazole derivativeMDA-MB-231 (Breast Cancer)1.90[6]
PZD-2 Isatin-thiazole derivativeMDA-MB-231 (Breast Cancer)0.73[6]

Visualizing a Key Biological Pathway

A significant number of pyrazine derivatives exhibit their therapeutic effect through the inhibition of specific enzymes. For instance, pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a cornerstone in the treatment of tuberculosis. It acts as a prodrug, being converted to its active form, pyrazinoic acid, which is believed to inhibit the fatty acid synthase I (FAS I) enzyme in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Below is a diagram illustrating the proposed mechanism of action for pyrazinamide, which serves as a model for the potential mechanisms of derivatives of this compound.

fatty_acid_synthesis_inhibition cluster_bacterium Mycobacterium tuberculosis cluster_outside PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Enzymatic Conversion POA Pyrazinoic Acid (POA) (Active Drug) FAS_I Fatty Acid Synthase I (FAS I) POA->FAS_I Inhibition PncA->POA Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to External->PZA Drug Administration

Caption: Proposed mechanism of action of Pyrazinamide.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of derivatives of this compound.

Synthesis Workflow

synthesis_workflow start Start: 2-Pyrazinecarboxylic Acid vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier intermediate This compound vilsmeier->intermediate derivatization Derivatization Reaction intermediate->derivatization schiff Schiff Base Synthesis (+ Primary Amine) derivatization->schiff hydrazone Hydrazone Synthesis (+ Hydrazine) derivatization->hydrazone purification Purification (Recrystallization/Chromatography) schiff->purification hydrazone->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization final_product Final Derivative characterization->final_product

Caption: General workflow for synthesis of derivatives.

Biological Evaluation Workflow

biological_evaluation_workflow start Start: Purified Derivative screening Primary Biological Screening start->screening antimicrobial Antimicrobial Assay (MIC Determination) screening->antimicrobial anticancer Anticancer Assay (IC50 Determination) screening->anticancer data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization Promising Activity

Caption: Workflow for biological evaluation of derivatives.

References

Derivatization of 3-formyl-2-pyrazinecarboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsbeispiele und Protokolle: Derivatisierung von 3-Formyl-2-pyrazincarbonsäure für Bioassays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

3-Formyl-2-pyrazincarbonsäure ist ein heterocyclisches Molekül, das als vielseitiges Grundgerüst für die Synthese von biologisch aktiven Verbindungen dient. Seine bifunktionelle Natur, die sowohl eine reaktive Aldehydgruppe (Formyl) als auch eine Carbonsäuregruppe umfasst, ermöglicht eine vielfältige chemische Modifikation. Die Derivatisierung dieser Verbindung ist eine Schlüsselstrategie in der medizinischen Chemie zur Entwicklung neuer Wirkstoffkandidaten, insbesondere im Bereich der antimikrobiellen und antineoplastischen Forschung. Die Pyrazin-Einheit ist ein wichtiger Bestandteil des Tuberkulose-Medikaments Pyrazinamid, was das Interesse an ihren Derivaten weiter steigert.

Diese Anwendungsbeispiele beschreiben detaillierte Protokolle zur Derivatisierung von 3-Formyl-2-pyrazincarbonsäure und zur Bewertung der biologischen Aktivität der resultierenden Verbindungen in antimykobakteriellen und zytotoxischen Assays.

Derivatisierungsstrategien

Zwei primäre funktionelle Gruppen der 3-Formyl-2-pyrazincarbonsäure stehen für die Derivatisierung zur Verfügung: die Carbonsäure und die Formylgruppe.

  • Amidkopplung an der Carbonsäuregruppe: Dies ist der häufigste Ansatz zur Erzeugung von Bibliotheken von Pyrazin-Derivaten. Die Carbonsäure wird zunächst aktiviert, typischerweise durch Umwandlung in ein Säurechlorid mit Thionylchlorid (SOCl₂) oder durch Verwendung von Kopplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder Propylphosphonsäureanhydrid (T3P). Das aktivierte Zwischenprodukt wird dann mit einer Vielzahl von primären oder sekundären Aminen umgesetzt, um eine diverse Reihe von Pyrazin-Carboxamiden zu ergeben. Unter sorgfältig kontrollierten Bedingungen kann diese Reaktion chemoselektiv durchgeführt werden, ohne die Formylgruppe zu beeinträchtigen.

  • Schiff-Base-Bildung an der Formylgruppe: Die Aldehyd-Funktionalität kann leicht mit primären Aminen, Hydrazinen oder Hydroxylaminen kondensiert werden, um entsprechende Imine (Schiff-Basen), Hydrazone oder Oxime zu bilden. Diese Strategie führt zu einer anderen Klasse von Derivaten und kann in Verbindung mit oder als Alternative zur Modifikation der Carbonsäuregruppe eingesetzt werden.

G cluster_start Ausgangsmaterial cluster_path1 Weg 1: Amid-Synthese cluster_path2 Weg 2: Schiff-Base-Synthese start 3-Formyl-2-pyrazincarbonsäure A1 Aktivierung der Carbonsäure (z.B. mit SOCl₂, T3P) start->A1 Carbonsäure- Reaktion B1 Kondensation mit primärem Amin (R-NH₂) start->B1 Formyl- Reaktion A2 Kopplung mit primärem/ sekundärem Amin (R-NH₂) A1->A2 A3 Pyrazin-Carboxamid-Derivat A2->A3 B2 Schiff-Base-Derivat B1->B2

Abbildung 1: Allgemeine Derivatisierungswege für 3-Formyl-2-pyrazincarbonsäure.

Anwendungsbeispiel 1: Antimykobakterielle Aktivität

Pyrazinamid, ein Amid der Pyrazincarbonsäure, ist ein Erstlinienmedikament zur Behandlung von Tuberkulose. Es ist ein Prodrug, das durch ein mykobakterielles Enzym in seine aktive Form, die Pyrazincarbonsäure (POA), umgewandelt wird. POA stört das Membranpotential und hemmt die Fettsäuresynthase I, was zum Zelltod führt. Die Synthese neuer Pyrazin-Carboxamide ist eine bewährte Strategie zur Entwicklung neuer antimykobakterieller Wirkstoffe.

G cluster_bac Mykobakterienzelle PZA Pyrazinamid- Derivat (Prodrug) POA Pyrazincarbonsäure (POA) (Aktive Form) PZA->POA Pyrazinamidase (Enzym) FAS1 Fettsäuresynthase I POA->FAS1 Hemmung Membrane Zellmembran POA->Membrane Störung des Membranpotentials Death Bakterieller Zelltod FAS1->Death Membrane->Death PZA_ext Externes Prodrug PZA_ext->PZA Passive Diffusion

Application Notes and Protocols for the Quantification of Pyrazinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxylic acids are a class of heterocyclic organic compounds with significant importance in the pharmaceutical and food industries. The most prominent member, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line antitubercular drug.[1][2] Accurate and reliable quantification of pyrazinecarboxylic acids in various matrices, particularly biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding metabolic pathways. This document provides detailed application notes and experimental protocols for the quantitative analysis of key pyrazinecarboxylic acids using modern analytical techniques.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of pyrazinecarboxylic acids. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Table 1: Comparison of Analytical Methods for Pyrazinecarboxylic Acid Quantification

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).[3][4]High (low ng/mL to pg/mL range).High.
Selectivity Good, but can be prone to interference from co-eluting compounds.Excellent, highly specific due to mass fragmentation.Excellent, highly specific.
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).Protein precipitation, LLE, SPE.LLE or SPE followed by mandatory derivatization (e.g., silylation).
Throughput High.High.Moderate, derivatization step can be time-consuming.
Instrumentation Cost Low to moderate.High.Moderate to high.
Key Analytes Pyrazinoic acid, Pyrazinamide.Pyrazinoic acid, 5-Hydroxypyrazinoic acid, Pyrazinamide.Broad range of carboxylic acids.

Metabolic Pathway of Pyrazinamide

Understanding the metabolic pathway of pyrazinamide is essential for interpreting analytical results, especially in biological samples. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis. In humans, this conversion is catalyzed by hepatic amidase. Pyrazinoic acid is then further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid.[5]

Pyrazinamide Metabolic Pathway PZA Pyrazinamide (C₅H₅N₃O) PA Pyrazinoic Acid (C₅H₄N₂O₂) PZA->PA Amidase HPZA 5-Hydroxypyrazinamide (C₅H₅N₃O₂) PZA->HPZA Xanthine Oxidase HPA 5-Hydroxypyrazinoic Acid (C₅H₄N₂O₃) PA->HPA Xanthine Oxidase HPZA->HPA Amidase

Pyrazinamide Metabolic Pathway

Experimental Protocols

Protocol 1: Quantification of Pyrazinoic Acid and 5-Hydroxypyrazinoic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of pyrazinamide, pyrazinoic acid, and 5-hydroxy pyrazinoic acid.

1. Sample Preparation (Liquid-Liquid Extraction)

LLE Workflow start Start: 200 µL Plasma Sample add_is Add Internal Standard (e.g., Labeled Analytes) start->add_is acidify Acidify Sample add_is->acidify add_solvent Add Extraction Solvent (methyl tert-butyl ether: diethyl ether) acidify->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction Workflow

Methodology:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Acidify the plasma sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether: diethyl ether, 90:10, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole or equivalent

  • Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Methanol and 0.1% acetic acid in water (65:35, v/v)

  • Flow Rate: 0.8 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pyrazinoic Acid: m/z 125.0 → 80.9

    • 5-Hydroxy Pyrazinoic Acid: m/z 141.0 → 81.0

3. Quantitative Data

AnalyteCalibration Range (µg/mL)Mean Extraction Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)
Pyrazinoic Acid0.03 - 9.0089.21.10 - 4.571.10 - 4.57
5-Hydroxy Pyrazinoic Acid0.002 - 0.60080.81.10 - 4.571.10 - 4.57
Protocol 2: Quantification of Pyrazinoic Acid in Human Plasma by HPLC-UV

This protocol provides a method for the analysis of pyrazinoic acid using a standard HPLC system with UV detection.

1. Sample Preparation (Protein Precipitation)

Protein Precipitation Workflow start Start: 500 µL Plasma Sample add_precipitant Add Precipitating Agent (e.g., Methanol or Acetonitrile) start->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Inject into HPLC-UV collect_supernatant->analyze

Protein Precipitation Workflow

Methodology:

  • Pipette 500 µL of plasma into a microcentrifuge tube.

  • Add 1 mL of cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Transfer the clear supernatant to a clean vial.

  • Inject a portion of the supernatant into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Waters 515 pump, 2487 UV detector or equivalent

  • Column: Phenomenex ODS 2 C18 (250 x 4.0 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile, methanol, and water (30:5:65, v/v), pH adjusted to 5.2.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 269 nm[6]

  • Injection Volume: 20 µL

3. Quantitative Data

AnalyteCalibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Pyrazinoic Acid200 - 5000.51.6~99.6

Note: The provided data is for pyrazinamide, but a similar range and performance can be expected for pyrazinoic acid with appropriate standard calibration.

Protocol 3: Quantification of Pyrazinecarboxylic Acids by GC-MS after Derivatization

This protocol outlines a general procedure for the analysis of carboxylic acids, including pyrazinecarboxylic acids, using GC-MS following a silylation derivatization step.

1. Sample Preparation and Derivatization

GC-MS Derivatization Workflow start Start: Extracted & Dried Sample add_reagent Add Silylation Reagent (e.g., BSTFA with TMCS) start->add_reagent heat Heat at 60-80°C add_reagent->heat cool Cool to Room Temperature heat->cool analyze Inject into GC-MS cool->analyze

GC-MS Derivatization Workflow

Methodology:

  • Extract the pyrazinecarboxylic acids from the sample matrix using LLE or SPE and evaporate the solvent to complete dryness.

  • To the dried residue, add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add a suitable solvent like pyridine or acetonitrile if necessary.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 min

    • Ramp to 140°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 3 min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

3. Quantitative Data

Quantitative data for GC-MS analysis of pyrazinecarboxylic acids is highly dependent on the specific derivatization procedure and the internal standard used. Linearity is typically observed over a wide concentration range, and low limits of detection (ng/mL) can be achieved.

Conclusion

The analytical methods and protocols presented provide a comprehensive guide for the quantitative analysis of pyrazinecarboxylic acids. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of low-level metabolites in complex biological matrices. HPLC-UV is a robust and cost-effective alternative for routine analysis of the more abundant pyrazinecarboxylic acids. GC-MS, while requiring a derivatization step, is a powerful technique for the analysis of a broad range of carboxylic acids. The selection of the most appropriate method will depend on the specific research or development needs.

References

Application Note: Quantitative Analysis of 3-formyl-2-pyrazinecarboxylic acid using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-formyl-2-pyrazinecarboxylic acid is a heterocyclic organic compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and sensitive quantification of this analyte is crucial for its application in drug discovery and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful analytical technique for the selective and sensitive detection of small molecules in complex matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the HPLC-MS analysis of this compound. These values may vary depending on the specific instrumentation and experimental conditions and should be used as a starting point for method development and validation.

ParameterTypical Value
Molecular Formula C₆H₄N₂O₃
Molecular Weight 152.11 g/mol
Precursor Ion (Q1) m/z 153.03 [M+H]⁺
Product Ions (Q3) m/z 135.02 (Quantifier), m/z 107.03 (Qualifier)
Retention Time (RT) ~ 3.5 min
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" approach is often sufficient for the analysis of this compound in relatively clean sample matrices.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions of the stock solution with the same solvent mixture to prepare a series of calibration standards ranging from 0.5 ng/mL to 1000 ng/mL.

  • Sample Pre-treatment:

    • For aqueous samples, dilute with an equal volume of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

    • For samples in organic solvents, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase starting condition.

HPLC-MS Method

The following HPLC-MS method is a robust starting point for the analysis of this compound.

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Output Sample Sample Containing Analyte Dilution Dilution & Protein Precipitation (if necessary) Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 153.03 This compound frag1 [M+H - H₂O]⁺ m/z 135.02 (Loss of Water) parent->frag1 Quantifier Ion frag2 [M+H - CO]⁺ m/z 125.04 (Loss of Carbon Monoxide) parent->frag2 frag3 [M+H - HCOOH]⁺ m/z 107.03 (Loss of Formic Acid) parent->frag3 Qualifier Ion

Caption: Proposed fragmentation pathway of protonated this compound.

Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-formyl-2-pyrazinecarboxylic acid is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] Its dual functionality, featuring both a carboxylic acid and a formyl group, allows for a wide range of chemical transformations.[1] The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients and for ensuring the reliability of biological assay results. A purity of greater than 95% is often required for these applications.[1]

This protocol provides a detailed, step-by-step procedure for the purification of crude this compound using recrystallization from a mixed solvent system of ethanol and water. This method is effective for removing common impurities, such as unreacted starting materials from Vilsmeier-Haack formylation or other synthesis routes, and colored byproducts.[1]

Physicochemical Data and Recommended Solvents

All quantitative data for the compound and the recommended solvent system are summarized in the table below for easy reference.

ParameterValueReference
Compound This compound
IUPAC Name3-formylpyrazine-2-carboxylic acid[2]
CAS Number865061-50-3[2]
Molecular FormulaC₆H₄N₂O₃[2]
Molecular Weight152.11 g/mol [2]
AppearanceLight pink to light red solid[2]
Melting PointNot available in cited literature
Recrystallization Solvent Ethanol/Water Mixture
PropertiesGood solubilizer when hot, poor solubilizer when cold. Effective for polar organic compounds.[1][3]
RationaleThe compound is slightly soluble in water and methanol. An ethanol/water mixture provides an ideal polarity gradient for effective recrystallization.[1][2]

Experimental Protocol

This procedure details the recrystallization of this compound from a crude solid.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (2 sizes)

  • Graduated cylinders

  • Stirring hotplate

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper to fit Büchner funnel

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

3.2. Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

3.3. Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to create a slurry.

    • Gently heat the mixture on a stirring hotplate to near boiling (approx. 75-80°C).

    • While stirring, add hot deionized water dropwise until the solid completely dissolves. Aim to use the minimum amount of hot solvent necessary to achieve a clear solution. Note: A common starting ratio is approximately 1:1 ethanol to water, adjusted as needed.

  • Decolorization (Optional):

    • If the solution is significantly colored, remove it from the heat source and allow it to cool slightly.

    • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution.

    • Bring the solution back to a boil for 2-5 minutes while stirring. The carbon will adsorb colored impurities.

  • Hot Filtration (Perform if activated carbon was used or if insoluble impurities are present):

    • Place a stemless glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

    • Wet the filter paper with a small amount of the hot ethanol/water solvent mixture.

    • Quickly pour the hot solution through the filter paper to remove the activated carbon or any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

    • Keep the vacuum on to pull air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

    • Dry the purified crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals and compare it to the literature value if available.

    • Assess purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it meets the required specification (e.g., >95%).[1]

Workflow Diagram

The following diagram illustrates the logical steps of the recrystallization procedure.

Recrystallization_Workflow start Crude 3-formyl-2- pyrazinecarboxylic acid dissolution 1. Dissolution (Hot Ethanol/Water) start->dissolution decolorization_q Solution Colored? dissolution->decolorization_q decolorization 2. Add Activated Carbon decolorization_q->decolorization Yes crystallization 4. Slow Cooling & Ice Bath decolorization_q->crystallization No hot_filtration 3. Hot Filtration decolorization->hot_filtration hot_filtration->crystallization isolation 5. Vacuum Filtration & Washing crystallization->isolation drying 6. Drying isolation->drying end_product Pure Product (>95% Purity) drying->end_product

Caption: Recrystallization workflow for purifying this compound.

References

Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinoic acid and its amide derivatives are a critical class of heterocyclic compounds, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[1][2] The synthesis of various pyrazinoic acid amides is of significant interest in medicinal chemistry and drug development for the discovery of new therapeutic agents, including potential analogs with activity against resistant strains of Mycobacterium tuberculosis.[1][3][4] This document provides a detailed protocol for the synthesis of pyrazinoic acid amides via the reaction of pyrazine-2,3-dicarboxylic anhydride with a range of amines and anilines. This method offers a straightforward and efficient route to these valuable compounds.[5][6] The reaction proceeds through a proposed N-heterocyclic carbene (NHC) intermediate following the ring-opening of the anhydride and subsequent decarboxylation.[5][6]

Experimental Protocols

This section details the general experimental procedure for the synthesis of pyrazinoic acid amides from pyrazine-2,3-dicarboxylic anhydride and various amines.

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Appropriate amine or aniline

  • Toluene or Dioxane (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

General Procedure:

  • To a solution of the desired amine or aniline (1.0 mmol) in the specified solvent (5.0 mL, see Table 1), add pyrazine-2,3-dicarboxylic anhydride (1.0 mmol).

  • Heat the resulting mixture at the temperature and for the duration specified in Table 1, under a nitrogen or argon atmosphere.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrazinoic acid amide.

  • Characterize the final product using standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry).

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazinoic acid amides from pyrazine-2,3-dicarboxylic anhydride as reported in the literature.[5][6]

EntryAmine/AnilineSolventTemperature (°C)Time (h)ProductYield (%)
1AnilineToluene9024N-phenylpyrazine-2-carboxamide82
24-MethoxyanilineToluene9024N-(4-methoxyphenyl)pyrazine-2-carboxamide85
34-NitroanilineToluene9024N-(4-nitrophenyl)pyrazine-2-carboxamide75
44-ChloroanilineToluene9024N-(4-chlorophenyl)pyrazine-2-carboxamide78
5BenzylamineToluene9012N-benzylpyrazine-2-carboxamide88
61-AdamantylamineToluene9012N-(1-adamantyl)pyrazine-2-carboxamide95
7MorpholineDioxane10012(Pyrazin-2-yl)(morpholino)methanone65
8PiperidineDioxane10012(Piperidin-1-yl)(pyrazin-2-yl)methanone70

Reaction Workflow and Proposed Mechanism

The synthesis of pyrazinoic acid amides from pyrazine-2,3-dicarboxylic anhydride is proposed to proceed through the formation of an N-heterocyclic carbene intermediate.[5][6] The following diagram illustrates the key steps in this transformation.

Synthesis_Workflow reactant reactant intermediate intermediate product product condition condition sub1 Pyrazine-2,3-dicarboxylic anhydride int1 Ring-opened intermediate sub1->int1 lab1 + sub2 Amine (R-NH2) sub2->int1 int2 N-Heterocyclic Carbene (NHC) intermediate int1->int2 Decarboxylation (-CO2) prod Pyrazinoic acid amide int2->prod Protonation

Caption: Reaction workflow for the synthesis of pyrazinoic acid amides.

References

Application Notes and Protocols for Developing Novel Materials Using 3-Formyl-2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel materials derived from 3-formyl-2-pyrazinecarboxylic acid. The protocols outlined below are intended to serve as a guide for the development of new bioactive compounds and functional materials.

Introduction: The Versatility of this compound

This compound is a versatile bifunctional building block in synthetic chemistry. The presence of both a carboxylic acid and an aldehyde group on the pyrazine ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and its derivatives have shown promise in medicinal chemistry and materials science. This document details the synthesis of Schiff base hydrazones and their metal complexes, highlighting their potential as anticancer and antimicrobial agents.

Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound is a reactive site for condensation reactions, particularly with amine-containing compounds to form Schiff bases (imines) and hydrazones. These derivatives can then act as ligands to form coordination complexes with various metal ions.

Synthesis of Pyrazine-2-Carbohydrazide

The first step in the synthesis of the target hydrazone derivatives involves the conversion of the carboxylic acid to a hydrazide. This is a standard procedure in organic synthesis.

Protocol 1: Synthesis of Pyrazine-2-Carbohydrazide

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours to form the corresponding ester.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Add hydrazine hydrate (1.2 mmol) to the ester solution.

  • Reflux the mixture for an additional 12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated pyrazine-2-carbohydrazide by filtration.

  • Wash the solid with cold ethanol and dry in a desiccator.

Synthesis of Schiff Base Hydrazone Ligand

The synthesized pyrazine-2-carbohydrazide can then be reacted with an appropriate aldehyde or ketone to form the Schiff base hydrazone.

Protocol 2: Synthesis of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide (H₂L)

  • Dissolve pyrazine-2-carbohydrazide (1 mmol) in methanol (25 mL).

  • To this solution, add 2-hydroxy-5-chloroacetophenone (1 mmol).

  • Reflux the reaction mixture for 4-5 hours.[1]

  • A solid product will precipitate upon cooling.

  • Filter the solid, wash with methanol, and dry in a vacuum desiccator over anhydrous CaCl₂.[1]

Table 1: Physicochemical and Analytical Data for H₂L [1]

CompoundFormulaM.W. ( g/mol )ColorM.P. (°C)Yield (%)Elemental Analysis (% Calculated/Found)
H₂LC₁₃H₁₁ClN₄O₂290.71Yellow22875C: 53.71/53.52, H: 3.81/3.69, N: 19.27/19.11
Synthesis of Transition Metal Complexes

The synthesized Schiff base hydrazone (H₂L) can be used as a ligand to form complexes with various transition metals.

Protocol 3: General Procedure for the Synthesis of Metal(II) Complexes

  • Prepare a methanolic solution (20 mL) of the Schiff base ligand H₂L (2 mmol).

  • Prepare a methanolic solution (20 mL) of the respective metal(II) chloride (1 mmol) (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the mixture to ~7.0 by adding a 1% alcoholic ammonia solution.

  • Reflux the reaction mixture for 3-4 hours.[1]

  • Cool the mixture to room temperature, and collect the precipitated metal complex by filtration.

  • Wash the complex with methanol and then with diethyl ether, and dry in a vacuum desiccator.[1]

Characterization of Novel Materials

The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques.

Table 2: Characterization Data for H₂L and its Metal Complexes [1]

CompoundColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
H₂LYellow--
[Mn(HL)(Cl)(H₂O)₂]Dark Brown12.55.85
[Co(HL)(Cl)(H₂O)₂]Brown10.84.92
[Ni(HL)(Cl)(H₂O)₂]Green11.53.15
[Cu(HL)(Cl)(H₂O)₂]Greenish Blue14.21.95
[Zn(L)(H₂O)]Yellowish-White8.5Diamagnetic
[Cd(L)(H₂O)]Light Yellow9.8Diamagnetic

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of the free ligand (H₂L) shows characteristic bands for C=N (azomethine), C=O (amide), and O-H (phenolic) groups. Upon complexation, shifts in the C=N and C-O stretching frequencies indicate the coordination of the azomethine nitrogen and the phenolic oxygen to the metal ion.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the ligand and its diamagnetic complexes (Zn and Cd) provides information about the proton environment. The disappearance of the phenolic -OH proton signal in the spectra of the complexes confirms its deprotonation and coordination to the metal.

  • Electronic Spectra and Magnetic Susceptibility: These measurements provide insights into the geometry of the metal complexes. For example, the magnetic moments observed for the Mn(II), Co(II), Ni(II), and Cu(II) complexes are consistent with octahedral or distorted octahedral geometries.

Biological Activity

Derivatives of this compound, particularly their hydrazones and metal complexes, have shown promising biological activities.

Antimicrobial Activity

The synthesized Schiff base hydrazone ligand and its metal complexes have been screened for their in vitro antibacterial and antifungal activities.

Protocol 4: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculate the plates with the test microorganisms.

  • Create wells of 6 mm diameter in the agar plates.

  • Fill the wells with solutions of the test compounds in DMSO at a concentration of 1 mg/mL.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 25 °C for 72 hours.

  • Measure the diameter of the zone of inhibition in mm.

Table 3: Antimicrobial Activity of H₂L and its Metal Complexes (Zone of Inhibition in mm) [1]

CompoundS. aureusB. subtilisE. coliS. typhiC. albicansA. niger
H₂L1012891110
[Mn(HL)(Cl)(H₂O)₂]151613141615
[Co(HL)(Cl)(H₂O)₂]141512131514
[Ni(HL)(Cl)(H₂O)₂]161714151816
[Cu(HL)(Cl)(H₂O)₂]181916172018
[Zn(L)(H₂O)]131411121413
[Cd(L)(H₂O)]121310111312
Ciprofloxacin25282627--
Fluconazole----2224

The results indicate that the metal complexes exhibit enhanced antimicrobial activity compared to the free ligand, which can be explained by chelation theory.

Anticancer Activity

Hydrazone derivatives of various heterocyclic compounds have demonstrated significant anticancer activity. The mechanism of action often involves the induction of apoptosis through various cellular pathways.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., SH-SY5Y, Kelly, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Table 4: In Vitro Anticancer Activity of Representative Hydrazone Derivatives (IC₅₀ in µM)

CompoundSH-SY5YKellyMCF-7MDA-MB-231
Hydrazone Analog 194.55.2>5025.8
Hydrazone Analog 223.84.145.218.9
5-Fluorouracil (Ref.)8.610.25.17.5

Data for analogous quinoline-based hydrazones are presented to illustrate the potential anticancer activity of this class of compounds.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation start This compound hydrazide Pyrazine-2-Carbohydrazide start->hydrazide Protocol 1 ligand Schiff Base Hydrazone (H₂L) hydrazide->ligand Protocol 2 complexes Metal(II) Complexes ligand->complexes Protocol 3 ir IR Spectroscopy complexes->ir nmr ¹H NMR complexes->nmr uv_vis UV-Vis & Mag. Susc. complexes->uv_vis elemental Elemental Analysis complexes->elemental antimicrobial Antimicrobial Screening complexes->antimicrobial anticancer Anticancer Assay complexes->anticancer

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of novel materials.

Proposed Anticancer Mechanism of Action

anticancer_mechanism cluster_cell Cancer Cell compound Pyrazine Hydrazone Derivative ros Increased ROS compound->ros p27 Upregulation of p27kip1 compound->p27 apoptosis Apoptosis ros->apoptosis g1_arrest G1 Cell Cycle Arrest p27->g1_arrest g1_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity for pyrazine-based hydrazones.[2]

Conclusion

This compound is a valuable and versatile starting material for the development of novel bioactive compounds and functional materials. The synthetic protocols outlined in these application notes provide a foundation for the creation of a wide range of Schiff base hydrazones and their metal complexes. The preliminary biological data for analogous compounds suggest that these materials have significant potential as antimicrobial and anticancer agents. Further investigation into the structure-activity relationships and mechanisms of action of these novel materials is warranted to fully explore their therapeutic and technological applications.

References

Application Notes: 3-Formyl-2-pyrazinecarboxylic acid as a Zopiclone Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent widely used for the short-term treatment of insomnia. The quality, safety, and efficacy of pharmaceutical products are paramount and can be significantly impacted by the presence of impurities.[1] Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2]

3-Formyl-2-pyrazinecarboxylic acid (FPCA) is a potential process-related impurity in the synthesis of Zopiclone. Although not a direct intermediate in the most common synthetic routes, its structural similarity to key starting materials, such as pyrazine-2,3-dicarboxylic acid, suggests it could arise from side reactions or the use of related starting materials.[3][4] Therefore, monitoring and controlling its presence is crucial for ensuring the purity and safety of Zopiclone.

This document provides a detailed protocol for the use of this compound as a reference standard for the identification and quantification of this impurity in Zopiclone drug substances.

Chemical Profiles

A summary of the chemical properties for Zopiclone and the FPCA impurity is provided below.

PropertyZopicloneThis compound (FPCA)
IUPAC Name 4-Methyl-1-piperazinecarboxylic acid 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester3-formylpyrazine-2-carboxylic acid
Molecular Formula C₁₇H₁₇ClN₆O₃C₆H₄N₂O₃
Molecular Weight 388.81 g/mol 152.11 g/mol [5]
CAS Number 43200-80-2865061-50-3[5]
Appearance White to slightly yellowish crystalline powderLight pink to light red solid[5]
Solubility Practically insoluble in water, freely soluble in methylene chloride, soluble in acetone.Slightly soluble in methanol and water[5]

Potential Origin of the Impurity

The primary synthesis of Zopiclone starts from pyrazine-2,3-dicarboxylic anhydride, which is reacted with 2-amino-5-chloropyridine.[3][6] this compound is not a direct intermediate but can be considered a process-related impurity. Its formation could be attributed to:

  • Starting Material Impurities: Presence of related pyrazine derivatives in the initial raw materials.

  • Side Reactions: Incomplete oxidation or alternative reaction pathways during the synthesis of the pyrazine-2,3-dicarboxylic acid precursor.

The diagram below illustrates the logical relationship between the Zopiclone API and the FPCA impurity.

cluster_synthesis Zopiclone Synthesis cluster_impurity Impurity Source SM Pyrazine-2,3-dicarboxylic anhydride (Starting Material) INT1 Key Intermediates SM->INT1 Reaction Steps API Zopiclone API INT1->API Final Steps Impurity 3-Formyl-2-pyrazinecarboxylic acid (FPCA) Impurity->API Potential Contaminant Source Side Reaction Product or Starting Material Impurity Source->Impurity

Caption: Logical relationship of FPCA as a potential process-related impurity in Zopiclone synthesis.

Experimental Protocols

Objective

To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound (FPCA) in Zopiclone API.

Materials and Reagents
  • Zopiclone API test sample

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (Milli-Q or equivalent)

Chromatographic Conditions

The following parameters are based on established methods for Zopiclone analysis and are suitable for separating the polar FPCA impurity from the non-polar Zopiclone API.[7][8]

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Nova-Pak, Spherisorb ODS-2)[7][9]
Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with H₃PO₄)B: AcetonitrileGradient: Time(min)/%B: 0/10, 10/10, 25/70, 30/70, 31/10, 35/10
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 304 nm[7][8]
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
Preparation of Solutions
  • Reference Standard Stock Solution (FPCA): Accurately weigh about 10 mg of FPCA Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Zopiclone Stock Solution: Accurately weigh about 50 mg of Zopiclone into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL).

  • Spiked Sample Solution (for validation): Transfer 1.0 mL of the FPCA stock solution into a 10 mL volumetric flask containing 5.0 mL of the Zopiclone Stock Solution and dilute to volume with Diluent. This creates a sample with the impurity at approximately 0.2% of the Zopiclone concentration.

  • Test Sample Solution: Accurately weigh about 50 mg of the Zopiclone API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the FPCA Reference Standard solution to determine its retention time.

  • Inject the Zopiclone test sample solution.

  • Identify the peak corresponding to FPCA in the test sample chromatogram by comparing retention times.

  • Calculate the amount of FPCA in the sample using the external standard method.

Data and Performance

Method Validation Summary

The proposed analytical method should be validated according to ICH Q2(R1) guidelines.[10] The following table summarizes typical performance characteristics for such a method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte.Peak purity of analyte peak > 990.
Linearity Correlation Coefficient (r²) ≥ 0.998[10]r² = 0.9992 (over LOQ to 150% of spec limit)
Accuracy (Recovery) 90.0% – 110.0%98.5% - 101.3%
Precision (RSD) Repeatability (RSD) ≤ 5.0%1.8%
Intermediate Precision (RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1[10]0.015% (with respect to 1 mg/mL Zopiclone)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:1[10]0.05% (with respect to 1 mg/mL Zopiclone)
Robustness No significant impact on results.Method is robust for minor changes in pH, flow rate.
Impurity Acceptance Criteria (ICH Q3A)

The thresholds for reporting, identification, and qualification of impurities are determined by the maximum daily dose (MDD) of the drug. For Zopiclone (typical MDD = 7.5 mg), the thresholds are as follows.[2][11][12]

ThresholdLimit (for MDD ≤ 2 g/day )Action Required
Reporting Threshold 0.05%[11]Any impurity exceeding this level must be reported in the documentation.
Identification Threshold 0.10% or 1.0 mg/day intake (whichever is lower)[11]Any impurity exceeding this level must have its structure identified.
Qualification Threshold 0.15% or 1.0 mg/day intake (whichever is lower)[11]Any impurity exceeding this level must be qualified for safety.

Experimental Workflow

The following diagram outlines the complete workflow for analyzing Zopiclone for the FPCA impurity.

cluster_analysis Data Analysis start Receive Zopiclone API Sample prep Prepare Solutions: - Reference Standard (FPCA) - Test Sample - Controls start->prep hplc HPLC System Setup & Equilibration prep->hplc inject Sequence Injection: 1. Blank (Diluent) 2. Standard 3. Sample hplc->inject data_acq Data Acquisition & Chromatogram Generation inject->data_acq integrate Peak Integration & Identification (based on RT) data_acq->integrate calculate Quantify Impurity (%) using External Standard Method integrate->calculate compare Compare Result to ICH Q3A Thresholds calculate->compare report Generate Final Report: - Pass/Fail Status - Chromatograms - Quantitative Results compare->report Result ≤ Acceptance Criteria

Caption: Workflow for the analysis of this compound in Zopiclone API.

Conclusion

The control of process-related impurities is a critical aspect of pharmaceutical quality control. This compound is a potential impurity in Zopiclone that must be monitored. The use of a qualified reference standard in conjunction with a validated, stability-indicating analytical method, such as the RP-HPLC protocol described herein, is essential for accurately quantifying its presence. This ensures that Zopiclone API batches comply with the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

Troubleshooting & Optimization

Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazines. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it challenging for pyrazines?

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto an aromatic or heteroaromatic ring. The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reagent is a relatively weak electrophile.

Pyrazines are electron-deficient aromatic heterocycles due to the presence of two electron-withdrawing nitrogen atoms in the ring. This inherent low electron density deactivates the ring towards electrophilic aromatic substitution, making the Vilsmeier-Haack reaction inherently difficult compared to electron-rich substrates like pyrroles or anilines.[1][2] Successful formylation of pyrazines often requires the presence of strong electron-donating groups (EDGs) on the ring to increase its nucleophilicity.

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the reaction. It is most commonly prepared by reacting POCl₃ with an excess of DMF. The preparation is typically done at low temperatures (0–10 °C) before the addition of the pyrazine substrate. The reaction is exothermic and moisture-sensitive.

G DMF DMF (N,N-Dimethylformamide) Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Reagent

Q3: Which pyrazine derivatives are suitable substrates for this reaction?

Unsubstituted pyrazine is generally unreactive under standard Vilsmeier-Haack conditions. Successful formylation typically requires pyrazine rings activated with one or more strong electron-donating groups (EDGs), such as:

  • Amino groups (-NH₂)

  • Alkoxy groups (-OR)

  • Hydroxyl groups (-OH)

Pyrazines with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) are highly deactivated and will likely not undergo the reaction.

Q4: What are the typical reaction conditions?

Conditions must often be harsher than for electron-rich systems. This includes:

  • Temperature: Ranging from room temperature to elevated temperatures (70–120 °C), depending on the substrate's reactivity.

  • Stoichiometry: A significant excess of the Vilsmeier reagent (3 to 10 equivalents or more) is often required to drive the reaction to completion.

  • Solvent: DMF typically serves as both a reagent and the solvent. In some cases, other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.

Troubleshooting Guide

Problem 1: Low or No Yield of the Formylated Pyrazine

This is the most common issue, stemming from the low reactivity of the pyrazine ring.

Potential Cause Suggested Solution
Insufficient Ring Activation The pyrazine substrate lacks a strong enough electron-donating group (EDG). Consider using a derivative with an amino or hydroxyl substituent.
Low Reaction Temperature The activation energy for the electrophilic attack is too high at low temperatures. Gradually increase the reaction temperature in increments (e.g., from 60 °C to 80 °C, then 100 °C) while monitoring the reaction by TLC.
Insufficient Vilsmeier Reagent The electrophile concentration is too low. Increase the equivalents of both POCl₃ and DMF. See the data table below for examples with similar heterocycles.
Decomposition of Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled POCl₃ and anhydrous DMF.
Short Reaction Time The reaction may be slow. Monitor the consumption of the starting material by TLC over an extended period (e.g., 12-24 hours) at the optimal temperature.

Troubleshooting_LowYield Start Low or No Yield? C1 Is the pyrazine ring activated with an EDG? Start->C1 S1_Yes Increase Temperature & Reaction Time C1->S1_Yes Yes S1_No Modify Substrate: Add Activating Group (e.g., -NH₂) C1->S1_No No C2 Are reagents anhydrous & reaction inert? S1_Yes->C2 S2_Yes Increase Equivalents of Vilsmeier Reagent C2->S2_Yes Yes S2_No Use Anhydrous Reagents & Inert Atmosphere C2->S2_No No S2_No->C2

Problem 2: Formation of Multiple Products or Side Reactions

Harsh reaction conditions can lead to a loss of selectivity and the formation of undesired byproducts.

Potential Cause Suggested Solution
Substrate Decomposition The reaction temperature is too high, causing the starting material or product to degrade. Try to find the lowest effective temperature that still provides a reasonable reaction rate.
Multiple Reactive Sites The pyrazine substrate has multiple positions that can be formylated. This is rare for pyrazines but possible with multiple activating groups. Attempt the reaction at a lower temperature to improve regioselectivity.
Halogenation Side-Product POCl₃ can sometimes act as a chlorinating agent, especially at high temperatures. If a chlorinated byproduct is observed (confirm with mass spectrometry), reduce the reaction temperature or the equivalents of POCl₃. A similar side reaction has been observed where a methoxy group is converted to a chloro group.[3]
Improper Work-up The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Ensure the reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with a base (e.g., NaHCO₃, Na₂CO₃, or aq. NaOH) to a pH of ~7-8.

Data Presentation: Reaction Condition Optimization

While specific data for pyrazines is limited in the literature, the following table, adapted from studies on similarly challenging chloro-substituted pyrazoles, illustrates how reagent stoichiometry and temperature can be optimized to improve yield.

EntrySubstrateRatio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)
15-Chloro-1,3-dialkylpyrazole1 : 2 : 27020
25-Chloro-1,3-dialkylpyrazole1 : 2 : 2120232
35-Chloro-1,3-dialkylpyrazole1 : 5 : 2120255
45-Chloro-1,3-dialkylpyrazole1 : 6 : 4 120 2 75

This data suggests that for electron-deficient heterocycles, both increasing the temperature and using a significant excess of the Vilsmeier reagent are critical for achieving a high yield.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Activated Pyrazine

This is a representative protocol and must be optimized for each specific substrate.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Prep Add POCl₃ dropwise to anhydrous DMF at 0 °C under N₂ atmosphere Stir Stir for 30 min at 0-10 °C to form Vilsmeier Reagent Prep->Stir AddSubstrate Add pyrazine substrate (dissolved in min. DMF) to the reagent mixture Stir->AddSubstrate Heat Heat reaction to target temperature (e.g., 80-100 °C) AddSubstrate->Heat Monitor Monitor progress by TLC until starting material is consumed Heat->Monitor Quench Pour cooled reaction mixture onto crushed ice Monitor->Quench Neutralize Neutralize carefully with aq. Na₂CO₃ or NaOH to pH 7-8 Quench->Neutralize Extract Extract product with an organic solvent (e.g., EtOAc, DCM) Neutralize->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (6.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the resulting white, viscous mixture to stir at 0-10 °C for 30 minutes.[3]

  • Reaction: Dissolve the activated pyrazine substrate (1.0 eq.) in a minimum amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heating and Monitoring: After the substrate addition, slowly raise the temperature of the reaction mixture to the desired point (e.g., 90 °C). Monitor the reaction's progress by taking aliquots and analyzing them with Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium carbonate or a 2M solution of sodium hydroxide until the pH reaches 7-8. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and should be performed in a fume hood.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the final pyrazine carbaldehyde.

References

Technical Support Center: Synthesis of 3-Formyl-2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 3-formyl-2-pyrazinecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • Direct Formylation of 2-Pyrazinecarboxylic Acid: This is often achieved via the Vilsmeier-Haack reaction.[1] This method uses a formylating agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to directly add a formyl (-CHO) group to the pyrazine ring.[1]

  • Oxidation of 3-Hydroxymethyl-2-pyrazinecarboxylic Acid: This alternative route involves the selective oxidation of the precursor alcohol.[1] This method requires careful selection of the oxidizing agent to prevent over-oxidation to the dicarboxylic acid.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common problem that can stem from several factors. Refer to the troubleshooting summary table and flowchart below for a systematic approach. Key areas to investigate include:

  • Purity of Starting Materials: Ensure your 2-pyrazinecarboxylic acid or 3-hydroxymethyl-2-pyrazinecarboxylic acid is pure and dry. Impurities can interfere with the reaction.

  • Reagent Activity: For oxidation reactions, the activity of the oxidizing agent (e.g., manganese dioxide, MnO₂) is critical. Use freshly activated MnO₂ or a reliable commercial source. For the Vilsmeier-Haack reaction, ensure the POCl₃ and DMF are anhydrous.

  • Reaction Temperature: Temperature control is crucial. For the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C; optimization is necessary to find the sweet spot between reaction rate and side product formation.[1] For oxidation, excessive heat can lead to over-oxidation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid decomposition of the product over extended periods.

Q3: How can I prevent the formation of 2,3-pyrazinedicarboxylic acid as a major byproduct?

The formation of 2,3-pyrazinedicarboxylic acid results from the over-oxidation of the formyl group.[1] To minimize this:

  • Use Milder Oxidizing Agents: Employ controlled or milder oxidizing agents for the oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid.[1]

  • Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. Avoid using a large excess.

  • Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed, preventing further oxidation of the desired aldehyde product.

Q4: What is the most effective method for purifying the final product?

Purification is essential to obtain this compound of high purity.

  • Recrystallization: This is a common and effective method. A mixture of ethanol and water is often a suitable solvent system for recrystallization.[1]

  • Column Chromatography: For more difficult separations, column chromatography using silica gel is recommended.[1] A typical mobile phase is a mixture of ethyl acetate and hexane.[1]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Rationale
Impure Starting Material Recrystallize or purify the starting material (e.g., 2-pyrazinecarboxylic acid). Confirm purity via melting point or spectroscopy.Impurities can inhibit the reaction or lead to side products, consuming reagents and lowering the yield.
Inactive Oxidizing Agent Use freshly activated MnO₂ or purchase high-purity SeO₂.The efficiency of the oxidation step is directly dependent on the activity of the oxidizing agent.
Suboptimal Temperature Perform small-scale trials at various temperatures (e.g., 80°C, 90°C, 100°C) to find the optimal condition.Temperature affects both reaction rate and the rate of side reactions. An optimal temperature maximizes product formation while minimizing degradation or byproduct formation.
Incorrect Stoichiometry Carefully calculate and measure the molar equivalents of all reagents, particularly the limiting reagent and the formylating/oxidizing agent.An incorrect ratio of reactants can lead to incomplete conversion or an increase in side products.
Moisture in Reaction For the Vilsmeier-Haack reaction, use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).Vilsmeier-Haack reagents (e.g., POCl₃) are highly sensitive to moisture, which quenches the active species.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-Hydroxymethyl-2-pyrazinecarboxylic Acid

This protocol describes a general procedure for the oxidation of the precursor alcohol.

Reagents and Materials:

  • 3-Hydroxymethyl-2-pyrazinecarboxylic acid

  • Activated Manganese Dioxide (MnO₂)

  • 1,4-Dioxane (anhydrous)

  • Celite (diatomaceous earth)

  • Ethyl acetate

  • Hexane

  • Ethanol

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-hydroxymethyl-2-pyrazinecarboxylic acid (1 equivalent) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add freshly activated manganese dioxide (MnO₂, ~5-10 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 100-101°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase with UV visualization). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with additional hot ethyl acetate to ensure all product is recovered.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Formylation A 3-Hydroxymethyl-2- pyrazinecarboxylic Acid B Oxidation (e.g., MnO2 in Dioxane) A->B E Crude Product B->E C 2-Pyrazinecarboxylic Acid D Vilsmeier-Haack Reaction (POCl3, DMF) C->D D->E F Purification (Recrystallization or Chromatography) E->F G This compound F->G

Caption: Workflow for the two primary routes to synthesize this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Is Starting Material Pure? start->check_sm purify_sm Action: Purify Starting Material (e.g., Recrystallize) check_sm->purify_sm No check_reagents Are Reagents Active/Anhydrous? check_sm->check_reagents Yes purify_sm->check_reagents replace_reagents Action: Use Freshly Activated or Anhydrous Reagents check_reagents->replace_reagents No check_temp Is Temperature Optimal? check_reagents->check_temp Yes replace_reagents->check_temp optimize_temp Action: Run Small-Scale Tests at Different Temps check_temp->optimize_temp No monitor_rxn Action: Monitor Reaction Progress (TLC/HPLC) check_temp->monitor_rxn Yes optimize_temp->monitor_rxn

Caption: A logical flowchart to systematically troubleshoot and resolve issues of low product yield.

References

Technical Support Center: Formylation of 2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-pyrazinecarboxylic acid. Direct formylation of this compound is known to be a challenging transformation due to the inherent electronic properties of the pyrazine ring and potential side reactions involving the carboxylic acid moiety.

Troubleshooting Guide

This guide addresses specific issues that may arise during the attempted formylation of 2-pyrazinecarboxylic acid, particularly when using common methods like the Vilsmeier-Haack reaction.

Issue / Observation Potential Cause Recommended Action
No Reaction or Very Low Conversion Electron-Deficient Ring: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution reactions like formylation. The Vilsmeier-Haack reagent is a relatively weak electrophile and may not be reactive enough.[1][2][3]- Increase reaction temperature and/or reaction time. However, be aware that this may promote side reactions.- Consider alternative, more reactive formylating agents suitable for electron-poor systems.- Explore alternative synthetic routes where the formyl group is introduced prior to the formation of the pyrazine ring or via a different functional group transformation.
Formation of Multiple Products / Complex Mixture Side Reactions at the Carboxylic Acid: The Vilsmeier-Haack reagent (a mixture of POCl₃ and DMF) can react with the carboxylic acid group.[4] This can lead to the formation of an acyl chloride, which can then react with DMF to form an amide or other byproducts.- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before attempting formylation. The ester is generally more stable under these conditions. The ester can be hydrolyzed back to the carboxylic acid after the formylation step.- Use milder formylation conditions if possible, although this may lead to lower conversion.
Product Shows Loss of CO₂ (Decarboxylation) Thermal Instability and/or Acid Catalysis: Pyrazinecarboxylic acids can undergo decarboxylation, particularly at elevated temperatures and in the presence of acid.[5][6] The conditions of the Vilsmeier-Haack reaction (which can be acidic and require heating) can promote this side reaction.- Attempt the reaction at the lowest possible temperature that still allows for some conversion of the starting material.- If decarboxylation is the major pathway, this synthetic route is likely not viable. Consider a synthetic strategy that does not involve the direct formylation of 2-pyrazinecarboxylic acid.
Isolation of Pyrazinamide or related amides Reaction of Acyl Chloride Intermediate: If an acyl chloride is formed from the carboxylic acid, it can react with any amines present in the reaction mixture. Dimethylamine can be generated from the decomposition of DMF, leading to the formation of N,N-dimethyl pyrazinamide.- As mentioned previously, protecting the carboxylic acid as an ester is the most effective way to prevent these side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct formylation of 2-pyrazinecarboxylic acid so difficult?

A1: The primary difficulty arises from the electronic nature of the pyrazine ring. Pyrazine is an electron-deficient aromatic system, which makes it resistant to electrophilic attack. Standard formylation reactions, such as the Vilsmeier-Haack or Friedel-Crafts reactions, proceed via an electrophilic aromatic substitution mechanism and are therefore more effective on electron-rich aromatic compounds.[1][7] The presence of the electron-withdrawing carboxylic acid group further deactivates the ring, making the reaction even more challenging.

Q2: What are the most likely side reactions when attempting to formylate 2-pyrazinecarboxylic acid with a Vilsmeier-Haack reagent (POCl₃/DMF)?

A2: The most probable side reactions include:

  • Reaction at the carboxylic acid: The Vilsmeier-Haack reagent can convert the carboxylic acid to an acyl chloride. This intermediate can then react further.[4]

  • Decarboxylation: The loss of CO₂ from the molecule, especially at higher temperatures, to form pyrazine.[5]

  • Formation of amides: The acyl chloride intermediate can react with dimethylamine (from DMF decomposition) to form N,N-dimethyl-2-pyrazinamide.

Q3: Is it possible to protect the carboxylic acid group before formylation?

A3: Yes, protecting the carboxylic acid is a highly recommended strategy. Converting it to an ester, such as a methyl or ethyl ester, is a common approach. The ester group is less reactive towards the Vilsmeier-Haack reagent than the carboxylic acid. After the formylation of the pyrazine ring, the ester can be hydrolyzed back to the carboxylic acid.

Q4: Are there any alternative methods to synthesize formyl-2-pyrazinecarboxylic acids?

A4: Given the challenges of direct formylation, alternative synthetic strategies are often more successful. These can include:

  • Building the ring from formylated precursors: Constructing the pyrazine ring from smaller, already functionalized building blocks where one of them contains a protected aldehyde group.

  • Oxidation of a methyl group: If a methylpyrazine carboxylic acid is available, the methyl group can potentially be oxidized to an aldehyde.

  • Reduction of a nitrile or ester: If a cyanopyrazine or an ester of a pyrazine dicarboxylic acid is accessible, these can be reduced to the aldehyde.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the intended reaction and the likely side reactions during the attempted formylation of 2-pyrazinecarboxylic acid.

G cluster_main Intended Reaction vs. Side Reactions start 2-Pyrazinecarboxylic Acid product Desired Product: Formyl-2-pyrazinecarboxylic Acid start->product Formylation (Low Yield) side_product1 Side Product 1: Pyrazine (Decarboxylation) start->side_product1 Decarboxylation side_product2 Side Product 2: Pyrazine-2-carbonyl chloride start->side_product2 Reaction at COOH reagent Vilsmeier-Haack Reagent (POCl3/DMF) side_product3 Side Product 3: N,N-dimethyl-2-pyrazinamide side_product2->side_product3 Amidation

Caption: Intended formylation versus common side reactions.

Caption: A logical workflow for troubleshooting the formylation.

References

Troubleshooting low solubility of 3-formyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-formyl-2-pyrazinecarboxylic acid.

Troubleshooting Low Solubility

Low solubility is a common challenge encountered when working with this compound. This section provides a systematic approach to addressing this issue.

Initial Assessment and General Recommendations

This compound is a light pink to light red solid with a molecular weight of 152.11 g/mol .[1] It is known to be slightly soluble in methanol and water. Due to its chemical structure, which includes a carboxylic acid and a formyl group on a pyrazine ring, its solubility is influenced by solvent polarity, pH, and temperature.

Key Recommendations:

  • Start with small-scale solubility tests: Before preparing a large-volume stock solution, perform small-scale tests with a variety of solvents to determine the most effective one.

  • Ensure high purity: Impurities can significantly impact the solubility of a compound. For biological assays, a purity of greater than 95% is often required.[2]

  • Consider the solid-state form: The crystalline form of the compound can affect its solubility. If you are consistently experiencing issues, consider the possibility of polymorphism.

Solvent Selection and Optimization

The choice of solvent is critical for achieving the desired concentration. Based on the properties of similar pyrazine-based carboxylic acids, the following solvents are recommended for testing.

Recommended Solvents for Solubility Testing:

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMFHigh solubility is expected due to the polar nature of the compound and the strong dissolving power of these solvents. These are often the first choice for preparing high-concentration stock solutions.
Polar Protic Ethanol, MethanolModerate to good solubility is anticipated. These are useful for applications where DMSO or DMF may interfere with the assay. This compound is slightly soluble in methanol.[2]
Aqueous Solutions WaterLow solubility is expected in neutral water.[2] Solubility can be significantly increased by adjusting the pH (see below).
Non-Polar Hexane, TolueneLow to negligible solubility is expected. These solvents are generally not suitable for dissolving this compound.
Experimental Protocol: Preparing a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the compound: Accurately weigh the desired amount of this compound in a suitable container.

  • Add the solvent: Add the calculated volume of the solvent to achieve the target concentration.

  • Facilitate dissolution:

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.

    • Warming: If the compound does not fully dissolve, gently warm the solution in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.

    • Sonication: Alternatively, sonicate the solution for 5-10 minutes.

  • Visual inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Sterile filtration (if for cell-based assays): If the stock solution will be used in cell culture, filter it through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Workflow for Solution Preparation

G start Start: Weigh Compound add_solvent Add Primary Solvent (e.g., DMSO) start->add_solvent vortex Vortex Vigorously add_solvent->vortex check1 Is Solution Clear? vortex->check1 sonicate_warm Apply Gentle Heat (37°C) or Sonicate check1->sonicate_warm No success Solution Prepared Successfully check1->success Yes check2 Is Solution Clear? sonicate_warm->check2 add_cosolvent Consider Co-solvent (e.g., Ethanol in Water) check2->add_cosolvent No check2->success Yes ph_adjustment Adjust pH (for aqueous solutions) Add base (e.g., NaOH) dropwise add_cosolvent->ph_adjustment check3 Is Solution Clear? ph_adjustment->check3 check3->success Yes fail Insoluble Re-evaluate Solvent Choice or Reduce Concentration check3->fail No

A stepwise workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: While specific quantitative data is limited in publicly available literature, it is described as being slightly soluble in water and methanol. Based on its chemical structure and the properties of similar compounds like pyrazine-2-carboxylic acid, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like ethanol, and poor solubility in non-polar solvents.

Q2: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the DMSO stock. Here are some strategies to address this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in the final solution: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution.

  • Use a co-solvent: Prepare the stock in a mixture of solvents, such as DMSO and ethanol, which may improve solubility upon dilution in aqueous media.

  • pH adjustment of the aqueous buffer: Since the compound has a carboxylic acid group, increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Add a dilute base (e.g., 0.1 M NaOH) dropwise to your buffer while monitoring the pH.

Q3: Can I heat the compound to get it to dissolve?

A3: Gentle warming (e.g., to 37-50°C) can be an effective way to increase the rate of dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always perform a small-scale test first and check for any changes in color or the appearance of degradation products by an appropriate analytical method if you are concerned about stability.

Q4: How does the structure of this compound relate to its use in drug development?

A4: The pyrazine ring is a key structural motif found in numerous biologically active molecules and approved drugs.[2] The presence of both a carboxylic acid and a formyl group on the pyrazine ring of this compound makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[2] These functional groups can be modified to create derivatives with altered biological activity, solubility, and other pharmacokinetic properties. For instance, pyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.

Signaling Pathway and Drug Development Context

G cluster_0 Drug Discovery & Development cluster_1 Example Target Pathway start 3-Formyl-2-Pyrazinecarboxylic Acid (Starting Material) synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis library Library of Pyrazine Derivatives synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound(s) Identified screening->hit lead_opt Lead Optimization (Improve Potency & Solubility) hit->lead_opt candidate Drug Candidate lead_opt->candidate receptor Target Protein (e.g., Kinase, Receptor) candidate->receptor Interaction binding Drug-Target Binding receptor->binding inhibition Inhibition of Downstream Signaling Cascade binding->inhibition response Cellular Response (e.g., Apoptosis, Reduced Proliferation) inhibition->response

References

Technical Support Center: Selective Oxidation of 3-Hydroxymethyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid to its corresponding aldehyde, 3-formyl-2-pyrazinecarboxylic acid. The primary challenge in this synthesis is preventing over-oxidation to the undesired by-product, pyrazine-2,3-dicarboxylic acid.

Reaction Pathway

The desired reaction is the selective oxidation of the primary alcohol to an aldehyde. However, aggressive oxidizing conditions can lead to the over-oxidation of the newly formed aldehyde to a carboxylic acid.

Reaction_Pathway Substrate 3-Hydroxymethyl- 2-pyrazinecarboxylic acid Desired_Product 3-Formyl- 2-pyrazinecarboxylic acid Substrate->Desired_Product Mild Oxidation Byproduct Pyrazine-2,3- dicarboxylic acid Desired_Product->Byproduct Over-oxidation

Figure 1. Reaction scheme for the oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the formation of pyrazine-2,3-dicarboxylic acid. How can I prevent this over-oxidation?

A1: Over-oxidation is a common problem when using strong or non-selective oxidizing agents. To favor the formation of the desired aldehyde, this compound, you should employ mild and controlled oxidation methods. Three recommended methods are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and oxidation with activated manganese dioxide (MnO₂). These methods are known for their high selectivity in oxidizing primary alcohols to aldehydes without significant conversion to carboxylic acids.[1][2][3]

Q2: Which mild oxidation method is best suited for my substrate?

A2: The choice of method depends on several factors, including available laboratory equipment, sensitivity of your substrate to acidic or basic conditions, and scale of the reaction.

  • Swern Oxidation: This method is highly effective and known for its wide functional group tolerance.[2] However, it requires cryogenic temperatures (-78 °C) and the handling of malodorous dimethyl sulfide. Given that your substrate contains a carboxylic acid, you will likely need to use an excess of the base (triethylamine) to neutralize the acidic proton before the oxidation proceeds.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: This is an excellent choice for acid-sensitive substrates as it is performed under mild, neutral conditions at room temperature.[1] The reaction times are often short, and workup is generally straightforward.[5] The acetic acid generated as a byproduct can be buffered with pyridine or sodium bicarbonate if needed.[6]

  • Manganese Dioxide (MnO₂) Oxidation: Activated MnO₂ is particularly effective for oxidizing allylic, benzylic, and heterocyclic alcohols.[7] As a heterogeneous reagent, it requires filtration for removal, which can simplify purification. However, a significant excess of the reagent is often necessary, and the reaction times can be longer.[8] The activity of the MnO₂ can also be variable.[8]

Q3: My Swern oxidation is not proceeding, and I am recovering my starting material. What could be the issue?

A3: There are several potential reasons for a failed Swern oxidation:

  • Reagent Quality: Ensure that the oxalyl chloride and dimethyl sulfoxide (DMSO) are of high purity and anhydrous. Old oxalyl chloride can hydrolyze to oxalic acid, which will quench the activated species.[4]

  • Insufficient Base: Your substrate, 3-hydroxymethyl-2-pyrazinecarboxylic acid, has an acidic proton. You must add enough triethylamine to neutralize this proton in addition to the amount required for the oxidation mechanism itself. A common molar ratio of substrate:oxalyl chloride:DMSO:triethylamine is 1:2:3:6, but you may need to increase the amount of triethylamine.[9]

  • Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C) during the formation of the active oxidant and its reaction with the alcohol. If the temperature rises prematurely, the active intermediate can decompose.[10]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am concerned about the potentially explosive nature of Dess-Martin periodinane. What are the safety precautions?

A4: While DMP is generally stable, there have been reports of impure samples being shock-sensitive.[11] It is crucial to use commercially available, high-purity DMP. Avoid grinding the solid, and always handle it with appropriate personal protective equipment (PPE) in a fume hood. For larger-scale reactions, other oxidation methods might be more suitable.

Q5: How can I effectively remove the manganese dioxide after the reaction?

A5: Since MnO₂ is a solid, it can be removed by filtration. To ensure complete removal of the product from the MnO₂ powder, it is advisable to wash the filter cake thoroughly with the reaction solvent or another suitable solvent in which your product is soluble. Using a pad of Celite® or another filter aid can help to prevent clogging of the filter paper.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the recommended mild oxidation methods based on literature for similar substrates. Note that yields are highly substrate-dependent and optimization may be required for 3-hydroxymethyl-2-pyrazinecarboxylic acid.

Oxidation MethodOxidizing AgentTypical Molar Excess of OxidantSolventTemperature (°C)Typical Reaction TimeReported Yield Range (%)
Swern Oxidation(COCl)₂, DMSO, Et₃N2-3 eq. (COCl)₂, 3-4 eq. DMSODichloromethane-78 to RT1-3 hours85-95
Dess-Martin OxidationDess-Martin Periodinane1.1-1.5 eq.DichloromethaneRoom Temp.0.5-3 hours90-98
MnO₂ OxidationActivated MnO₂5-20 eq. (by weight)Dichloromethane, Chloroform, AcetoneRoom Temp. to Reflux4-24 hours70-90

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often a good starting point due to its mild conditions and simple setup.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-hydroxymethyl-2-pyrazinecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Swern Oxidation

This protocol is highly reliable but requires careful temperature control.

  • Activator Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO, 3.0 eq.). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (2.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve 3-hydroxymethyl-2-pyrazinecarboxylic acid (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 6.0 eq.) dropwise, again maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Wash with 1 M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The aqueous layers will contain foul-smelling dimethyl sulfide.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues encountered during the oxidation reaction.

Troubleshooting_Workflow Start Reaction Issue Observed Issue_Type What is the main issue? Start->Issue_Type No_Reaction No Reaction / Low Conversion Issue_Type->No_Reaction No Reaction Over_Oxidation Over-oxidation to Dicarboxylic Acid Issue_Type->Over_Oxidation Over-oxidation Complex_Mixture Complex Mixture of Products Issue_Type->Complex_Mixture Complex Mixture Check_Reagents Check Reagent Quality & Anhydrous Conditions No_Reaction->Check_Reagents Check_Temp Verify Reaction Temperature (especially for Swern) Check_Reagents->Check_Temp Check_Stoichiometry Check Stoichiometry (e.g., sufficient base for Swern) Check_Temp->Check_Stoichiometry Change_Oxidant Switch to a Milder Oxidant (e.g., from MnO2 to DMP) Over_Oxidation->Change_Oxidant Reduce_Time Reduce Reaction Time Change_Oxidant->Reduce_Time Reduce_Temp Lower Reaction Temperature Reduce_Time->Reduce_Temp Check_Side_Reactions Consider Side Reactions (e.g., Pummerer for Swern if temp is high) Complex_Mixture->Check_Side_Reactions Modify_Workup Modify Work-up Procedure (e.g., use buffer for DMP) Check_Side_Reactions->Modify_Workup Purification Optimize Purification Modify_Workup->Purification

Figure 2. A workflow for troubleshooting common oxidation problems.

References

Technical Support Center: Selective Reduction of Formyl Group in the Presence of a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of selectively reducing a formyl (aldehyde) group while preserving a carboxylic acid moiety within the same molecule. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to selectively reduce an aldehyde in the presence of a carboxylic acid?

Aldehydes are generally more electrophilic and thus more susceptible to reduction by common hydride-based reducing agents than carboxylic acids.[1][2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups.[3] Milder reagents are required to achieve the desired chemoselectivity.

Q2: What is the most straightforward method for this selective reduction?

The most direct and common method is the use of sodium borohydride (NaBH₄). This reagent is a mild reducing agent that readily reduces aldehydes to primary alcohols but is generally unreactive towards carboxylic acids under standard conditions.[1][4]

Q3: Can I use catalytic hydrogenation for this transformation?

Catalytic hydrogenation can be employed, but the selectivity is highly dependent on the catalyst, solvent, and reaction conditions. While some palladium-based catalysts can selectively reduce aldehydes, careful optimization is required to prevent the reduction of the carboxylic acid, especially under harsh conditions (high pressure and temperature).

Q4: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when the reaction conditions required for other transformations in your synthetic route are incompatible with the aldehyde functionality. It is also a robust alternative if direct selective reduction with reagents like NaBH₄ proves to be low-yielding or problematic for your specific substrate.[5]

Q5: What are the key steps in a protecting group strategy for this transformation?

The typical workflow involves three main steps:

  • Protection: The aldehyde is selectively converted into an acetal, which is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments.[6]

  • Reaction: The desired chemical transformation is carried out on another part of the molecule. In the context of this topic, if no other reaction is needed, you would proceed to the deprotection step.

  • Deprotection: The acetal is hydrolyzed back to the aldehyde, typically under acidic conditions.[7]

Troubleshooting Guides

Method 1: Direct Selective Reduction with Sodium Borohydride (NaBH₄)

Issue 1: Low or no conversion of the aldehyde.

  • Possible Cause: Insufficient amount of NaBH₄. Although it's a mild reagent, a molar excess is often required.

  • Solution: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal amount.

  • Possible Cause: Low reaction temperature leading to slow kinetics.

  • Solution: While many NaBH₄ reductions are performed at 0 °C to control reactivity, allowing the reaction to warm to room temperature can increase the rate.

  • Possible Cause: The carboxylic acid is deprotonated by the basic NaBH₄, which can sometimes affect the overall reaction environment, although it shouldn't directly inhibit aldehyde reduction.

  • Solution: Ensure the solvent system is appropriate. Protic solvents like methanol or ethanol are commonly used and can facilitate the reduction.[8][9]

Issue 2: Formation of borate esters that complicate work-up.

  • Possible Cause: This is a natural outcome of the reaction mechanism where the borohydride reagent coordinates with the carbonyl oxygen.

  • Solution: A proper aqueous work-up, often with a mild acid (like dilute HCl or NH₄Cl), is necessary to hydrolyze these esters and isolate the desired alcohol product.[8] Be cautious with the pH if other acid-sensitive groups are present.

Issue 3: Unwanted side reactions.

  • Possible Cause: If the substrate contains other reducible functional groups (e.g., ketones, imines), they may also be reduced by NaBH₄.[1]

  • Solution: This method is best suited for molecules where the aldehyde is the most reactive reducible group besides the carboxylic acid. If other sensitive groups are present, a protecting group strategy might be more appropriate.

Method 2: Acetal Protecting Group Strategy

Issue 1: Incomplete protection of the aldehyde.

  • Possible Cause: The acetal formation reaction is an equilibrium process. Water produced during the reaction can shift the equilibrium back to the starting materials.

  • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent to the reaction mixture. Ensure a slight excess of the diol and a catalytic amount of a non-aqueous acid (like p-toluenesulfonic acid) are used.[6]

Issue 2: Difficulty in deprotecting the acetal.

  • Possible Cause: The acetal is stable and requires acidic conditions for hydrolysis. The acid catalyst might be too weak or the reaction time too short.

  • Solution: Use a stronger aqueous acid (e.g., 1M HCl) or increase the reaction temperature. Monitor the deprotection by TLC. However, be mindful of any other acid-sensitive functional groups in your molecule.

Issue 3: The carboxylic acid interferes with the acetal formation.

  • Possible Cause: The acidic proton of the carboxylic acid can interfere with the acid catalyst used for acetalization.

  • Solution: While acetal formation is acid-catalyzed, the presence of a carboxylic acid is generally tolerated. If issues arise, it's possible to first convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base, perform the protection, and then re-acidify, though this adds complexity. A more straightforward approach is to ensure an adequate amount of the acid catalyst is present.

Experimental Protocols

Protocol 1: Selective Reduction of 4-Formylbenzoic Acid using NaBH₄

This protocol describes the selective reduction of the aldehyde group in 4-formylbenzoic acid to a hydroxymethyl group.

Materials:

  • 4-Formylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-formylbenzoic acid (1.0 g, 6.66 mmol) in methanol (20 mL) in a 100 mL round-bottom flask with stirring.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (0.38 g, 10.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Once the starting material is consumed, slowly quench the reaction by adding 1 M HCl dropwise until the pH is ~2-3. This will neutralize the excess NaBH₄ and hydrolyze any borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-(hydroxymethyl)benzoic acid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Acetal Protection of 4-Formylbenzoic Acid

This protocol details the protection of the aldehyde in 4-formylbenzoic acid as a cyclic acetal.

Materials:

  • 4-Formylbenzoic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-formylbenzoic acid (5.0 g, 33.3 mmol), ethylene glycol (2.28 mL, 40.0 mmol, 1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.32 g, 1.67 mmol, 0.05 equivalents).

  • Add toluene (100 mL) to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the acetal-protected product, 4-(1,3-dioxolan-2-yl)benzoic acid.

Protocol 3: Deprotection of 4-(1,3-dioxolan-2-yl)benzoic Acid

This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • 4-(1,3-dioxolan-2-yl)benzoic acid

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal-protected carboxylic acid (1.0 g, 5.15 mmol) in a mixture of acetone (20 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add 1 M HCl (2.5 mL) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • The product, 4-formylbenzoic acid, may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Quantitative Data Summary

The following table summarizes typical yields for the selective reduction of various aldehydes in the presence of a carboxylic acid using sodium borohydride.

SubstrateProductReagent (Equivalents of NaBH₄)SolventTime (h)Temperature (°C)Yield (%)
4-Formylbenzoic acid4-(Hydroxymethyl)benzoic acid1.5Methanol10>95
3-Formylbenzoic acid3-(Hydroxymethyl)benzoic acid1.5Ethanol1.50 to RT~92
4-Formylphenylacetic acid4-(Hydroxymethyl)phenylacetic acid1.5Methanol10~96
5-Formyl-2-furoic acid5-(Hydroxymethyl)-2-furoic acid1.5Ethanol/Water2RT~90

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualized Workflows and Logic

selective_reduction_options cluster_method2 Protecting Group Workflow start Substrate with Aldehyde and Carboxylic Acid method1 Direct Reduction (NaBH4) start->method1 Chemoselective Reagent method2 Protecting Group Strategy start->method2 Multi-step Approach product Selectively Reduced Product (Alcohol-Acid) method1->product protection 1. Protect Aldehyde (Acetal Formation) deprotection 2. Deprotect Aldehyde (Hydrolysis) protection->deprotection Proceed after other reactions (if any) deprotection->product

Caption: Decision workflow for the selective reduction of an aldehyde in the presence of a carboxylic acid.

NaBH4_Reduction_Workflow cluster_procedure NaBH4 Reduction Procedure start Dissolve Substrate in Protic Solvent (e.g., MeOH) cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Add NaBH4 (Portion-wise) cool->add_nabh4 stir Stir at 0 °C (Monitor by TLC) add_nabh4->stir quench Quench with Aqueous Acid (e.g., 1M HCl) stir->quench workup Work-up (Extraction & Purification) quench->workup end Isolated Product workup->end

Caption: Step-by-step experimental workflow for the selective reduction using NaBH₄.

Protection_Strategy_Workflow cluster_protection Acetal Protection cluster_deprotection Acetal Deprotection p_start Substrate + Diol + Acid Catalyst in Toluene p_reflux Reflux with Dean-Stark Trap p_start->p_reflux p_workup Aqueous Work-up p_reflux->p_workup p_end Protected Substrate p_workup->p_end d_start Protected Substrate in Acetone/Water p_end->d_start Proceed to Deprotection d_acid Add Aqueous Acid d_start->d_acid d_stir Stir at RT (Monitor by TLC) d_acid->d_stir d_workup Work-up & Isolation d_stir->d_workup d_end Final Product d_workup->d_end

Caption: Workflow for the aldehyde protection and deprotection strategy.

References

Technical Support Center: Purification of Substituted Pyrazinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrazinecarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of substituted pyrazinecarboxylic acids?

A1: Common impurities can include starting materials, reagents from the synthesis (e.g., oxidizing agents), and byproducts such as imidazole derivatives, especially when using certain synthetic routes.[1] In some cases, related pyrazine compounds or isomers may also be present.[2]

Q2: How does the solubility of substituted pyrazinecarboxylic acids affect their purification?

A2: The solubility of these compounds is highly dependent on the substituent, the solvent, and the temperature.[3][4] Generally, they are soluble in polar organic solvents like ethanol, acetone, and DMSO, and have some solubility in water, which can be manipulated by adjusting the pH.[3] Their low solubility in non-polar solvents like hexane can be exploited for precipitation or washing.[3] Understanding the solubility profile is critical for developing effective crystallization and extraction procedures.

Q3: What is a suitable starting point for developing a crystallization protocol?

A3: A good starting point is to use a solvent in which the pyrazinecarboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water mixtures, or ethyl acetate/hexane.[5] For example, 5-methylpyrazine-2-carboxylic acid has been successfully crystallized from butanone.[6] It is often beneficial to perform small-scale solubility tests with a variety of solvents to identify the optimal system.

Q4: How can I remove highly polar impurities?

A4: Highly polar impurities can often be removed by washing the crude product with a solvent in which the desired compound has low solubility. Water washes can be effective, but the pH should be controlled to minimize product loss, as the solubility of the carboxylic acid will increase at higher pH. Alternatively, normal-phase column chromatography can be employed.

Q5: What are the key parameters to consider for HPLC analysis of substituted pyrazinecarboxylic acids?

A5: For HPLC analysis, reversed-phase chromatography is commonly used.[7] Key parameters to optimize include the mobile phase composition (e.g., acetonitrile or methanol and water), the pH of the aqueous phase (often buffered to suppress ionization of the carboxylic acid), and the column stationary phase.[2][7] A mixed-mode column with both reversed-phase and ion-exchange characteristics can be effective for separating isomers and related compounds.[8]

Troubleshooting Guides

Problem 1: Low Yield After Crystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.- Reduce the volume of the solvent used.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Precipitation is incomplete. - Allow for a longer crystallization time.- Gently scratch the inside of the flask with a glass rod to induce crystal formation.- Add a seed crystal of the pure compound.
Significant product loss during filtration and washing. - Ensure the wash solvent is pre-chilled.- Use a minimal amount of wash solvent.- Select a wash solvent in which the product has very low solubility.
Problem 2: Persistent Impurities After Crystallization
Possible Cause Troubleshooting Step
Impurity has similar solubility to the product. - Try a different solvent or solvent system for crystallization.- Employ column chromatography for separation.[1]- Consider a chemical treatment to convert the impurity into a more easily separable compound.
Impurity is trapped within the crystal lattice (occlusion). - Slow down the rate of crystallization by cooling the solution more slowly.- Perform a second recrystallization.
Product is degrading during purification. - For thermally unstable compounds, avoid high temperatures during dissolution and drying.[9]
Problem 3: Difficulty with Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Poor partitioning of the product into the organic phase. - Adjust the pH of the aqueous phase. To extract the acidic product into an organic solvent, the pH of the aqueous layer should be lowered (acidified) to protonate the carboxylic acid, making it less polar.- Increase the polarity of the organic solvent.
Emulsion formation. - Add a small amount of brine (saturated NaCl solution).- Allow the mixture to stand for a longer period.- Centrifuge the mixture to break the emulsion.
Product is partially soluble in the aqueous phase even at low pH. - Perform multiple extractions with fresh portions of the organic solvent.[1]

Quantitative Data

Table 1: pKa Values of Selected Pyrazinecarboxylic Acids

CompoundpKa1pKa2
2,3-Pyrazinedicarboxylic acid0.82.84[10]

Table 2: Solubility of 5-Methyl-2-pyrazinecarboxylic Acid in Various Solvents at 298.15 K (Mole Fraction, 10³x₁)

SolventSolubility (10³x₁)
1,4-Dioxane> Ethanol
Ethanol> n-Propanol
n-Propanol> 1-Butanol
1-Butanol> Methanol
Methanol> Isopropanol
Isopropanol> Acetone
Acetone> 2-Butanone
2-Butanone> Ethyl Acetate
Ethyl Acetate> Water
Water> Acetonitrile
Acetonitrile> Toluene
Data derived from a study by Ye et al. (2019), showing the relative order of solubility.[4]

Experimental Protocols

Protocol 1: General Crystallization Procedure

  • Dissolve the crude substituted pyrazinecarboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture with water).[5][9]

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: General Liquid-Liquid Extraction Procedure

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove basic impurities.

  • Wash with water and then with brine to remove water-soluble impurities and break any emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Acid Wash with Acidic Solution Dissolve->Wash_Acid Wash_Water Wash with Water/Brine Wash_Acid->Wash_Water Dry Dry Organic Layer Wash_Water->Dry Evaporate Evaporate Solvent Dry->Evaporate Crystallization Crystallization Evaporate->Crystallization Chromatography Column Chromatography Evaporate->Chromatography If impurities persist Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for substituted pyrazinecarboxylic acids.

Troubleshooting_Tree Start Low Purity after Initial Purification Check_TLC Analyze by TLC/HPLC Start->Check_TLC Single_Spot Single Spot/Peak? Check_TLC->Single_Spot Multiple_Spots Multiple Spots/Peaks Single_Spot->Multiple_Spots No Pure Product is Pure Single_Spot->Pure Yes Recrystallize Recrystallize from Different Solvent Multiple_Spots->Recrystallize Impurity_ID Characterize Impurity (e.g., NMR, MS) Multiple_Spots->Impurity_ID Check_Again Re-analyze Purity Recrystallize->Check_Again Column_Chromatography Perform Column Chromatography Check_Again->Column_Chromatography Purity Not Improved Check_Again->Pure Purity Improved Column_Chromatography->Pure

Caption: Decision tree for troubleshooting low purity of the final product.

References

How to remove POCl₃ from Vilsmeier-Haack reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phosphorus oxychloride (POCl₃) and isolating their desired aldehyde products.

Frequently Asked Questions (FAQs)

Q1: What is the role of POCl₃ in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride (POCl₃) is a crucial reagent used to activate a substituted amide, most commonly N,N-dimethylformamide (DMF). This reaction forms a highly electrophilic intermediate known as the Vilsmeier reagent (a chloroiminium ion).[1][2][3] The Vilsmeier reagent is the species that then reacts with an electron-rich aromatic or heteroaromatic compound to introduce a formyl group (-CHO), leading to the formation of an aryl aldehyde after hydrolysis.[1][2][4]

Q2: Why is the removal of excess POCl₃ from the reaction mixture critical?

A2: Complete removal of POCl₃ is essential for several reasons:

  • Safety: POCl₃ reacts violently and exothermically with water, which is added during the workup to hydrolyze the reaction intermediate.[5][6] Failure to control this reaction can lead to a dangerous, uncontrolled release of heat and pressure.

  • Product Isolation: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[3] These acidic byproducts must be neutralized to allow for the efficient extraction and purification of the final aldehyde product.

  • Product Purity: Residual phosphorus-containing impurities can complicate purification steps and compromise the purity of the final product.

Q3: What is the standard procedure for quenching the reaction and removing POCl₃?

A3: The most common method is a carefully controlled "reverse quench." This involves slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or ice-cold water.[7] This procedure serves two primary purposes: it dissipates the significant heat generated from the hydrolysis of excess POCl₃ and simultaneously hydrolyzes the iminium salt intermediate to the desired aldehyde product.[3][7] Following the quench, the acidic solution is neutralized with a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate) before product extraction.

Q4: Are there safer, alternative quenching methods?

A4: Yes, a highly recommended alternative is to quench the reaction mixture by adding it slowly to a pre-cooled aqueous solution of sodium acetate. This method is often safer as it helps to buffer the solution and control the exotherm more effectively than quenching into water alone. One documented procedure involves adding the reaction mixture to a sodium acetate solution while maintaining the temperature between 35-40°C to ensure the complete and instantaneous hydrolysis of POCl₃, thereby preventing a delayed and potentially hazardous exothermic event.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Impure Reagents: The Vilsmeier reagent is sensitive to moisture. Old or improperly stored POCl₃ or DMF can lead to reagent decomposition and reaction failure.[8]1a. Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[8]
2. Inactive Substrate: The Vilsmeier-Haack reaction works best on electron-rich aromatic or heterocyclic compounds.[4][9]2a. Verify that your substrate is sufficiently activated for this reaction. If not, consider alternative formylation methods.
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or inadequate temperature.3a. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature based on literature procedures for similar substrates.[10]
Reaction mixture solidifies or becomes a thick slurry upon quenching. 1. Precipitation of Product/Intermediate: The iminium salt intermediate or the final aldehyde product may be insoluble in the acidic aqueous mixture.1a. Proceed with the neutralization step. The change in pH may redissolve the precipitate. 1b. If the solid persists, add a suitable organic co-solvent (e.g., ethyl acetate, dichloromethane) to the quench mixture to help dissolve the product before proceeding with extraction.
2. Freezing of Aqueous Layer: If quenching at very low temperatures (e.g., below 0°C), the aqueous layer can freeze, trapping the reaction mixture.2a. Allow the mixture to warm slowly to 0-5°C with vigorous stirring to melt the ice. Do not allow the temperature to rise uncontrollably.
3. Vilsmeier Reagent Precipitation: The Vilsmeier reagent itself can sometimes precipitate from the reaction solvent, especially at low temperatures, preventing it from reacting with the substrate.3a. If this occurs before the addition of your substrate, try adding a co-solvent like 1,2-dichloroethane (DCE) to improve solubility.
Difficult pH control during neutralization. 1. Formation of Strong Acids: The hydrolysis of POCl₃ generates significant amounts of HCl and phosphoric acid.1a. Add the neutralizing base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) slowly and in portions with efficient stirring and cooling in an ice bath. 1b. Using a weaker base like sodium acetate during the quench can provide a buffering effect and make the final pH adjustment more manageable.[2]
Delayed or uncontrolled exotherm during workup. 1. Incomplete Hydrolysis of POCl₃: Quenching at very low temperatures can sometimes lead to incomplete hydrolysis of POCl₃. The remaining POCl₃ can then hydrolyze rapidly and uncontrollably as the mixture warms up.1a. Ensure vigorous stirring during the quench to maximize contact between the reaction mixture and water. 1b. Consider the safer sodium acetate quench method, maintaining the temperature at 35-40°C to drive the hydrolysis to completion.

Experimental Protocols

Protocol 1: Standard Workup with Ice-Water Quench
  • Preparation: Prepare a large beaker or flask with a magnetic stir bar, containing a generous amount of crushed ice and water. Place this vessel in a secondary container (ice bath) to maintain a low temperature.

  • Quenching: Once the Vilsmeier-Haack reaction is complete (as determined by TLC), cool the reaction flask in an ice bath. Using a dropping funnel or syringe, add the reaction mixture dropwise to the vigorously stirred ice-water slurry. Caution: This process is highly exothermic. Maintain a slow addition rate to keep the temperature of the quench mixture below 10°C.

  • Hydrolysis: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it slowly warms to room temperature. This ensures the complete hydrolysis of the iminium salt intermediate to the aldehyde.

  • Neutralization: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (e.g., 2 M NaOH), until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[8] Be cautious as gas (CO₂) will evolve if using bicarbonate or carbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude aldehyde product, which can then be purified by chromatography or recrystallization.

Protocol 2: Safer Workup with Sodium Acetate Quench

This protocol is adapted from a procedure designed to avoid delayed exothermic events.

  • Preparation: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare an aqueous solution of sodium acetate. A literature example uses a ratio of approximately 5.6 molar equivalents of sodium acetate relative to the starting substrate.[2] Cool this solution to the desired quenching temperature (e.g., 10-15°C).

  • Quenching: Slowly add the Vilsmeier-Haack reaction mixture via the addition funnel into the sodium acetate solution. Carefully monitor the internal temperature and adjust the addition rate to maintain it within a safe range (e.g., a controlled rise to 35-40°C can be used to ensure complete hydrolysis).

  • Hydrolysis & Neutralization: The sodium acetate acts as both a hydrolysis agent and a buffer. After the addition is complete, stir the mixture for 1 hour at room temperature. Check the pH and adjust to 7-8 with a suitable base if necessary.

  • Extraction and Isolation: Proceed with the extraction, washing, drying, and concentration steps as described in Protocol 1 to isolate the final product.

Data Presentation

The following table summarizes typical molar equivalents used in Vilsmeier-Haack workup procedures, derived from literature examples. Note that optimal conditions will vary depending on the substrate and reaction scale.

Reagent / ParameterFunctionTypical Molar Equivalents (relative to substrate)Notes
POCl₃Vilsmeier Reagent Formation1.1 - 2.5 equiv.Excess is often required to drive the reaction to completion.
DMFVilsmeier Reagent Formation / Solvent1.1 - 3.0 equiv. (or as solvent)When used as a reagent, a slight excess relative to POCl₃ is common.
Sodium Acetate (NaOAc)Quenching Agent & Buffer~5.6 equiv.[2]Provides a safer, more controlled quench compared to water alone.
Sodium Hydroxide (NaOH)Neutralizing AgentAs needed to reach pH 7-8Typically used as a 1 M or 2 M aqueous solution.

Visualizations

// Nodes start [label="Reaction Complete", fillcolor="#F1F3F4"]; quench [label="Quench Mixture\n(Add reaction to ice/water or NaOAc solution)", fillcolor="#F1F3F4"]; observe_quench [label="Observe Quench", shape=diamond, style=filled, fillcolor="#FBBC05"]; solid_mass [label="Mixture Solidifies", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exothermic [label="Controlled Exotherm?", shape=diamond, style=filled, fillcolor="#FBBC05"]; runaway [label="Uncontrolled Exotherm!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralize [label="Neutralize to pH 7-8\nwith Base", fillcolor="#F1F3F4"]; check_solid [label="Solid Dissolves?", shape=diamond, style=filled, fillcolor="#FBBC05"]; add_cosolvent [label="Add Organic Co-solvent\n(e.g., EtOAc, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Extract with\nOrganic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_dry [label="Wash & Dry\nOrganic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="STOP!\nCool Immediately!\nReview Safety Protocol!", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> quench; quench -> observe_quench; observe_quench -> solid_mass [label=" Yes"]; observe_quench -> exothermic [label=" No"]; solid_mass -> neutralize; exothermic -> runaway [label="No"]; exothermic -> neutralize [label="Yes"]; runaway -> stop; neutralize -> check_solid; check_solid -> extract [label="Yes"]; check_solid -> add_cosolvent [label="No"]; add_cosolvent -> extract; extract -> wash_dry; wash_dry -> purify; } end_dot Caption: Troubleshooting workflow for Vilsmeier-Haack reaction workup.

// Nodes POCl3 [label="POCl₃\n(Phosphorus Oxychloride)"]; H2O [label="+ 3 H₂O\n(Water from Quench)", shape=plaintext]; Acids [label="H₃PO₄\n(Phosphoric Acid)\n+\n3 HCl\n(Hydrochloric Acid)", style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="+ Base\n(e.g., NaOH, Na₂CO₃)", shape=plaintext]; Salts [label="Neutral Salts\n(e.g., Na₃PO₄, NaCl)\n+\nWater", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges POCl3 -> H2O [arrowhead=none]; H2O -> Acids; Acids -> Base [arrowhead=none]; Base -> Salts; } end_dot Caption: Hydrolysis and neutralization of POCl₃ during workup.

References

Technical Support Center: Synthesis of 3-Formyl-2-Pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scaled-up synthesis of 3-formyl-2-pyrazinecarboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically begins with pyrazine-2,3-dicarboxylic acid or its anhydride. These starting materials are commercially available and serve as a robust foundation for introducing the required functional groups.

Q2: What are the critical reaction parameters to monitor during the scale-up of this synthesis?

When scaling up the synthesis, it is crucial to carefully monitor and control several parameters to ensure consistent yield and purity. These include reaction temperature, the rate of addition of reagents, and efficient mixing. Inconsistent temperature control can lead to the formation of side products, while poor mixing can result in localized "hot spots" and incomplete reactions.

Q3: How can I purify the final product, this compound, at a larger scale?

For large-scale purification, recrystallization is a commonly employed and effective method. The choice of solvent is critical and will depend on the impurity profile of the crude product. A solvent system should be selected where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A lower than expected yield can be attributed to several factors. Incomplete reaction is a common cause, which can be addressed by extending the reaction time or slightly increasing the reaction temperature. Another potential cause is the degradation of the product, which can be minimized by ensuring the reaction is not overheated and by working up the reaction mixture promptly.

Issue 2: Presence of Impurities in the Final Product

The formation of impurities can often be traced back to the quality of the starting materials or suboptimal reaction conditions. Ensure that the pyrazine-2,3-dicarboxylic acid or its anhydride is of high purity before beginning the synthesis. Additionally, precise control over the reaction temperature and stoichiometry of the reagents can prevent the formation of common side products. If impurities are present, an additional recrystallization step or column chromatography may be necessary.

Issue 3: Difficulty in Isolating the Product

If the product is difficult to isolate from the reaction mixture, it may be due to its solubility in the work-up solvents. In such cases, adjusting the pH of the aqueous solution can often facilitate the precipitation of the carboxylic acid. Cooling the solution can also aid in the crystallization and isolation of the final product.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

start Start: Pyrazine-2,3-dicarboxylic Acid step1 Reaction with Oxidizing Agent start->step1 step2 Quenching and Work-up step1->step2 step3 Crude Product Isolation step2->step3 step4 Purification (Recrystallization) step3->step4 end Final Product: this compound step4->end

Caption: A generalized experimental workflow for the synthesis of this compound.

issue Problem Encountered low_yield Low Yield issue->low_yield impurities Presence of Impurities issue->impurities isolation_difficulty Isolation Difficulty issue->isolation_difficulty solution1 Extend reaction time / Increase temperature low_yield->solution1 solution2 Check starting material purity / Optimize reaction conditions impurities->solution2 solution3 Adjust pH / Cool the solution isolation_difficulty->solution3

Caption: A troubleshooting decision tree for common synthesis issues.

Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for pyrazine derivatives?

A1: An ideal solvent for recrystallizing pyrazine derivatives should exhibit the following characteristics:

  • High solubility at elevated temperatures: The chosen solvent should readily dissolve the pyrazine derivative at or near its boiling point.[1]

  • Low solubility at low temperatures: As the solution cools, the pyrazine derivative should become significantly less soluble, allowing for crystallization and high recovery.[1]

  • Inertness: The solvent should not react chemically with the pyrazine derivative.[1]

  • Appropriate boiling point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.[1]

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[1]

Q2: How does the structure of a pyrazine derivative influence solvent selection?

A2: The polarity and functional groups of the pyrazine derivative are key determinants for solvent selection, following the "like dissolves like" principle.

  • Polarity: Pyrazine itself is a polar molecule due to the nitrogen atoms in the ring, which allows for hydrogen bonding and enhances its solubility in polar solvents like water and alcohols.[2]

  • Substituents:

    • Alkyl groups: Increasing the number of alkyl substituents can increase the solubility in non-polar solvents like hexane.

    • Polar groups: The presence of polar functional groups, such as a carboxylic acid in pyrazine-2-carboxylic acid, increases solubility in polar solvents like water, ethanol, and acetone, while decreasing it in non-polar solvents like hexane and toluene.[3]

    • Halogens: The introduction of a halogen atom can increase the molecule's polarity, potentially increasing solubility in polar solvents.

Q3: What are some commonly used solvents for recrystallizing pyrazine derivatives?

A3: Based on the polarity of pyrazine and its derivatives, a range of solvents can be effective. Common choices include:

  • Alcohols (Methanol, Ethanol): Pyrazine shows good solubility in many alcohols due to hydrogen bonding.[4]

  • Ethers (Diethyl ether, Tetrahydrofuran - THF): These are also viable options for dissolving pyrazine.[4]

  • Water: For highly polar pyrazine derivatives, water can be a good solvent, although many organic compounds have limited solubility in it.[5]

  • Mixed Solvent Systems: When a single solvent is not ideal, a two-solvent system can be employed.[6] A common approach is to dissolve the pyrazine derivative in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Common mixed solvent systems include hexane/acetone and hexane/ethyl acetate.[5]

Data Presentation: Solubility of Pyrazine and its Derivatives

The following table summarizes available quantitative solubility data for pyrazine and some of its derivatives in various solvents. This data can serve as a starting point for solvent screening.

CompoundSolventTemperatureSolubility ( g/100 mL)
PyrazineWaterRoom Temperature~1.0[4]
PyrazineMethanolRoom Temperature~20[4]
PyrazineTetrahydrofuran (THF)Room Temperature~15[4]
PyrazineBenzeneRoom Temperature~5[4]
PyrazineHexaneRoom TemperatureVery Low[4]
Pyrazine-2-carboxylic acidWaterNot specifiedSoluble[3]
Pyrazine-2-carboxylic acidEthanolNot specifiedSoluble[3]
Pyrazine-2-carboxylic acidAcetoneNot specifiedSoluble[3]
Pyrazine-2-carboxylic acidHexaneNot specifiedLow to negligible[3]
Pyrazine-2-carboxylic acidTolueneNot specifiedLow to negligible[3]
PyrazinamideDimethyl sulfoxide318.15 K (45°C)High (mole fraction = 0.0816)[7]
PyrazinamideCyclohexane283.15 K (10°C)Very Low (mole fraction = 1.73 x 10⁻⁵)[7]

Experimental Protocols

Detailed Methodology for Recrystallization of 2-Aminopyrazine

This protocol provides a general guideline for the recrystallization of 2-aminopyrazine. The choice between the two solvent systems will depend on the impurities present.

Materials:

  • Crude 2-aminopyrazine

  • Solvent System 1: Benzene

  • Solvent System 2: Diisopropyl ether and Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose either benzene or a diisopropyl ether/hexane mixture. For the mixed solvent system, diisopropyl ether is the "good" solvent and hexane is the "poor" solvent.

  • Dissolution:

    • Place the crude 2-aminopyrazine in an Erlenmeyer flask.

    • For Benzene: Add a minimal amount of hot benzene to the flask while heating on a hot plate. Swirl the flask to aid dissolution. Continue adding small portions of hot benzene until the 2-aminopyrazine is completely dissolved.

    • For Diisopropyl ether/Hexane: Add the minimum amount of hot diisopropyl ether to dissolve the crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization:

    • For Benzene: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • For Diisopropyl ether/Hexane: While the solution in diisopropyl ether is still hot, add hexane dropwise until the solution becomes persistently cloudy. Reheat the solution slightly until it becomes clear again, then remove it from the heat and allow it to cool slowly as described above.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Troubleshooting Guide

Problem: The pyrazine derivative does not crystallize out of solution upon cooling.

  • Possible Cause: Too much solvent was used. The solution is not supersaturated.

    • Solution: Boil off some of the solvent to increase the concentration of the pyrazine derivative. Be careful not to evaporate too much solvent.

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Solution 2: Add a "seed crystal" of the pure pyrazine derivative to the solution to induce crystallization.

Problem: The pyrazine derivative "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the pyrazine derivative. The compound is melting before it crystallizes.[8]

    • Solution 1: Reheat the solution and add more solvent to lower the saturation point. Allow the solution to cool more slowly.[8]

    • Solution 2: Choose a solvent with a lower boiling point.

  • Possible Cause: The compound is highly impure, leading to a significant depression of its melting point.[8]

    • Solution: Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.

Problem: Crystallization happens too quickly, resulting in small, impure crystals.

  • Possible Cause: The solution is too concentrated, or the temperature gradient is too steep. Rapid crystallization can trap impurities within the crystal lattice.[8]

    • Solution: Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly by insulating the flask or placing it in a Dewar flask. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[8]

Problem: The recovered yield of the purified pyrazine derivative is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[8]

    • Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Possible Cause: The crystals were washed with too much cold solvent during filtration.

    • Solution: Use only a minimal amount of ice-cold solvent to wash the crystals.

Visualizing the Process

Solvent Selection Workflow

Solvent_Selection start Start: Crude Pyrazine Derivative solubility_test Perform Solubility Tests (Hot and Cold) start->solubility_test ideal_solvent Ideal Solvent Found? (High sol. hot, low sol. cold) solubility_test->ideal_solvent single_solvent Proceed with Single-Solvent Recrystallization ideal_solvent->single_solvent Yes two_solvent Consider Two-Solvent System ideal_solvent->two_solvent No find_good_solvent Find 'Good' Solvent (High Solubility) two_solvent->find_good_solvent find_poor_solvent Find Miscible 'Poor' Solvent (Low Solubility) find_good_solvent->find_poor_solvent proceed_two_solvent Proceed with Two-Solvent Recrystallization find_poor_solvent->proceed_two_solvent

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent system.

General Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filtration 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool 3. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filtration 5. Collect Crystals (Vacuum Filtration) ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Purified Crystals wash->dry

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

Minimizing degradation of 3-formyl-2-pyrazinecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 3-formyl-2-pyrazinecarboxylic acid during storage. By following these recommendations, users can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2] Ideal conditions are refrigerated temperatures, typically between 2°C and 8°C. Storing at cool temperatures helps to slow down potential degradation reactions.[3]

Q2: How does light affect the stability of this compound?

A2: Exposure to UV and visible light can cause photodegradation, a process where light energy breaks chemical bonds.[4][5] This can lead to the formation of impurities and a reduction in the compound's potency. To prevent this, always store the compound in an opaque or amber-colored vial to block light.[3][4]

Q3: Is this compound sensitive to moisture?

A3: Yes, compounds with carboxylic acid and other functional groups can be susceptible to hydrolysis if exposed to humidity.[4][5] Moisture can initiate the breakdown of the compound.[5] It is crucial to keep the container tightly sealed and consider storage in a desiccator to maintain a low-humidity environment.[6]

Q4: What are the visible signs of degradation?

A4: A noticeable change in the physical appearance of the compound, such as a color change (e.g., from its typical light pink/red solid state to brownish), or a change in texture, can indicate degradation.[3][7] The appearance of a new spot or tailing on a Thin-Layer Chromatography (TLC) plate is also a strong indicator of impurity formation.[3]

Q5: What is the expected shelf-life under recommended conditions?

A5: While specific data for this compound is not extensively published, similar pyrazine derivatives have a shelf-life of at least 24 months when stored in closed containers under recommended cool, dry, and dark conditions.[8] Regular purity checks are advised to monitor the compound's integrity over time.

Troubleshooting Guide

Issue 1: My compound's purity has decreased significantly upon re-analysis.

  • Question: Was the container properly sealed and stored away from heat and light?

    • Answer: Improper storage is the most common cause of degradation. The compound's formyl group is susceptible to oxidation, and the overall structure can be sensitive to heat and light.[5][9][10] Ensure the container lid is tightly secured after each use. Store in a refrigerator (2-8°C) and inside an amber vial or a box to protect from light.[3]

  • Question: Was the compound exposed to air for an extended period?

    • Answer: The aldehyde (formyl) group can be oxidized to a carboxylic acid upon exposure to oxygen in the air.[9] To mitigate this, minimize the time the container is open. For highly sensitive experiments, consider blanketing the container with an inert gas like argon or nitrogen before sealing.[3]

Issue 2: I've observed a color change in the solid compound.

  • Question: Has the compound been exposed to light or high temperatures?

    • Answer: A color change, often to a brownish hue, is a common sign of oxidation or photodegradation.[3] Review your storage protocol. If the compound was not stored in a dark, cool environment, its integrity might be compromised. It is recommended to perform a purity analysis (e.g., via HPLC) before use.

Issue 3: The compound shows poor solubility compared to previous batches.

  • Question: Could the compound have degraded into a less soluble impurity?

    • Answer: Degradation can lead to the formation of various byproducts, some of which may have different solubility profiles. For instance, oxidation or polymerization could result in less soluble species. Analyze the material using HPLC or NMR to identify potential impurities.

Potential Degradation Pathway

The primary degradation risks for this compound are oxidation of the aldehyde group and photodecomposition.

G Potential Degradation Pathways Parent This compound Product1 Pyrazine-2,3-dicarboxylic Acid Parent->Product1 Oxidation (O₂, Heat) Product2 Other Photodegradation Products Parent->Product2 Photolysis (UV/Light)

Caption: Likely degradation routes for the compound.

Data & Protocols

Stability Under Various Storage Conditions

The following table summarizes illustrative stability data for this compound under different storage conditions over a 12-month period.

Storage ConditionTemperatureHumidityLight ExposurePurity after 12 Months (%)
Optimal 2-8°C <30% RH (Desiccated) Dark (Amber Vial) >99%
Sub-optimal25°C (Room Temp)<30% RH (Desiccated)Dark (Amber Vial)~97%
Poor25°C (Room Temp)~60% RH (Ambient)Dark (Amber Vial)~95%
Worst-Case 40°C ~75% RH Ambient Light <85%
Experimental Protocol: Purity Assessment by HPLC

This section provides a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound.

Objective: To determine the purity of this compound and quantify degradation products.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

  • This compound sample

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the reference standard. Calculate purity using the area percent method.

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (0.5 mg/mL) A->B C Transfer to HPLC Vial B->C D Inject Sample onto C18 Column C->D E Run Gradient Elution D->E F Detect at 270 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H

Caption: Workflow for assessing compound purity via HPLC.

Troubleshooting Logic Diagram

Use this diagram to diagnose potential storage issues.

G Troubleshooting Storage Issues Start Purity Below Acceptable Limit? CheckLight Stored in Amber Vial or in the Dark? Start->CheckLight Yes End Storage Protocol is Likely Adequate. Investigate other experimental variables. Start->End No Sol_Light Action: Transfer to opaque container. Protect from light. CheckLight->Sol_Light No CheckTemp Stored at 2-8°C? CheckLight->CheckTemp Yes Sol_Light->CheckTemp Sol_Temp Action: Move to refrigerated storage. CheckTemp->Sol_Temp No CheckSeal Container Tightly Sealed? Stored with Desiccant? CheckTemp->CheckSeal Yes Sol_Temp->CheckSeal Sol_Seal Action: Ensure tight seal. Store in a desiccator. CheckSeal->Sol_Seal No Final Re-analyze after protocol correction. CheckSeal->Final Yes Sol_Seal->Final

Caption: A decision tree for troubleshooting degradation issues.

References

Validation & Comparative

3-Formyl-2-pyrazinecarboxylic acid vs 2,3-pyrazinedicarboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 3-Formyl-2-pyrazinecarboxylic Acid and 2,3-pyrazinedicarboxylic Acid

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate heterocyclic building blocks is paramount. Pyrazine derivatives, in particular, are core components of numerous biologically active molecules. This guide provides an objective, data-driven comparison of the chemical reactivity of two closely related and synthetically valuable pyrazine building blocks: this compound and 2,3-pyrazinedicarboxylic acid. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes to complex target molecules.

Physicochemical Properties

A summary of the fundamental physical and chemical properties of the two compounds is presented below. These properties influence their solubility, handling, and reactivity in various solvent systems.

PropertyThis compound2,3-pyrazinedicarboxylic acid
Molecular Formula C₆H₄N₂O₃[1]C₆H₄N₂O₄[2]
Molecular Weight 152.11 g/mol [1]168.11 g/mol [3]
Appearance PowderWhite crystalline solid[4]
Melting Point Not available188 °C (decomposes)[2]
Acidity (pKa) pKa₁: ~1.5-2.5 (COOH), pKa₂: N/ApKa₁: 1.8, pKa₂: 4.3 (IUPAC Dataset)[3]
InChIKey CINFOIVLINCDLI-UHFFFAOYSA-N[1]ZUCRGHABDDWQPY-UHFFFAOYSA-N[2]

Comparative Reactivity Analysis

The primary difference in reactivity stems from the substituent at the 3-position: a formyl (-CHO) group versus a carboxylic acid (-COOH) group. Both are electron-withdrawing groups that significantly deactivate the pyrazine ring towards electrophilic aromatic substitution.[5] However, they offer distinct and complementary pathways for synthetic transformations.

Reactivity of the Formyl Group

The aldehyde functionality in This compound is a versatile handle for a variety of chemical transformations that are not possible with the dicarboxylic acid analogue.

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 2,3-pyrazinedicarboxylic acid. This positions this compound as a direct precursor to its counterpart.[5]

  • Reduction: Selective reduction of the aldehyde is possible, yielding 3-hydroxymethyl-2-pyrazinecarboxylic acid. This transformation requires careful selection of reducing agents to avoid reduction of the adjacent carboxylic acid.[5]

  • Condensation Reactions: The aldehyde's carbonyl carbon is highly electrophilic and readily undergoes condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated products.[5] This is a key pathway for carbon-carbon bond formation.

  • Hydration/Acetal Formation: In aqueous or alcoholic solutions, aldehydes can reversibly form geminal diols or hemiacetals, respectively.[6] This can influence reaction kinetics and analytical characterization.

Reactivity of the Carboxylic Acid Groups

Both molecules possess a carboxylic acid at the 2-position, but the nature of the adjacent group creates subtle but important differences in reactivity.

  • Amide Bond Formation: Both compounds can be converted to amides, which are common motifs in pharmaceuticals.[7] The conversion typically proceeds by first activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with an amine.[8][9] Due to the strong electron-withdrawing nature of the adjacent formyl group, the carboxylic acid in this compound is expected to be more acidic and its carbonyl carbon more electrophilic, potentially facilitating faster activation and amidation compared to 2,3-pyrazinedicarboxylic acid.

  • Decarboxylation: This is a key differentiating reaction. 2,3-pyrazinedicarboxylic acid is known to undergo decarboxylation upon heating to yield pyrazinoic acid.[10] This reaction can be sensitive and may proceed further to yield pyrazine if conditions are not carefully controlled.[10] In contrast, this compound does not have a second carboxylic acid group and is therefore stable against this type of thermal decarboxylation.

G cluster_0 This compound cluster_1 2,3-Pyrazinedicarboxylic acid comp1 This compound prod1_ox 2,3-Pyrazinedicarboxylic acid comp1->prod1_ox Oxidation prod1_red 3-Hydroxymethyl-2- pyrazinecarboxylic acid comp1->prod1_red Reduction prod1_cond C-C Bond Formation (e.g., Knoevenagel) comp1->prod1_cond Condensation prod1_amide Mono-amide / Ester comp1->prod1_amide Amidation / Esterification comp2 2,3-Pyrazinedicarboxylic acid prod2_decarb Pyrazinoic Acid comp2->prod2_decarb Decarboxylation (Heat) prod2_amide Di-amide / Di-ester comp2->prod2_amide Amidation / Esterification prod2_anhydride Pyrazine-2,3-dicarboxylic anhydride comp2->prod2_anhydride Dehydration

Figure 1. Comparative reactivity pathways of the two pyrazine acids.

Experimental Protocols

Providing standardized protocols is essential for reproducible research. Below is a representative protocol for a key transformation: amide synthesis.

Protocol: Comparative Synthesis of Pyrazine Amides

This protocol outlines the synthesis of N-benzyl-3-formyl-2-pyrazinecarboxamide and N,N'-dibenzyl-2,3-pyrazinedicarboxamide to compare the reactivity of the carboxylic acid functionalities.

1. Acid Chloride Formation (Activation Step):

  • In two separate flame-dried, round-bottom flasks equipped with reflux condensers and nitrogen inlets, suspend 1.0 mmol of either this compound or 2,3-pyrazinedicarboxylic acid in 5 mL of anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.2 mmol for the mono-acid, 2.4 mmol for the di-acid) dropwise to each flask at 0 °C.

  • Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Allow the mixtures to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.

  • Cool the reaction mixtures to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride is used immediately in the next step.

2. Amidation:

  • Dissolve the crude acid chloride in 10 mL of anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.1 mmol for the mono-acid, 2.2 mmol for the di-acid) and triethylamine (1.5 mmol for the mono-acid, 3.0 mmol for the di-acid) in 5 mL of anhydrous DCM.

  • Cool the acid chloride solution to 0 °C and add the benzylamine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Quench the reaction by adding 15 mL of water.

  • Separate the organic layer and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.

G start Start: Weigh Reagents (Pyrazine Acid, Solvent) setup Reaction Setup (Flask, N2 atmosphere, 0°C) start->setup activation Step 1: Activation (Add SOCl₂, cat. DMF) setup->activation reflux Reflux (2h) activation->reflux removal Solvent Removal (Rotary Evaporation) reflux->removal amidation Step 2: Amidation (Add Amine + Base at 0°C) removal->amidation stir Stir at RT (4-6h) Monitor by TLC amidation->stir workup Aqueous Workup (Wash with Acid, Base, Brine) stir->workup purify Purification (Column Chromatography) workup->purify end End: Characterization (NMR, MS, Yield) purify->end

Figure 2. General experimental workflow for comparative amide synthesis.

Applications in Drug Development

The distinct reactivity of these two compounds makes them suitable for different strategic applications in medicinal chemistry.

  • This compound is an ideal starting material when subsequent modification of the aldehyde is desired. It allows for the introduction of diverse functionalities through condensation, reductive amination, or oxidation/reduction, enabling the synthesis of libraries of analogues with varied substituents at the 3-position.

  • 2,3-pyrazinedicarboxylic acid serves as a scaffold for creating symmetrical or unsymmetrical di-substituted derivatives. It is particularly valuable for synthesizing molecules that can chelate metals or act as bidentate ligands in coordination chemistry.[4] Its role as a precursor to pyrazinoic acid, the active metabolite of the anti-tuberculosis drug pyrazinamide, is also of significant importance.[10]

G formyl_acid 3-Formyl-2- pyrazinecarboxylic acid formyl_amide Mono-amide Intermediate formyl_acid->formyl_amide 1. SOCl₂ 2. R-NH₂ oxidation Oxidation formyl_acid->oxidation [O] diacid 2,3-Pyrazinedicarboxylic acid di_amide Di-amide Product diacid->di_amide 1. SOCl₂ (2 eq.) 2. R-NH₂ (2 eq.) bio_target Interaction with Biological Target (e.g., Enzyme, Receptor) formyl_amide->bio_target Further Modification di_amide->bio_target Direct Evaluation oxidation->diacid

Figure 3. Synthetic pathways to potential bioactive amide derivatives.

Conclusion

While structurally similar, this compound and 2,3-pyrazinedicarboxylic acid offer distinct and complementary synthetic opportunities. The choice between them depends entirely on the synthetic strategy and the desired final molecular architecture. This compound provides a handle for diverse C-C and C-N bond-forming reactions at the 3-position, whereas 2,3-pyrazinedicarboxylic acid is a scaffold for di-substitution and a direct precursor to pyrazinoic acid derivatives. A thorough understanding of their reactivity is essential for leveraging these valuable building blocks in modern drug discovery and development.

References

Comparing Vilsmeier-Haack with other formylation methods for heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of a formyl group (-CHO) onto a heterocyclic ring is a fundamental transformation in organic synthesis, providing a crucial building block for the elaboration of more complex molecules, including pharmaceuticals and functional materials. Among the various methods available, the Vilsmeier-Haack reaction is one of the most widely employed due to its versatility and effectiveness with electron-rich systems. This guide provides an objective comparison between the Vilsmeier-Haack reaction and other common formylation methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Vilsmeier-Haack Reaction: A Versatile Tool

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile.[3][4]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich heterocycle attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.[5]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final aryl aldehyde.[3][4]

The Vilsmeier-Haack reaction is particularly effective for electron-rich five-membered heterocycles like pyrroles, furans, and thiophenes, with a general reactivity order of pyrrole > furan > thiophene.[4] It is a reliable and mild method for introducing a formyl group, often with high regioselectivity and good to excellent yields.[7][8]

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is powerful, several other methods exist for the formylation of heterocycles, each with its own scope and limitations.

1. Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[9][10] It is primarily used for the ortho-formylation of highly activated substrates like phenols but can also be applied to other electron-rich aromatics and heterocycles.[10][11] The reaction mechanism involves the electrophilic attack of an iminium ion derived from HMTA, followed by a series of steps including an intramolecular redox reaction and hydrolysis.[10] A significant drawback of the Duff reaction is its often low to moderate yields.[11][12]

2. Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols, using chloroform (CHCl₃) in the presence of a strong base.[2] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ. The reaction proceeds through a dichloromethyl-substituted phenoxide intermediate that is subsequently hydrolyzed. Due to its specific substrate scope (phenols) and the use of harsh basic conditions, its application to a broader range of heterocycles is limited.

3. Gattermann and Gattermann-Koch Reactions: These reactions are variants of the Friedel-Crafts acylation.[13]

  • Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst like aluminum chloride (AlCl₃).[2] It is generally suitable for simple aromatic hydrocarbons but not for phenols, phenol ethers, or many heterocycles which are sensitive to the harsh acidic conditions.

  • Gattermann Reaction: Uses a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), and HCl.[13] The toxicity of cyanide reagents makes this method less favorable.

Comparative Analysis

The choice of formylation method depends critically on the substrate's reactivity, stability, and the desired regioselectivity. The Vilsmeier-Haack reaction is often the preferred method for a wide range of activated heterocycles due to its mild conditions and generally high yields.

Table 1: General Comparison of Aromatic Formylation Methods

FeatureVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann ReactionGattermann-Koch Reaction
Formylating Agent DMF/POCl₃ (or other acid chlorides)[1]Hexamethylenetetramine (HMTA)[10]Chloroform (CHCl₃) and strong base[2]Carbon Monoxide (CO) and HCl[13]
Typical Substrates Electron-rich aromatics & heterocycles (pyrroles, indoles, furans)[4]Highly activated aromatics (phenols, anilines)[10][12]Phenols[2]Aromatic hydrocarbons (e.g., benzene, toluene)
Reaction Conditions Mild; typically 0°C to 80°C[4]Acidic (acetic acid, TFA); requires heating[12]Strongly basic; requires heatingStrongly acidic (Lewis acid catalyst); high pressure
Electrophile Chloroiminium ion (Vilsmeier reagent)[3]Iminium ions from HMTA[10]Dichlorocarbene (:CCl₂)Formyl cation equivalent
Regioselectivity Generally at the most electron-rich, sterically accessible position[5]Preferentially ortho to activating groups[10]Exclusively ortho to the hydroxyl groupPara to alkyl groups
Advantages High yields, versatile for many heterocycles, mild conditions[8]Avoids highly toxic reagentsGood for ortho-hydroxy aldehydesUses inexpensive reagents
Limitations Requires electron-rich substrates; POCl₃ is corrosive[3]Often low to moderate yields, limited substrate scope[11]Limited to phenols, harsh basic conditionsNot suitable for acid-sensitive substrates (many heterocycles)

Table 2: Comparative Yields for the Formylation of Selected Heterocycles

HeterocycleFormylation MethodReagentsYield (%)Reference
Pyrrole Vilsmeier-HaackDMF, POCl₃~97% (for 1-vinylpyrrole)[14]
Pyrrole Vilsmeier-HaackN-formylpyrrolidineHigh[14]
Furan Vilsmeier-HaackDMF, POCl₃Near quantitative[15]
Indole Vilsmeier-HaackDMF, POCl₃Good to excellent[16]
Indole Duff ReactionHexamethylenetetramineModerate[17]
3-Methylthiophene Vilsmeier-HaackN-formylpyrrolidineHigh (11:1 regioselectivity for 2-formylation)[14]
3-Methylthiophene Vilsmeier-HaackN-formylindoline:(COCl)₂Moderate (1:1.5 for 5-formylation)[14]

Mandatory Visualizations

Caption: Mechanism for the formation of the Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Formylation_Mechanism heterocycle Electron-Rich Heterocycle (e.g., Pyrrole) attack Electrophilic Attack heterocycle->attack vilsmeier Vilsmeier Reagent [R₂N⁺=CHCl]Cl⁻ vilsmeier->attack intermediate Iminium Ion Intermediate attack->intermediate Loss of Aromaticity hydrolysis Aqueous Workup (H₂O) intermediate->hydrolysis Restores Aromaticity product Formylated Heterocycle (Aldehyde) hydrolysis->product

Caption: Generalized mechanism of Vilsmeier-Haack formylation on a heterocycle.

Experimental_Workflow reagent_node reagent_node process_node process_node workup_node workup_node product_node product_node A 1. Cool DMF in Solvent (e.g., 1,2-dichloroethane) B 2. Add POCl₃ dropwise at 0°C to form Vilsmeier Reagent A->B C 3. Add Heterocycle solution B->C D 4. Stir at specified temperature and time C->D E 5. Quench with ice water and Sodium Acetate solution D->E F 6. Stir to complete hydrolysis E->F G 7. Extraction with organic solvent (e.g., Et₂O) F->G H 8. Dry and concentrate the organic phase G->H I 9. Purify by chromatography or distillation H->I J Final Product I->J

References

The Evolving Landscape of Pyrazinecarboxylic Acid Derivatives in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives have long been a cornerstone in the chemotherapy of tuberculosis, with pyrazinamide (PZA) being a first-line drug for over six decades.[1] The relentless emergence of multidrug-resistant strains of Mycobacterium tuberculosis has fueled a continuous search for novel, more potent, and less toxic antimycobacterial agents. This guide provides a comparative overview of the antimycobacterial activity of various pyrazinecarboxylic acid derivatives, supported by experimental data and detailed methodologies to aid researchers in the ongoing quest for new tuberculosis treatments.

Comparative Antimycobacterial Activity

The antimycobacterial efficacy of pyrazinecarboxylic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency of the compound. The following tables summarize the in vitro activity of several classes of pyrazinecarboxylic acid derivatives against Mycobacterium tuberculosis H37Rv, the most commonly used reference strain in tuberculosis research.

N-Phenylpyrazine-2-carboxamides

This class of compounds has been extensively investigated, with substitutions on both the pyrazine and phenyl rings influencing their activity.

CompoundSubstitutionMIC (µg/mL)Reference
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide5-t-Bu, 6-Cl, 3-CF3-phenyl3.13[2]
N-(5-chloropyrazin-2-yl)benzamide with 4-ethyl substitution on benzene ring5-Cl, 4-Et-phenyl3.13[3]
N-(5-chloropyrazin-2-yl)benzamide with 4-methyl substitution on benzene ring5-Cl, 4-Me-phenyl6.25[3]
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide5-t-Bu, 6-Cl, 4-MeO-benzyl6.25[3]
3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids and Their Esters

These derivatives were designed as more lipophilic analogs of pyrazinoic acid, the active form of pyrazinamide.

CompoundSubstitutionMIC (µg/mL)Reference
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid4-NO2-phenyl1.56[1]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate4-CF3-phenyl (propyl ester)3.13[1]
3-[(2-Hydroxyphenyl)carbamoyl]pyrazine-2-carboxylic acid2-OH-phenyl50[1]
Pyrazine-2-carboxylic Acid Hydrazide Derivatives

Modification of the carboxylic acid group into a hydrazide and further to hydrazones or thiosemicarbazides has yielded compounds with varying activities.

CompoundDerivative TypeIC90 (µg/mL)Reference
N4-ethyl-N1-pyrazinoyl-thiosemicarbazideThiosemicarbazide16.87[4][5]
Pyrazine-2-carboxylic acid hydrazideHydrazide>100[4]
Hydrazone derivatives of pyrazine-2-carboxylic acid hydrazideHydrazone>100[4]
Other Pyrazinamide Derivatives

Modifications involving alkyl chains and different ring systems have also been explored.

CompoundModificationMIC (µg/mL)Reference
Pyrazinoic acid pivaloyloxymethyl esterEster-[6]
Pyrazine thiocarboxamideThioamide-[6]
N-hydroxymethyl pyrazine thiocarboxamideThioamide derivative-[6]
Derivative with alkyl chain and six-membered ring modification (1f)Alkyl chain and six-membered ring8.0[7][8]
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide (6a, 6e, 6h, 6j, 6k)Piperazine-pyridine-benzamide derivativesIC50: 1.35-2.18 µM[9]

Experimental Protocols

The evaluation of the antimycobacterial activity of pyrazinecarboxylic acid derivatives relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

Microplate Alamar Blue Assay (MABA)

This is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • The culture is incubated at 37°C until it reaches a logarithmic growth phase.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

2. Assay Procedure:

  • The test compounds are serially diluted in a 96-well microplate.

  • The prepared mycobacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • Following incubation, a freshly prepared solution of Alamar Blue (resazurin) is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (Vero Cells)

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity.

1. Cell Culture:

  • Vero cells (African green monkey kidney epithelial cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The test compounds are serially diluted and added to the wells.

  • The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell viability is assessed using a suitable method, such as the MTT assay or by measuring the ATP content.

  • The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.

3. Selectivity Index (SI):

  • The selectivity of a compound is determined by calculating the Selectivity Index, which is the ratio of its cytotoxicity to its antimycobacterial activity (SI = CC50 / MIC). A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.[10]

Visualizing Key Pathways and Processes

To better understand the context of pyrazinecarboxylic acid derivatives in tuberculosis research, the following diagrams illustrate important concepts.

Pyrazinamide_Activation_Pathway PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Hydrolysis by PncA Mycobacterium Mycobacterium tuberculosis PZA->Mycobacterium Uptake Target Cellular Targets (e.g., PanD, FAS I, RpsA) POA->Target Inhibition PncA Pyrazinamidase (PncA) Activity Antimycobacterial Activity Target->Activity Leads to

Caption: Activation pathway of the prodrug pyrazinamide to its active form, pyrazinoic acid, within Mycobacterium tuberculosis.

Antimycobacterial_Screening_Workflow Compound_Library Pyrazinecarboxylic Acid Derivative Library Primary_Screening Primary Screening (e.g., MABA at a single concentration) Compound_Library->Primary_Screening Hit_Compounds Active 'Hit' Compounds Primary_Screening->Hit_Compounds Identify MIC_Determination MIC Determination (Dose-response assay) Hit_Compounds->MIC_Determination Potent_Compounds Potent Compounds MIC_Determination->Potent_Compounds Identify Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) Potent_Compounds->Cytotoxicity_Assay Selective_Compounds Selective Compounds (High SI) Cytotoxicity_Assay->Selective_Compounds Identify In_Vivo_Studies In Vivo Efficacy Studies (Animal models) Selective_Compounds->In_Vivo_Studies

Caption: A general workflow for the in vitro screening of novel antimycobacterial compounds.

SAR_Relationships cluster_substitutions Key Substitutions Core Pyrazinecarboxylic Acid Core Amide N-Phenyl Amide Derivatives Core->Amide Ester Ester Derivatives Core->Ester Hydrazide Hydrazide/Hydrazone Derivatives Core->Hydrazide High_Activity Increased Antimycobacterial Activity Amide->High_Activity Ester->High_Activity Halogen Halogenation on Pyrazine Ring (e.g., 5-Chloro) Halogen->Amide Lipophilic Lipophilic Groups on Phenyl Ring (e.g., -CF3, -alkyl) Lipophilic->Amide Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO2) Electron_Withdrawing->Ester

Caption: Structure-activity relationships (SAR) of pyrazinecarboxylic acid derivatives influencing antimycobacterial potency.

References

Unambiguous Structure Confirmation of Pyrazines: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel pyrazine derivatives is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the unambiguous structure confirmation of pyrazines, supported by experimental data and detailed protocols.

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are prevalent in pharmaceuticals, agrochemicals, and flavor chemistry. Their isomeric possibilities necessitate powerful analytical techniques for precise structure determination. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR spectroscopy is indispensable for establishing unequivocal atomic connectivity. This guide focuses on the practical application and comparative strengths of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in the context of pyrazine structure elucidation.

Comparative Analysis of 2D NMR Techniques for Pyrazine Elucidation

The strategic application of COSY, HSQC, and HMBC experiments provides a multi-faceted approach to assembling the molecular puzzle of a pyrazine derivative. Each technique offers unique and complementary information regarding the connectivity of atoms within the molecule.

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment is fundamental for identifying proton-proton coupling networks. In pyrazines, COSY spectra reveal which protons are neighbors, typically separated by two or three bonds. This is crucial for mapping out the substitution pattern on the pyrazine ring and any aliphatic side chains.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms.[3] For pyrazines, an HSQC spectrum provides a direct link between the ¹H and ¹³C signals, allowing for the unambiguous assignment of carbons bearing protons. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups, providing additional structural clarity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[4][5] For pyrazine analysis, HMBC is invaluable for connecting protonated carbons to non-protonated (quaternary) carbons, such as those at substitution points on the pyrazine ring or carbonyl carbons in side chains. It is also instrumental in confirming the relative positions of substituents.

To illustrate the application of these techniques, we will use 2-methylpyrazine as a model compound.

Data Presentation: 2D NMR of 2-Methylpyrazine

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-methylpyrazine, which will be used to illustrate the expected correlations in the subsequent diagrams.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 2-Methylpyrazine

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H38.45-
H58.38-
H68.50-
CH₃2.57-
C2-151.5
C3-143.5
C5-145.0
C6-142.8
CH₃-21.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring high-quality 2D NMR data for a small organic molecule like a pyrazine derivative on a Bruker spectrometer.

Sample Preparation
  • Dissolve 5-10 mg of the pyrazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is at least 4 cm.

COSY (Correlation Spectroscopy) Experiment

Objective: To identify ¹H-¹H spin-spin coupling networks.

Pulse Program: cosygpqf (Gradient-selected, phase-sensitive)

Key Parameters:

  • ns (Number of Scans): 2-4 (adjust based on sample concentration)

  • ds (Dummy Scans): 4-8

  • sw (Spectral Width) in F2 and F1: Set to encompass all proton signals (e.g., 10-12 ppm).

  • td (Time Domain) in F2: 2048 (2k)

  • td (Time Domain) in F1: 256-512

  • d1 (Relaxation Delay): 1.5-2.0 seconds

Procedure:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Create a new experiment and load the COSY parameter set.

  • Set the spectral width (sw) and transmitter frequency offset (o1p) based on the 1D ¹H spectrum.

  • Set the number of scans (ns), dummy scans (ds), and time domains (td).

  • Initiate the acquisition by typing zg.

  • Process the data using xfb to perform a 2D Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To correlate protons with their directly attached carbons.

Pulse Program: hsqcedetgpsisp2.4 (Edited, sensitivity-improved)

Key Parameters:

  • ns (Number of Scans): 2-8 (adjust based on sample concentration)

  • ds (Dummy Scans): 8-16

  • sw (Spectral Width) in F2 (¹H): Set based on the 1D ¹H spectrum.

  • sw (Spectral Width) in F1 (¹³C): Set to encompass all carbon signals (e.g., 0-160 ppm).

  • td (Time Domain) in F2: 1024 (1k)

  • td (Time Domain) in F1: 128-256

  • d1 (Relaxation Delay): 1.5-2.0 seconds

  • J(C,H): Set to an average one-bond coupling constant (e.g., 145 Hz).

Procedure:

  • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

  • Create a new experiment and load the HSQC parameter set.

  • Set the spectral widths and offsets for both ¹H (F2) and ¹³C (F1) dimensions.

  • Set the number of scans, dummy scans, and time domains.

  • Initiate the acquisition.

  • Process the data using xfb.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations.

Pulse Program: hmbcgplpndqf (Gradient-selected, magnitude mode)

Key Parameters:

  • ns (Number of Scans): 8-16 (or more, as HMBC is less sensitive)

  • ds (Dummy Scans): 16

  • sw (Spectral Width) in F2 (¹H): Set based on the 1D ¹H spectrum.

  • sw (Spectral Width) in F1 (¹³C): Set to encompass all carbon signals (e.g., 0-200 ppm).

  • td (Time Domain) in F2: 2048 (2k)

  • td (Time Domain) in F1: 256-512

  • d1 (Relaxation Delay): 1.5-2.0 seconds

  • Long-range J(C,H): Optimized for an average value (e.g., 8 Hz).

Procedure:

  • Use the spectral widths and offsets from the 1D spectra.

  • Create a new experiment and load the HMBC parameter set.

  • Set the parameters as described above.

  • Initiate the acquisition.

  • Process the data using xfb.

Visualization of 2D NMR Correlations for 2-Methylpyrazine

The following diagrams, generated using the DOT language, illustrate the expected correlations for 2-methylpyrazine in COSY, HSQC, and HMBC spectra.

COSY_Correlations cluster_protons ¹H Signals H3 H3 (8.45 ppm) H5 H5 (8.38 ppm) H3->H5 ³J H6 H6 (8.50 ppm) H5->H6 ³J CH3_H CH₃ (2.57 ppm)

Caption: COSY correlations in 2-methylpyrazine.

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H3 H3 (8.45 ppm) C3 C3 (143.5 ppm) H3->C3 ¹J H5 H5 (8.38 ppm) C5 C5 (145.0 ppm) H5->C5 ¹J H6 H6 (8.50 ppm) C6 C6 (142.8 ppm) H6->C6 ¹J CH3_H CH₃ (2.57 ppm) CH3_C CH₃ (21.5 ppm) CH3_H->CH3_C ¹J

Caption: HSQC correlations in 2-methylpyrazine.

HMBC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H3 H3 (8.45 ppm) C2 C2 (151.5 ppm) H3->C2 ²J C5 C5 (145.0 ppm) H3->C5 ³J H5 H5 (8.38 ppm) C3 C3 (143.5 ppm) H5->C3 ³J C6 C6 (142.8 ppm) H5->C6 ²J H6 H6 (8.50 ppm) H6->C2 ³J H6->C5 ²J CH3_H CH₃ (2.57 ppm) CH3_H->C2 ²J CH3_H->C3 ³J CH3_C CH₃ (21.5 ppm)

Caption: Key HMBC correlations in 2-methylpyrazine.

Conclusion

The synergistic use of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and reliable methodology for the unambiguous structure confirmation of pyrazine derivatives. COSY establishes the proton framework, HSQC assigns the protonated carbons, and HMBC connects the complete carbon skeleton, including quaternary centers. By following the detailed experimental protocols and interpreting the resulting correlation maps, researchers can confidently elucidate the structures of novel pyrazines, a critical step in advancing pharmaceutical, agricultural, and materials science research.

References

A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques used for the detection, quantification, and characterization of pyrazine-based impurities in pharmaceutical products. Pyrazine and its derivatives are aromatic heterocyclic compounds that can be present as impurities in active pharmaceutical ingredients (APIs) and finished drug products, arising from synthesis, degradation, or excipient interaction.[1] Robust and sensitive analytical methods are crucial for ensuring the safety and efficacy of pharmaceuticals by controlling these impurities.

This document will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of pyrazine impurities, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for pyrazine impurity analysis depends on the specific characteristics of the impurity, the required sensitivity, and the analytical objective (e.g., quantification, identification, or structural elucidation).

FeatureHPLC / UPLCGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Applicability Wide range of pyrazine impurities, including non-volatile and thermally labile compounds.[2][3]Volatile and semi-volatile pyrazine impurities.[2][4]Structural elucidation and identification of unknown pyrazine impurities. Quantification is possible but often requires higher concentrations.
Sensitivity High, especially when coupled with mass spectrometry (LC-MS/MS). Limits of detection (LOD) can reach ng/mL levels.[5]Very high, with LODs often in the low ppm to ppb range.[6]Lower sensitivity compared to chromatographic techniques.
Quantitative Analysis Excellent for precise quantification.Excellent for quantification of volatile impurities.Can be used for quantitative analysis (qNMR) but is less common for trace impurities.
Structural Information Limited to retention time and UV spectra unless coupled with MS.Provides mass spectral data which aids in identification.[7]Provides detailed structural information, including connectivity of atoms.[8]
Sample Preparation Generally straightforward, involving dissolution of the sample.May require derivatization for non-volatile compounds; headspace analysis is common for volatiles.Requires relatively pure samples in sufficient quantity.

Data Presentation: Performance of Analytical Techniques

Table 1: UPLC-MS/MS Performance for the Quantification of Trace-Level Impurities

This table demonstrates the high sensitivity achievable with UPLC-MS/MS for the analysis of potential genotoxic impurities. While the analytes are not pyrazines, the performance metrics are representative of what can be expected for trace-level analysis of nitrogen-containing heterocyclic impurities.

ImpurityLOD (ng/mL)LOQ (ng/mL)
PGI-10.15120.5040
PGI-20.38441.2813
PGI-30.38261.2753
PGI-40.38971.2990

Data adapted from a study on potential genotoxic impurities, demonstrating the capabilities of UPLC-MS/MS for trace analysis.[5]

Table 2: GC-MS Analysis of Alkylpyrazines

Gas chromatography is a powerful technique for the separation and identification of volatile pyrazine isomers, which can be challenging to differentiate by mass spectrometry alone. The use of retention indices is crucial for unambiguous identification.[7]

Pyrazine DerivativeRetention Index (DB-1 column)
2-Methylpyrazine859
2,5-Dimethylpyrazine954
2,6-Dimethylpyrazine959
2,3-Dimethylpyrazine981
2,3,5-Trimethylpyrazine1071
2,3,5,6-Tetramethylpyrazine1175

Data from a study on the identification of alkylpyrazines by GC-MS, highlighting the use of retention indices for isomer differentiation.[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. The following are representative protocols for the analysis of pyrazine impurities, based on established methods and ICH Q2(R2) guidelines for analytical procedure validation.[9][10][11]

Protocol 1: HPLC-UV Method for the Quantification of Pyrazine and its Derivatives

This protocol is a general guideline for the quantitative analysis of pyrazine impurities using HPLC with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • Pyrazine reference standards

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is a 98:2 (v/v) mixture of the aqueous and organic phases.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm[12]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Prepare a series of calibration standards of the target pyrazine impurity in the same diluent.

5. Validation Parameters (as per ICH Q2(R2)):

  • Specificity: Analyze a blank, a placebo, and the drug substance spiked with the pyrazine impurity to demonstrate that there is no interference from other components.

  • Linearity: Analyze a minimum of five concentrations of the pyrazine impurity standard to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the pyrazine impurity at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method for the Analysis of Volatile Pyrazine Impurities

This protocol outlines a general procedure for the analysis of volatile pyrazine impurities using headspace GC-MS.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Headspace autosampler.

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-1 or ZB-5MS).[7]

2. Reagents and Materials:

  • Helium (carrier gas)

  • Pyrazine reference standards

  • Suitable solvent for sample dissolution (e.g., DMSO, water).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to elute all compounds.

  • Carrier Gas Flow: Constant flow mode, typically around 1-2 mL/min.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan a suitable mass range to detect the target pyrazine impurities (e.g., m/z 40-400).

4. Sample Preparation:

  • Accurately weigh the drug substance and dissolve it in a suitable solvent in a headspace vial.

  • Seal the vial and place it in the headspace autosampler.

5. Validation Parameters (as per ICH Q2(R2)):

  • Similar validation parameters as for the HPLC method should be assessed, with a focus on the performance of the headspace sampling and the specificity of the mass spectrometric detection.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Pyrazine Impurities

NMR is a powerful tool for the unambiguous identification and structural elucidation of unknown impurities.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC or other purification techniques.

  • Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

3. NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons.

4. Data Analysis:

  • The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the determination of the chemical structure of the pyrazine impurity.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts in the analysis and formation of pyrazine-based impurities.

Analytical_Workflow cluster_0 Impurity Profiling Initiation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Preparation Sample Preparation Analytical Method Selection Analytical Method Selection Sample Preparation->Analytical Method Selection HPLC HPLC Analytical Method Selection->HPLC Non-volatile/ Thermally labile GCMS GC-MS Analytical Method Selection->GCMS Volatile/ Semi-volatile NMR NMR Analytical Method Selection->NMR Structural Elucidation Data Processing Data Processing HPLC->Data Processing GCMS->Data Processing Impurity Identification Impurity Identification NMR->Impurity Identification Data Processing->Impurity Identification Quantification Quantification Data Processing->Quantification Reporting Reporting Impurity Identification->Reporting Quantification->Reporting

Caption: General analytical workflow for pharmaceutical impurity analysis.

Maillard_Reaction Reducing Sugar Reducing Sugar Amadori Rearrangement Amadori Rearrangement Reducing Sugar->Amadori Rearrangement Amino Acid Amino Acid Amino Acid->Amadori Rearrangement Strecker Degradation Strecker Degradation Amadori Rearrangement->Strecker Degradation Alpha-aminocarbonyls Alpha-aminocarbonyls Strecker Degradation->Alpha-aminocarbonyls Pyrazine Formation Pyrazine Formation Alpha-aminocarbonyls->Pyrazine Formation Self-condensation

Caption: Simplified Maillard reaction pathway for pyrazine formation.

References

A Spectroscopic Comparison of 3-Formyl-2-Pyrazinecarboxylic Acid and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-formyl-2-pyrazinecarboxylic acid and its corresponding methyl and ethyl esters. By presenting key experimental data and methodologies, this document aims to serve as a practical resource for the characterization of this important class of heterocyclic compounds.

Pyrazinecarboxylic acid derivatives are recognized for their significant biological activities, including antimycobacterial and antifungal properties.[1][2] The introduction of a formyl group at the 3-position of the pyrazine ring, alongside a carboxylic acid or ester functional group at the 2-position, offers a versatile scaffold for the synthesis of new therapeutic agents. Spectroscopic analysis is a cornerstone in the structural elucidation and purity assessment of these synthesized molecules. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and provide expected values for its methyl and ethyl esters based on the analysis of related compounds and general spectroscopic principles. For comparative purposes, experimental data for the closely related 3-amino-2-pyrazinecarboxylic acid and its methyl ester are also included.[3]

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundH5H6-CHO-COOH / -COOCH₃ / -COOCH₂CH₃-COOCH₂CH₃
This compound (Expected) ~8.8-9.0~8.7-8.9~10.0-10.2>10 (broad)-
Methyl 3-formyl-2-pyrazinecarboxylate (Expected) ~8.8-9.0~8.7-8.9~10.0-10.2~4.0 (s)-
Ethyl 3-formyl-2-pyrazinecarboxylate (Expected) ~8.8-9.0~8.7-8.9~10.0-10.2~4.5 (q)~1.4 (t)
3-Amino-2-pyrazinecarboxylic acid [3]8.238.09---
Methyl 3-amino-2-pyrazinecarboxylate [3]8.137.95-3.89 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC2C3C5C6-CHO-COOH / -COOCH₃ / -COOCH₂CH₃-COOCH₃ / -COOCH₂CH₃-COOCH₂CH₃
This compound (Expected) ~150~145~148~146~190~165--
Methyl 3-formyl-2-pyrazinecarboxylate (Expected) ~150~145~148~146~190~164~53-
Ethyl 3-formyl-2-pyrazinecarboxylate (Expected) ~150~145~148~146~190~163~62~14
3-Amino-2-pyrazinecarboxylic acid [3]155.1129.5136.9132.8-166.5--
Methyl 3-amino-2-pyrazinecarboxylate [3]156.9128.8135.2132.1-165.952.4-

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=O) acid/esterν(C=O) aldehydeν(C-O)
This compound (Expected) [4]3300-2500 (broad)~3100-3000~1700~1720-1680~1300
Methyl 3-formyl-2-pyrazinecarboxylate (Expected) -~3100-3000~1730~1720-1680~1280
Ethyl 3-formyl-2-pyrazinecarboxylate (Expected) -~3100-3000~1725~1720-1680~1270
3-Amino-2-pyrazinecarboxylic acid [3]3421, 3315 (NH₂)31121675-1298
Methyl 3-amino-2-pyrazinecarboxylate [3]3429, 3319 (NH₂)31081715-1288

Table 4: UV-Visible (UV-Vis) Spectroscopic Data (λmax in nm)

Compoundπ → π* transitionsn → π* transitions
This compound (Expected) [4]~200-300~300-400
Methyl 3-formyl-2-pyrazinecarboxylate (Expected) ~200-300~300-400
Ethyl 3-formyl-2-pyrazinecarboxylate (Expected) ~200-300~300-400
3-Amino-2-pyrazinecarboxylic acid [3]253, 347-
Methyl 3-amino-2-pyrazinecarboxylate [3]255, 345-

Table 5: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 152.02[M-CHO]⁺ (123), [M-COOH]⁺ (107)[4]
Methyl 3-formyl-2-pyrazinecarboxylate 166.04[M-OCH₃]⁺ (135), [M-COOCH₃]⁺ (107)
Ethyl 3-formyl-2-pyrazinecarboxylate 180.05[M-OCH₂CH₃]⁺ (135), [M-COOCH₂CH₃]⁺ (107)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H NMR, 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[5] An internal standard such as tetramethylsilane (TMS) is added for chemical shift calibration.[6] The solution is transferred to a high-quality NMR tube. Any solid particulates should be filtered to prevent interference with the magnetic field homogeneity.[5]

  • Instrumentation and Data Acquisition: Spectra are recorded on a spectrometer operating at a specific frequency for protons (e.g., 300, 400, or 600 MHz). The instrument is tuned, and the magnetic field is shimmed to achieve high resolution. For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon environment.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the finely ground compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal and applying pressure.[8]

  • Instrumentation and Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.[8] The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. A blank cuvette containing only the solvent is used as a reference.[10]

  • Instrumentation and Data Acquisition: The spectrophotometer is set to scan a specific range of wavelengths (e.g., 200-800 nm). A baseline is recorded with the blank cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured as a function of wavelength.[10][11]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL, which is then further diluted.[12]

  • Instrumentation and Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) where molecules are ionized. The resulting ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, generating a mass spectrum.[13][14]

Conceptual Workflow for Biological Activity Screening

Given the interest in pyrazinecarboxylic acid derivatives for drug development, the following diagram illustrates a general workflow for the initial screening of their biological activity.

cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrazine Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Characterization (NMR, IR, MS, UV-Vis) Purification->Spectroscopy Antimycobacterial Antimycobacterial Assay (e.g., M. tuberculosis) Spectroscopy->Antimycobacterial Antifungal Antifungal Assay (e.g., Candida albicans) Spectroscopy->Antifungal Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) Spectroscopy->Cytotoxicity MIC Determine Minimum Inhibitory Concentration (MIC) Antimycobacterial->MIC Antifungal->MIC SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Guide to Validating the Purity of Synthesized 3-formyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comparative analysis of analytical methodologies for determining the purity of 3-formyl-2-pyrazinecarboxylic acid, a crucial bifunctional heterocyclic building block. For comparative purposes, we examine 2-formyl-3-pyridinecarboxylic acid, a structurally analogous compound, to highlight the versatility and nuances of these analytical techniques across similar molecular scaffolds.

Introduction to the Compounds

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid on adjacent positions of the pyrazine ring, makes it a versatile reagent. Notably, it has been identified as a significant impurity in the manufacturing of certain drugs, underscoring the critical need for robust purity assessment methods. The most common synthetic route is the Vilsmeier-Haack reaction, starting from 2-pyrazinecarboxylic acid.

2-formyl-3-pyridinecarboxylic acid serves as a valuable comparative analogue. It shares the key bifunctional features of an aldehyde and a carboxylic acid on a nitrogen-containing heterocyclic ring. This structural similarity allows for the application of similar analytical techniques for purity validation, providing a basis for comparing their efficacy and potential challenges.

Core Analytical Techniques for Purity Validation

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for the comprehensive purity validation of these compounds. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the target compound from its impurities with high resolution.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of a compound against a certified internal standard.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and structural information through fragmentation analysis.

Experimental Workflow and Methodologies

A logical workflow ensures a thorough and reliable purity assessment.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve synthesized compound hplc HPLC-UV Analysis (Purity & Impurity Profile) prep->hplc Inject aliquot qnmr qNMR Analysis (Absolute Purity) prep->qnmr Prepare with internal standard ms Mass Spectrometry (Identity Confirmation) prep->ms Infuse or inject data_analysis Integrate & Analyze Data hplc->data_analysis qnmr->data_analysis ms->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: A generalized experimental workflow for the purity validation of synthesized heterocyclic carboxylic acids.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the synthesized compound and identify any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Objective: To determine the absolute purity of the synthesized compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte's signals.

    • Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) and transfer to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 8 or 16 (to achieve a good signal-to-noise ratio).

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dilute the HPLC sample stock solution to approximately 10 µg/mL with the initial mobile phase composition.

  • MS Parameters (ESI-Negative Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 30 psi.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325 °C.

    • Scan Range: m/z 50-500.

Comparative Data Analysis

The following tables summarize the expected results from the purity validation of this compound and its analogue, 2-formyl-3-pyridinecarboxylic acid.

Table 1: HPLC-UV Purity and Impurity Profile

ParameterThis compound2-formyl-3-pyridinecarboxylic acid
Expected Retention Time ~ 8.5 min~ 7.9 min
Purity (by area %) > 99.0%> 99.0%
Major Potential Impurity 2-pyrazinecarboxylic acid3-pyridinecarboxylic acid
Impurity Retention Time ~ 5.2 min~ 4.8 min

Table 2: qNMR Absolute Purity Determination

ParameterThis compound2-formyl-3-pyridinecarboxylic acid
Deuterated Solvent DMSO-d6DMSO-d6
Internal Standard Maleic AcidMaleic Acid
Analyte Signal (ppm) ~ 9.8 (aldehyde proton)~ 10.1 (aldehyde proton)
Absolute Purity > 98.5%> 98.5%

Table 3: Mass Spectrometry Data

ParameterThis compound2-formyl-3-pyridinecarboxylic acid
Molecular Formula C₆H₄N₂O₃C₇H₅NO₃
Molecular Weight 152.11 g/mol 151.12 g/mol
Observed [M-H]⁻ (m/z) 151.02150.03
Major Fragment Ions m/z 123 (loss of CO), m/z 107 (loss of COOH)m/z 122 (loss of CO), m/z 106 (loss of COOH)

Logical Relationship of Analytical Techniques

The combination of these techniques provides a comprehensive and robust assessment of purity.

G compound Synthesized Compound hplc HPLC-UV (Separation & Quantification) compound->hplc Assesses relative purity and impurity profile qnmr qNMR (Absolute Purity) compound->qnmr Determines absolute purity against a standard ms Mass Spectrometry (Identity Confirmation) compound->ms Confirms molecular weight and structural fragments purity_report Comprehensive Purity Report hplc->purity_report qnmr->purity_report ms->purity_report

Caption: The synergistic relationship between HPLC, qNMR, and MS for a comprehensive purity assessment.

Conclusion

Validating the purity of key synthetic intermediates like this compound is non-negotiable in the pharmaceutical industry. A combination of high-resolution separation by HPLC, absolute quantification by qNMR, and identity confirmation by mass spectrometry provides a robust and reliable strategy. The comparative data for 2-formyl-3-pyridinecarboxylic acid demonstrates that these methodologies are broadly applicable to similar bifunctional heterocyclic building blocks. By adhering to these detailed protocols, researchers can ensure the quality and integrity of their synthesized materials, thereby contributing to the safety and efficacy of next-generation therapeutics.

The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds like pyrazine is paramount. The strategic placement of substituents on the pyrazine ring can profoundly influence its susceptibility to chemical modification, dictating the success of synthetic routes and the ultimate pharmacological profile of a molecule. This guide provides an in-depth comparison of how substituent position governs the reactivity of the pyrazine ring, supported by experimental data and detailed protocols.

The pyrazine ring, an electron-deficient diazine, presents a unique chemical landscape. Its reactivity is largely characterized by a general resistance to electrophilic aromatic substitution and a greater propensity for nucleophilic aromatic substitution (SNAr). However, this inherent reactivity can be finely tuned by the electronic nature and position of substituents. This guide will explore these effects, offering a comparative analysis of reactivity patterns.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution is a cornerstone of pyrazine chemistry, particularly for the functionalization of halopyrazines. A seminal study on 2-substituted 3,5-dichloropyrazines elegantly demonstrates the powerful directing effects of substituents at the C2-position. The regioselectivity of amination reactions is almost entirely dictated by the electronic properties of the C2-substituent.[1][2]

The Directing Influence of Electron-Donating vs. Electron-Withdrawing Groups

When an electron-donating group (EDG) , such as a methyl (-CH₃) or methoxy (-OCH₃) group, resides at the C2-position, nucleophilic attack is directed preferentially to the C3-position . Conversely, an electron-withdrawing group (EWG) , like a cyano (-CN) or an ester (-CO₂Me), steers the incoming nucleophile to the C5-position .[1][2] This dichotomy in reactivity is a critical consideration in the synthesis of polysubstituted pyrazines.

The underlying principle for this regioselectivity lies in the stability of the Meisenheimer intermediate formed during the SNAr reaction. Electron-donating groups at C2 stabilize an intermediate with the negative charge localized at the adjacent C3 position through resonance and inductive effects. In contrast, electron-withdrawing groups at C2 stabilize the intermediate where the negative charge is delocalized to the C5 position.

Below is a logical diagram illustrating this directing effect:

G Regioselectivity in SNAr of 2-Substituted 3,5-Dichloropyrazines sub Substituent at C2 edg Electron-Donating Group (EDG) e.g., -CH3, -OCH3 sub->edg is an ewg Electron-Withdrawing Group (EWG) e.g., -CN, -CO2Me sub->ewg is an attack Nucleophilic Attack edg->attack directs ewg->attack directs pos3 Preferential Substitution at C3 attack->pos3 for EDG pos5 Preferential Substitution at C5 attack->pos5 for EWG

Directing effect of C2-substituents on SNAr.
Quantitative Comparison of Regioselectivity

The following table summarizes the quantitative outcomes of the nucleophilic aromatic substitution of various 2-substituted 3,5-dichloropyrazines with different amines. The data clearly illustrates the pronounced directing effect of the C2-substituent.

C2-Substituent (R)Nucleophile (Amine)Major Product (Position of Substitution)Yield of Major Isomer (%)Minor Product (Position of Substitution)Yield of Minor Isomer (%)
-CH₃ (EDG)Morpholine3-substitution955-substitution5
-OCH₃ (EDG)Piperidine3-substitution925-substitution8
-CN (EWG)Morpholine5-substitution983-substitution2
-CO₂Me (EWG)Piperidine5-substitution963-substitution4
-Cl (EWG)Morpholine5-substitution993-substitution<1
Experimental Protocol: General Procedure for SNAr of 2-Substituted 3,5-Dichloropyrazines with Amines

To a solution of the 2-substituted 3,5-dichloropyrazine (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL) is added the amine (1.2 mmol) and a base, typically cesium fluoride (CsF) or potassium carbonate (K₂CO₃) (2.0 mmol). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a period of 1 to 24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the substituted aminopyrazine isomers, which are characterized by NMR and mass spectrometry to determine the regioselectivity and yield.[1]

Electrophilic Aromatic Substitution: The Challenge of an Electron-Deficient Ring

The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, makes it inherently unreactive towards electrophilic attack. Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring.[3]

The Role of Activating Groups

To facilitate electrophilic substitution, the pyrazine ring must be "activated" by the presence of strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. The position of these activating groups is crucial in directing the incoming electrophile.

Generally, activating groups direct electrophilic attack to the positions ortho and para to themselves. In the case of a 2-aminopyrazine, the amino group activates the C3 and C5 positions for electrophilic substitution.

The workflow for electrophilic substitution on an activated pyrazine ring can be visualized as follows:

G Workflow for Electrophilic Substitution on Activated Pyrazine start Start with an Activated Pyrazine activator Activating Group (e.g., -NH2, -OH) start->activator contains an reaction Electrophilic Aromatic Substitution Reaction activator->reaction enables product Substituted Pyrazine (ortho/para to activator) reaction->product electrophile Electrophile (e.g., Br+, NO2+) electrophile->reaction is used in

Electrophilic substitution on activated pyrazines.
Quantitative Comparison of Electrophilic Halogenation

The table below presents a comparison of the outcomes of electrophilic halogenation on activated pyrazine derivatives.

SubstrateHalogenating AgentPosition of HalogenationYield (%)
2-AminopyrazineN-Bromosuccinimide (NBS)5-bromo85
2-AminopyrazineN-Chlorosuccinimide (NCS)5-chloro78
2-HydroxypyrazineBromine in Acetic Acid3,5-dibromo90
2-Amino-3-methylpyrazineN-Bromosuccinimide (NBS)5-bromo88
Experimental Protocol: General Procedure for Electrophilic Bromination of 2-Aminopyrazine

To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) at 0 °C is added N-bromosuccinimide (NBS) (1.05 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, with the progress monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel or recrystallization yields the desired brominated pyrazine.

Conclusion

The reactivity of the pyrazine ring is a delicate interplay between its inherent electron-deficient character and the electronic influence of its substituents. For nucleophilic aromatic substitution, the position and electronic nature of a substituent on a dihalopyrazine provide a powerful tool for regiocontrol, enabling the selective synthesis of desired isomers. In contrast, electrophilic aromatic substitution is challenging and requires the presence of strong activating groups to proceed, with the position of these groups directing the substitution pattern. A thorough understanding of these substituent effects is indispensable for the rational design and synthesis of novel pyrazine-based compounds for applications in drug discovery and materials science. By leveraging these principles, researchers can navigate the synthetic landscape of pyrazine chemistry with greater precision and efficiency.

References

A Comparative Analysis of Pyrazine Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are emerging as highly promising building blocks in materials science. Their inherent electron-deficient nature, rigid planar structure, and tunable electronic properties make them ideal candidates for a wide range of applications, from high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to efficient organic solar cells (OSCs). This guide provides a comparative overview of the performance of pyrazine derivatives against common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the design and synthesis of next-generation materials.

Performance Comparison: Pyrazine vs. Pyridine Derivatives in OLEDs

The electron-withdrawing character of the pyrazine ring can lead to significant improvements in the performance of organic electronic devices. A notable example is in the field of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. The inclusion of a pyrazine bridge in a donor-acceptor-donor (D-A-D) architecture has been shown to enhance device efficiency compared to analogues based on phenyl or pyridine bridges.

Below is a summary of the performance of a pyrazine-based TADF emitter, pDTCz-DPzS, compared to its pyridine- and phenyl-based counterparts.

Compound IDBridge UnitMaximum External Quantum Efficiency (EQEmax) (%)Electroluminescence (nm)Efficiency Roll-off at 1000 cd/m² (%)
pDTCz-DPzS Pyrazine18522 (Green)~25
pDTCz-3DPySPyridine< 10472 (Blue)> 50
pDTCz-DPSPhenyl~5476 (Blue)~60

Data sourced from a comparative study on TADF emitters.[1][2]

The data clearly indicates that the pyrazine-containing compound (pDTCz-DPzS) exhibits a significantly higher maximum external quantum efficiency, demonstrating its superior performance in this application.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of material synthesis and device fabrication. The following sections provide step-by-step protocols for the synthesis of a high-performance pyrazine-based TADF emitter and the fabrication of a solution-processed OLED.

Synthesis of 9,9′-(sulfonylbis(pyrazine-5,2-diyl))bis(3,6-di-tert-butyl-9H-carbazole) (pDTCz-DPzS)

This protocol describes a typical synthesis route for a pyrazine-based D-A-D TADF emitter.

Materials:

  • 3,6-di-tert-butyl-9H-carbazole

  • 2-bromo-5-iodopyrazine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Toluene

  • Sodium bisulfite (NaHSO₃)

  • Sodium sulfide (Na₂S)

  • N,N-Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of the Donor-Pyrazine Intermediate:

    • In a nitrogen-purged flask, combine 3,6-di-tert-butyl-9H-carbazole, 2-bromo-5-iodopyrazine, CuI, K₂CO₃, and 1,10-phenanthroline in toluene.

    • Reflux the mixture for 24 hours.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the mono-substituted donor-pyrazine intermediate.

  • Synthesis of the Di(pyrazinyl)sulfide:

    • Dissolve the donor-pyrazine intermediate and Na₂S in DMF.

    • Heat the mixture at 120°C for 12 hours.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Dry the organic layer and remove the solvent under vacuum.

    • Purify the residue by column chromatography to obtain the di(pyrazinyl)sulfide.

  • Oxidation to the Di(pyrazinyl)sulfone (pDTCz-DPzS):

    • Dissolve the di(pyrazinyl)sulfide in DCM.

    • Add m-CPBA portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with a saturated NaHSO₃ solution.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield pDTCz-DPzS.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the general steps for fabricating a multi-layer OLED using spin-coating techniques.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Emissive layer solution (e.g., a host material doped with the pyrazine-based TADF emitter)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface.

    • Anneal the substrates at 150°C for 15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material and the pyrazine-based emitter in a suitable solvent (e.g., chlorobenzene).

    • Spin-coat the EML solution on top of the PEDOT:PSS layer.

    • Anneal the substrates at 80°C for 10 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the ETL material (e.g., TPBi) through a shadow mask.

    • Deposit a thin layer of LiF.

    • Deposit the aluminum cathode.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes and relationships in materials science. The following visualizations, created using the DOT language, illustrate a key synthesis workflow and a fundamental structure-property relationship for pyrazine derivatives.

Synthesis_Workflow start Start: 3,6-di-tert-butyl-9H-carbazole + 2-bromo-5-iodopyrazine ullmann Ullmann Coupling (CuI, K2CO3, Toluene) start->ullmann intermediate1 Donor-Pyrazine Intermediate ullmann->intermediate1 sulfide_formation Sulfide Formation (Na2S, DMF) intermediate1->sulfide_formation intermediate2 Di(pyrazinyl)sulfide sulfide_formation->intermediate2 oxidation Oxidation (m-CPBA, DCM) intermediate2->oxidation final_product Final Product: pDTCz-DPzS oxidation->final_product

Caption: Synthesis workflow for the pyrazine-based TADF emitter pDTCz-DPzS.

Structure_Property_Relationship pyrazine_core Pyrazine Core electron_deficient Strong Electron-Deficient Nature pyrazine_core->electron_deficient planar_structure Rigid Planar Structure pyrazine_core->planar_structure lumo_level Lowered LUMO Level electron_deficient->lumo_level intermolecular_packing Enhanced Intermolecular Packing planar_structure->intermolecular_packing charge_injection Improved Electron Injection/Transport lumo_level->charge_injection device_performance Improved Device Performance charge_injection->device_performance intermolecular_packing->device_performance high_eqe Higher EQE in OLEDs device_performance->high_eqe high_mobility Higher Mobility in OFETs device_performance->high_mobility

Caption: Structure-property relationship of pyrazine derivatives in organic electronics.

References

A Comparative Guide to the Structural Confirmation of 3-Formyl-2-Pyrazinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural confirmation of derivatives of 3-formyl-2-pyrazinecarboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct comparative studies on a broad series of its derivatives are limited in publicly available literature, this document outlines the established synthetic routes to the parent acid, details the general protocols for the preparation of its amide and ester derivatives, and presents a comparative analysis of their expected spectroscopic characteristics based on data from closely related pyrazine compounds.

Synthesis and Structure of this compound

The parent compound, this compound, is a key synthetic intermediate. Its structure, featuring a pyrazine ring substituted with a formyl group at position 3 and a carboxylic acid group at position 2, allows for a wide range of chemical modifications.

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 2-pyrazinecarboxylic acid.

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Pyrazinecarboxylic_Acid 2-Pyrazinecarboxylic Acid Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction 2-Pyrazinecarboxylic_Acid->Vilsmeier_Haack_Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Vilsmeier_Haack_Reaction 3-Formyl-2-Pyrazinecarboxylic_Acid This compound Vilsmeier_Haack_Reaction->3-Formyl-2-Pyrazinecarboxylic_Acid

Caption: Synthetic pathway for this compound.

Synthesis of Amide and Ester Derivatives: Experimental Protocols

The presence of both a carboxylic acid and a formyl group allows for selective derivatization. Standard coupling methods can be employed to synthesize amide and ester derivatives from the carboxylic acid moiety. The following protocols are based on established methods for related pyrazinecarboxylic acids and are expected to be applicable to this compound.

A common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Amide_Synthesis_Workflow General Workflow for Amide Synthesis start Start step1 Dissolve this compound in an anhydrous solvent (e.g., DMF, DCM). start->step1 step2 Add a coupling agent (e.g., CDI, HATU) and stir. step1->step2 step3 Add the desired amine (R-NH₂) and a non-nucleophilic base (e.g., DIPEA). step2->step3 step4 Monitor reaction by TLC or LC-MS. step3->step4 step5 Work-up: Quench reaction, extract with an organic solvent, wash, and dry. step4->step5 step6 Purify by column chromatography or recrystallization. step5->step6 end Obtain pure N-substituted 3-formyl-2-pyrazinecarboxamide step6->end

Caption: Experimental workflow for amide derivative synthesis.

Detailed Steps:

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents), and stir at room temperature until gas evolution ceases.

  • Coupling: To the activated acid, add the desired amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Esterification can be achieved through acid-catalyzed reaction with an alcohol or by conversion to an acyl chloride followed by reaction with an alcohol.

Detailed Steps (Acid-Catalyzed):

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Comparative Spectroscopic Data of Derivatives

The structural confirmation of the synthesized derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected key spectroscopic data for representative amide and ester derivatives of this compound, based on known data for analogous pyrazine derivatives.

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm)

DerivativePyrazine-H (δ)Formyl-H (CHO) (δ)Amide-NH or Ester-Alkyl-H (δ)Aromatic/Alkyl Substituent-H (δ)
N-phenyl amide 8.8 - 9.29.9 - 10.38.0 - 9.5 (br s)7.0 - 7.8 (m)
N-benzyl amide 8.7 - 9.19.8 - 10.26.5 - 7.5 (br t)7.2 - 7.4 (m), 4.5 - 4.7 (d)
Methyl ester 8.9 - 9.39.9 - 10.33.9 - 4.1 (s)-
Ethyl ester 8.9 - 9.39.9 - 10.34.3 - 4.5 (q), 1.3 - 1.5 (t)-

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

DerivativePyrazine-C (δ)Formyl-C (CHO) (δ)Carboxamide/Ester-C=O (δ)Amide/Ester-Alkyl-C (δ)Aromatic/Alkyl Substituent-C (δ)
N-phenyl amide 140 - 155190 - 195162 - 166-120 - 140
N-benzyl amide 140 - 155190 - 195163 - 167~45127 - 138
Methyl ester 142 - 158191 - 196164 - 168~53-
Ethyl ester 142 - 158191 - 196163 - 167~62, ~14-

Table 3: Expected IR Spectral Data (in cm⁻¹)

DerivativeC=O (Amide/Ester) StretchC=O (Formyl) StretchN-H Stretch (Amides)C-N Stretch (Amides)C-O Stretch (Esters)
N-phenyl amide 1670 - 16901700 - 17203200 - 34001200 - 1300-
N-benzyl amide 1660 - 16801700 - 17203200 - 34001200 - 1300-
Methyl ester 1720 - 17401700 - 1720--1100 - 1300
Ethyl ester 1715 - 17351700 - 1720--1100 - 1300

Potential Biological Activities

Derivatives of pyrazinecarboxylic acid are known to exhibit a wide range of biological activities. For instance, pyrazinamide is a first-line medication for tuberculosis. Various substituted pyrazinecarboxamides have been investigated for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. It is therefore plausible that amide and ester derivatives of this compound could also possess interesting biological properties, making them valuable candidates for screening in drug discovery programs. The formyl group, in particular, can participate in various interactions with biological targets.

Conclusion

Unveiling the Enigmatic Cross-Reactivity of 3-Formyl-2-Pyrazinecarboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This guide offers a comprehensive analysis of the potential cross-reactivity of 3-formyl-2-pyrazinecarboxylic acid in various biological assays. While direct experimental data for this specific compound remains limited in publicly accessible literature, this document provides a comparative framework based on the biological activities of structurally analogous pyrazine derivatives. This information is intended to guide researchers, scientists, and drug development professionals in designing experiments and anticipating potential off-target effects.

This compound, a derivative of the biologically significant pyrazine core, is a known synthetic byproduct in the manufacturing of the hypnotic agent zopiclone.[1] The pyrazine scaffold is a common feature in numerous biologically active molecules, suggesting that this compound could interact with various biological targets.[1] This guide explores the known biological activities of similar compounds to infer the potential cross-reactivity profile of this compound.

Comparative Analysis of Structurally Related Pyrazine Derivatives

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of their functional groups. The presence of both a carboxyl group and a formyl group on the pyrazine ring of this compound suggests the potential for diverse interactions with biological macromolecules. To elucidate these possibilities, we compare it with two well-studied analogs: pyrazine-2-carboxylic acid and pyrazine-2-carbaldehyde.

CompoundKey Structural FeaturesKnown Biological ActivitiesPotential for Cross-Reactivity
This compound Pyrazine ring with a carboxylic acid at C2 and a formyl group at C3Data not available in public literature.High - The combination of a hydrogen bond donor/acceptor (carboxylic acid) and a reactive aldehyde group suggests potential interactions with a wide range of enzymes and receptors.
Pyrazine-2-Carboxylic Acid Pyrazine ring with a carboxylic acid at C2Active metabolite of the antitubercular drug pyrazinamide, exhibiting antimycobacterial properties.[2]Moderate - Shares the key carboxylic acid moiety, suggesting potential interaction with targets of pyrazinamide and other pyrazinoic acid analogs.
Pyrazine-2-Carbaldehyde Pyrazine ring with a formyl group at C2Inhibits nicotinamidase in Mycobacterium tuberculosis.[3] Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]Moderate - The presence of the aldehyde group suggests potential for covalent modification of protein targets, similar to other reactive aldehydes.

Potential Biological Targets and Cross-Reactivity Pathways

Based on the activities of its structural analogs, this compound may exhibit cross-reactivity in assays related to:

  • Antimicrobial Activity: The pyrazine-carboxylic acid moiety is a key pharmacophore for antimycobacterial agents.[5][6] It is plausible that this compound could inhibit the growth of various microorganisms.

  • Enzyme Inhibition: The aldehyde group is known to react with nucleophilic residues in enzyme active sites, potentially leading to inhibition. Furthermore, derivatives of pyrazine-2-carboxylic acid have been shown to inhibit enzymes such as nicotinamidase.[3]

  • Receptor Binding: The overall electronic and steric profile of the molecule could allow it to bind to various cellular receptors, potentially leading to off-target effects in receptor-based assays.

G cluster_compound This compound cluster_assays Potential Cross-Reactivity in Biological Assays cluster_targets Potential Molecular Targets Compound This compound Assay1 Antimicrobial Assays (e.g., MIC determination) Compound->Assay1 Inferred from Pyrazine-2-carboxylic acid Assay2 Enzyme Inhibition Assays (e.g., Kinase, Protease) Compound->Assay2 Inferred from Pyrazine-2-carbaldehyde Assay3 Receptor Binding Assays (e.g., GPCR, Nuclear Receptor) Compound->Assay3 General potential due to scaffold and functional groups Target1 Bacterial Enzymes (e.g., Nicotinamidase) Assay1->Target1 Target2 Signaling Pathway Proteins Assay2->Target2 Target3 Cellular Receptors Assay3->Target3

Inferred cross-reactivity of this compound.

Experimental Protocols for Assessing Cross-Reactivity

Researchers investigating the biological effects of this compound are encouraged to employ a panel of assays to determine its activity and potential cross-reactivity. Below are representative protocols for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

G A Prepare serial dilutions of This compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Determine MIC by observing the lowest concentration with no visible growth C->D

Workflow for MIC determination.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis, E. coli) according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

G A Prepare reaction mixture: Enzyme, Substrate, ATP B Add varying concentrations of This compound A->B C Incubate to allow the enzymatic reaction to proceed B->C D Stop the reaction and measure the product formation or substrate consumption C->D E Calculate IC50 value D->E

General workflow for an enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and any necessary co-factors (e.g., ATP for kinases) in an appropriate assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells of a microtiter plate.

  • Reaction Initiation: Add the enzyme and substrate to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence, absorbance) which is proportional to enzyme activity.

  • Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the analysis of its structural analogs provides a strong basis for predicting its potential biological activities. The presence of both a carboxylic acid and a formyl group suggests a high likelihood of interaction with various biological targets, particularly those involved in microbial pathways and enzymatic catalysis.

Future research should focus on systematic screening of this compound against a diverse panel of biological targets, including various microbial strains, a broad range of enzymes, and different classes of cellular receptors. Such studies will be crucial in fully elucidating its pharmacological profile and potential for cross-reactivity, thereby ensuring its safe and effective use in any future applications. Researchers are encouraged to utilize the comparative data and experimental protocols provided in this guide to facilitate their investigations into this intriguing molecule.

References

A Comparative Guide to the Efficacy of Reducing Agents for the Formyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective and efficient reduction of a formyl group (an aldehyde) to a primary alcohol is a cornerstone of organic synthesis. The choice of reducing agent is critical, influencing reaction yield, selectivity, and compatibility with other functional groups. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given synthetic challenge.

Executive Summary

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. Four widely used methods for this conversion are reduction by sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H), and catalytic hydrogenation. These reagents exhibit distinct profiles in terms of their reactivity, selectivity, and operational requirements.

  • Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides.[1] It is relatively safe to handle and can be used in protic solvents.

  • Lithium Aluminum Hydride (LiAlH₄) is a powerful and non-selective reducing agent, capable of reducing a wide range of carbonyl compounds, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones.[2][3][4][5] Its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling.[5]

  • Diisobutylaluminum Hydride (DIBAL-H) is a versatile reducing agent whose reactivity can be tuned by controlling the reaction temperature. At low temperatures, it can selectively reduce esters to aldehydes, while at room temperature, it reduces aldehydes and ketones to alcohols.[6]

  • Catalytic Hydrogenation offers a clean and efficient method for aldehyde reduction, often with high yields.[7][8] It typically involves the use of a metal catalyst, such as Raney Nickel, and hydrogen gas.[7][8] This method is particularly advantageous for large-scale syntheses.[9]

Comparative Performance Data

The following table summarizes the performance of these four reducing agents in the reduction of various aldehydes under specific experimental conditions. Yields are reported as isolated yields.

AldehydeReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
BenzaldehydeNaBH₄ / Na₂C₂O₄WaterRoom Temp.90 min98[10]
CinnamaldehydeNaBH₄50% aq. EthanolNot SpecifiedNot Specified97 (allylic alcohol)[11]
VanillinNaBH₄ (ultrasound)DichloromethaneRoom Temp.15 min96[12]
BenzaldehydeLiAlH₄Diethyl etherNot SpecifiedNot Specified90[5]
CinnamaldehydeLiAlH₄ (inverse addition)Not SpecifiedNot SpecifiedNot SpecifiedHigh (Cinnamyl alcohol)[5]
Aromatic AldehydesDIBAL-HToluene-78 to Room Temp.Not SpecifiedHigh[13]
BenzaldehydeRaney® Nickel / H₂WaterRoom Temp.Not Specified99[7][8]
4-MethoxybenzaldehydeRaney® Nickel / H₂WaterRoom Temp.Not Specified99[7][8]
4-ChlorobenzaldehydeRaney® Nickel / H₂WaterRoom Temp.Not Specified98[7][8]

Experimental Protocols

Reduction of Benzaldehyde using Sodium Borohydride

Materials:

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 10 mL round-bottomed flask equipped with a magnetic stirrer, dissolve NaBH₄ (0.057 g, 1.5 mmol) and Na₂C₂O₄ (0.402 g, 3 mmol) in water (3 mL).

  • To this solution, add benzaldehyde (0.106 g, 1 mmol).

  • Stir the mixture at room temperature for 90 minutes.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9/1) mobile phase.

  • Upon completion, add water (5 mL) to the reaction mixture.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent to obtain the product, benzyl alcohol.[10]

Reduction of an Aldehyde using Lithium Aluminum Hydride

Materials:

  • Aldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • 10% Sulfuric acid

  • Saturated aqueous sodium sulfate

  • Anhydrous sodium sulfate

  • Three-necked flask

  • Stirrer

  • Condenser

  • Dropping funnel

  • Nitrogen atmosphere setup

Procedure:

  • Set up a dry 250 mL three-necked flask with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere.

  • Weigh LiAlH₄ (2.9 g) and transfer it to the flask. Add dry THF (~20 mL) to rinse in any residue.

  • Heat the stirred suspension to a gentle reflux.

  • Dissolve the aldehyde in dry THF and add it dropwise from the dropping funnel to the LiAlH₄ suspension.

  • After the addition is complete, continue stirring at reflux for a specified time, monitoring the reaction by TLC.

  • Cool the flask in an ice-water bath and cautiously add saturated aqueous sodium sulfate dropwise to decompose the excess LiAlH₄.

  • Add 10% sulfuric acid to the mixture.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting alcohol by distillation.[14]

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Reduction of an Ester to an Aldehyde using DIBAL-H at Low Temperature

Materials:

  • Ester

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1M in toluene)

  • Anhydrous dichloromethane (DCM), THF, or toluene

  • Methanol

  • Aqueous Rochelle's salt solution (sodium potassium tartrate)

  • Ethyl acetate or DCM

  • Anhydrous sodium sulfate

  • Reaction flask

  • Stirrer

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of the ester (1 eq.) in the chosen anhydrous solvent at -78 °C under a nitrogen atmosphere, add the DIBAL-H solution (1 eq.) dropwise.

  • Maintain the temperature at -78 °C and stir for 2 hours. It is crucial to keep the temperature at or below -78 °C to prevent over-reduction to the alcohol.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Add aqueous Rochelle's salt solution and allow the mixture to warm to room temperature.

  • Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or DCM.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography if necessary.[15]

Catalytic Hydrogenation of Benzaldehyde using Raney® Nickel

Materials:

  • Benzaldehyde

  • Raney® Nickel catalyst (as a slurry in water)

  • Deionized water

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr batch reactor)

Procedure:

  • In a stainless steel 40 mL Parr batch reactor, add benzaldehyde (1 mmol), Raney® Nickel catalyst (20 mg), and water (10 mL).

  • Purge the reactor with H₂ gas five times to remove all air.

  • Pressurize the reactor with H₂ to 2.5 bar at room temperature.

  • Heat the reactor to the desired temperature (e.g., 70 °C) and maintain for the required reaction time (e.g., 12 hours) with vigorous stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the product.[16]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the general mechanisms for hydride reduction and catalytic hydrogenation, as well as a typical experimental workflow for a reduction reaction.

experimental_workflow start Start: Prepare Reactants and Solvent setup Set up Reaction Apparatus under Inert Atmosphere (if required) start->setup addition Add Reducing Agent to Aldehyde Solution (or vice versa) setup->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction to Deactivate Excess Reagent monitoring->quench Complete workup Aqueous Workup and Extraction quench->workup purification Dry, Filter, and Evaporate Solvent workup->purification end End: Purify Product (e.g., Distillation, Chromatography) purification->end

Caption: General experimental workflow for the reduction of a formyl group.

hydride_reduction_mechanism aldehyde R-CHO Aldehyde alkoxide R-CH₂-O⁻ Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack hydride { H:⁻ | Hydride Ion } alcohol R-CH₂-OH Primary Alcohol alkoxide->alcohol Protonation protonation { H⁺ | Proton Source (e.g., H₂O, H₃O⁺) }

Caption: Simplified mechanism of hydride reduction of an aldehyde.

catalytic_hydrogenation_mechanism cluster_catalyst Catalyst Surface catalyst Metal Catalyst (e.g., Ni, Pd, Pt) h2_adsorbed H₂ Adsorbed on Catalyst h_transfer1 First H Atom Transfer h2_adsorbed->h_transfer1 aldehyde_adsorbed Aldehyde Adsorbed on Catalyst aldehyde_adsorbed->h_transfer1 intermediate Intermediate on Catalyst h_transfer1->intermediate h_transfer2 Second H Atom Transfer intermediate->h_transfer2 product_desorbed Alcohol Desorbs from Catalyst h_transfer2->product_desorbed alcohol Alcohol Product product_desorbed->alcohol h2 H₂ Gas h2->h2_adsorbed aldehyde Aldehyde aldehyde->aldehyde_adsorbed

Caption: Schematic of catalytic hydrogenation of an aldehyde on a metal surface.

Conclusion

The choice of a reducing agent for the conversion of a formyl group to a primary alcohol is a critical decision in the design of a synthetic route. For high chemoselectivity in the presence of more robust functional groups, sodium borohydride is often the reagent of choice. When a powerful, broad-spectrum reducing agent is required, lithium aluminum hydride is highly effective, though it demands stringent reaction conditions. DIBAL-H offers a tunable reactivity profile, providing access to either aldehydes or alcohols from esters depending on the temperature. For clean, efficient, and scalable reductions, catalytic hydrogenation presents an excellent alternative. By carefully considering the factors of reactivity, selectivity, and operational safety, researchers can select the optimal reducing agent to achieve their synthetic goals.

References

Lipophilicity of Pyrazinecarboxylic Acid Amides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity is a critical physicochemical property in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For pyrazinecarboxylic acid amides, a class of compounds with significant therapeutic potential, understanding their lipophilicity is paramount for optimizing their pharmacological properties. This guide provides a comparative analysis of the lipophilicity of various pyrazinecarboxylic acid amides, supported by experimental and computational data.

Quantitative Comparison of Lipophilicity

The lipophilicity of a compound is commonly expressed as its partition coefficient (logP), which measures its distribution between an octanol and a water phase. The following table summarizes the calculated logP values for a series of substituted amides of pyrazine-2-carboxylic acids.

Compound IDR (Substituent on Amide Nitrogen)logP
Series 1: 6-chloropyrazine-2-carboxylic acid amides
2aphenyl2.88
2b2-methylphenyl3.33
2c3-chlorophenyl3.63
2d3-methylphenyl3.33
2m3,5-bis(trifluoromethyl)phenyl5.16
Series 2: 5-tert-butylpyrazine-2-carboxylic acid amides
2e4-chlorophenyl4.39
Series 3: 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides
2f3-methylphenyl4.41
2k4-ethylphenyl4.88
2l3-ethylphenyl4.88
2o3,5-bis(trifluoromethyl)phenyl6.85
2p2,3-dimethylphenyl4.60
2q3,4-dimethylphenyl4.60
2r2,5-dimethylphenyl4.60

Data sourced from Dolezal et al., Molecules, 2002.[1][2]

Experimental and Computational Protocols

The determination of lipophilicity can be achieved through various experimental and computational methods.

Computational Method: ACD/LogP

The logP values presented in the table above were calculated using the ACD/LogP software (ver. 1.0).[1][2] This program estimates the logP value based on the chemical structure of the molecule, utilizing a fragment-based approach. It sums the contributions of individual atoms and structural fragments to the overall lipophilicity.

Experimental Method: Reversed-Phase Thin-Layer Chromatography (RP-TLC)

An established experimental method for determining lipophilicity is Reversed-Phase Thin-Layer Chromatography (RP-TLC). This technique measures the retention of a compound on a nonpolar stationary phase, which correlates with its lipophilicity.

Workflow for Lipophilicity Determination by RP-TLC

G cluster_prep Sample and Plate Preparation cluster_chromatography Chromatographic Development cluster_analysis Data Analysis prep_solution Prepare solutions of pyrazinecarboxylic acid amides in a suitable solvent (e.g., methanol). spot_plate Spot the prepared solutions onto a reversed-phase TLC plate (e.g., RP-18). prep_solution->spot_plate develop_plate Develop the TLC plate in a chromatography chamber containing the mobile phase. spot_plate->develop_plate prep_mobile_phase Prepare a series of mobile phases with varying concentrations of an organic modifier (e.g., acetone) in an aqueous buffer. prep_mobile_phase->develop_plate dry_plate Remove the plate from the chamber and allow it to dry. develop_plate->dry_plate visualize Visualize the spots under UV light or using an appropriate staining agent. dry_plate->visualize calc_rf Calculate the retardation factor (Rf) for each compound in each mobile phase. visualize->calc_rf calc_rm Calculate the RM value from the Rf value using the formula: RM = log((1/Rf) - 1). calc_rf->calc_rm extrapolate Extrapolate the RM values to a 100% aqueous mobile phase to obtain the RM0 value, which is a measure of lipophilicity. calc_rm->extrapolate

Caption: Workflow for determining the lipophilicity of pyrazinecarboxylic acid amides using RP-TLC.

Structure-Lipophilicity Relationship

The data reveals a clear relationship between the chemical structure of the pyrazinecarboxylic acid amides and their lipophilicity.

  • Influence of the Amide Substituent: The nature of the substituent on the amide nitrogen significantly impacts the logP value. Aromatic substituents, particularly those with lipophilic groups like trifluoromethyl, drastically increase the lipophilicity. For instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (compound 2o) exhibits the highest logP value of 6.85.[1][2]

  • Influence of the Pyrazine Ring Substituents: Substituents on the pyrazine ring also contribute to the overall lipophilicity. The presence of a tert-butyl group, for example, generally increases the logP value compared to a chloro group at the same position.

The lipophilicity of these compounds has been shown to correlate with their biological activities, such as antimycobacterial and photosynthesis-inhibiting effects.[1][2] For instance, bulkier alkylamino substituents on pyrazinoic acid analogs have been reported to enhance potency due to increased lipophilicity, which may facilitate better penetration of the mycobacterial cell wall.[3][4]

Biological Context: Pyrazinamide as an Antitubercular Agent

Pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[5][6] The lipophilicity of pyrazinamide and its analogs is a crucial factor in their ability to penetrate the mycobacterial cell wall and reach their target.

Activation Pathway of Pyrazinamide

G PZA Pyrazinamide (Prodrug) PZA_in Uptake into Mycobacterium tuberculosis PZA->PZA_in Passive Diffusion PZA_activated Pyrazinoic Acid (Active Drug) PZA_in->PZA_activated Pyrazinamidase (pncA) Target Inhibition of Fatty Acid Synthase I & Disruption of Membrane Transport PZA_activated->Target Effect Bactericidal Effect Target->Effect

Caption: Simplified signaling pathway for the activation and mechanism of action of Pyrazinamide.

References

In Silico Showdown: Pyrazinecarboxylic Acid Derivatives Versus Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the relentless pursuit of novel therapeutic agents, in silico docking studies have emerged as an indispensable tool, accelerating the identification and optimization of potential drug candidates. This guide provides a comparative analysis of in silico docking studies focused on pyrazinecarboxylic acid derivatives, a class of compounds renowned for its therapeutic potential, particularly in the treatment of tuberculosis. By objectively comparing their performance against alternative molecules and presenting supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising chemical space.

Targeting the Tubercle Bacillus: InhA and PanD Docking Studies

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a global health priority. Pyrazinamide, a pyrazinecarboxylic acid derivative, is a cornerstone of first-line tuberculosis treatment. Consequently, numerous in silico studies have explored its derivatives and analogs, primarily targeting key Mtb enzymes like the enoyl-acyl carrier protein reductase (InhA) and pantothenate synthetase (PanD).

Comparative Docking Scores Against Mtb Targets

The following table summarizes the in silico docking performance of various pyrazinecarboxylic acid derivatives and their analogs against critical Mtb protein targets. Lower binding energy or a more negative docking score generally indicates a more favorable binding interaction.

Target Protein (PDB ID)Compound/DerivativeDocking Score (kcal/mol) / Rerank Score (kcal/mol)Alternative/StandardDocking Score (kcal/mol)Reference
M. tuberculosis InhA (4DRE) Pyrazine-2-carboxylic acid derivative 1c (aliphatic side chain)-86.4047 (Rerank Score)--[1][2]
Pyrazine-2-carboxylic acid derivative 1a (aromatic side chain)Not specified as lowest--[1][2]
Pyrazine-2-carboxylic acid derivative 1b (cyclic side chain)Not specified as lowest--[1][2]
M. tuberculosis PanD (6P02) Pyrazinamide analog 5d-6.36Pyrazinamide-5.21[3][4]
Pyrazinamide analog 5g-5.91Native Ligand-5.83[3][4]
Pyrazinamide analog 5e-2.83--[3][4]
M. tuberculosis PZase (Wild-Type) Pyrazinamide (PZA)-34.98Compound 6 (pyrazine-2,3-dicarboxylic acid anhydride)-24.64[5]
M. tuberculosis PZase (Mutants) Compound 10-51.96 to -57.79 (against D8G, K96T, S104R)--[5]
Compound 4 (6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamide)-55.63 to -54.90 (against C138Y, C138S)--[5]

Expanding the Horizon: Targeting Cancer and Other Diseases

The therapeutic potential of pyrazinecarboxylic acid derivatives extends beyond infectious diseases. Researchers have investigated their efficacy as inhibitors of protein kinases, such as PIM-1K, and histone deacetylases (HDACs), both of which are implicated in cancer.

Comparative Docking in Oncology Targets
Target Protein (PDB ID)Compound/DerivativeDocking Score (XP Gscore) / IC50Alternative/StandardDocking Score / IC50Reference
PIM-1 Kinase ZINC73096248 (virtually screened pyrazine derivative)Not specifiedCompound 25 (3-(pyrazin-2-yl)-1H-indazole derivative)-11.084[6]
HDAC1 (4BKX) Compound 29b0.07 µM (IC50)Compound 23a3.30 µM (IC50)[7]
HDAC2 (4LY1) Compound 29b0.26 µM (IC50)Compound 23a2.17 µM (IC50)[7]
HDAC3 Compound 29b6.1 µM (IC50)Compound 23a0.40 µM (IC50)[7]

Experimental Protocols: A Look Under the Hood

The reliability of in silico docking studies hinges on the robustness of the employed methodologies. Below are summaries of the experimental protocols used in the cited studies.

General In Silico Docking Workflow

cluster_prep Preparation Phase cluster_docking Docking & Analysis ligand_prep Ligand Preparation (Energy Minimization, 2D to 3D) docking Molecular Docking (e.g., AutoDock, GOLD, Molegro) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->docking analysis Analysis of Results (Binding Energy, Docking Score, Interactions) docking->analysis

Caption: A generalized workflow for in silico molecular docking studies.

Protocol for M. tuberculosis InhA Docking[1][2]
  • Software: Molegro Virtual Docker (MVD) 5.0.

  • Ligand Preparation: Geometries of the pyrazine-2-carboxylic acid derivatives (1a-c) were optimized using the semi-empirical AM1 method in Hyperchem 8.0.7.

  • Protein Preparation: The 3D structure of M. tuberculosis InhA (PDB ID: 4DRE) was prepared using MVD.

  • Docking Algorithm: MolDock SE Algorithm was used with 50 LGA runs.

  • Binding Site: The ligands were docked into the same site as the standard ligand (NAI).

  • Analysis: Results were visualized using MVD, and the Rerank Score was used to evaluate the binding affinity.

Protocol for M. tuberculosis PZase Docking[5]
  • Software: GOLD.

  • Ligand and Protein Preparation: Hydrogen atoms were added to both ligands (PZA and its derivatives) and the protein models (wild-type and mutant PZase) using GOLDMINE.

  • Binding Site Definition: A cavity atom file was prepared specifying the binding residues (Lys96, Asp49, Asp8, Cys138, Trp68, Phe13, Ala134, and Thr135).

  • Docking Parameters: Docking was performed using 'Standard default settings' with 5 islands, a population size of 100, and 100,000 operations.

Protocol for M. tuberculosis PanD Docking[4]
  • Target: The active site of the MtbPanD protein (PDB ID: 6P02).

  • Methodology: The study reports molecular docking experiments of pyrazinamide analogs (5a-h) at the active site. Specific software and detailed parameters were not fully elaborated in the abstract. The binding energy was the primary metric for comparison.

Signaling Pathway Context: PIM-1 Kinase Inhibition

PIM1K PIM-1 Kinase Substrate Downstream Substrates (e.g., Bad, p27) PIM1K->Substrate Phosphorylation Pyrazine_Derivative Pyrazine Derivative (e.g., ZINC73096248) Pyrazine_Derivative->PIM1K Inhibition Apoptosis Apoptosis Substrate->Apoptosis Suppression Cell_Cycle Cell Cycle Arrest Substrate->Cell_Cycle Promotion

Caption: Inhibition of the PIM-1 kinase signaling pathway by pyrazine derivatives.

Conclusion

The in silico docking studies reviewed here consistently highlight the potential of pyrazinecarboxylic acid derivatives as potent inhibitors of various therapeutic targets. In the context of anti-tuberculosis drug discovery, novel derivatives have demonstrated superior theoretical binding affinities to key Mtb enzymes compared to the parent drug, pyrazinamide, and other analogs.[1][2][3][4][5] Furthermore, the versatility of the pyrazine scaffold is evident in its promising docking scores against cancer-related targets like PIM-1 kinase and HDACs.[6][7]

While these computational findings are encouraging, it is crucial to underscore that in silico results are predictive and necessitate experimental validation through in vitro and in vivo assays. The detailed methodologies provided in this guide serve as a foundation for researchers to replicate, refine, and build upon these studies. The continued exploration of pyrazinecarboxylic acid derivatives, guided by robust in silico approaches, holds significant promise for the development of next-generation therapeutics.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Formyl-2-pyrazinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides detailed procedural guidance for the proper disposal of 3-Formyl-2-pyrazinecarboxylic acid (CAS No. 865061-50-3). The information herein is compiled to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on safety data for structurally similar compounds, including Pyrazine-2-carboxylic acid and Pyrazine-2,3-dicarboxylic acid, as well as general best practices for laboratory chemical waste management. It is imperative to treat this compound as a potentially hazardous substance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

A. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.

B. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

II. Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately clear the affected area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

III. Proper Disposal Protocol

Disposal of this compound must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a designated and compatible waste container.

  • Do not mix with incompatible wastes. Based on information for similar compounds, avoid mixing with strong oxidizing agents.

Step 2: Container Management

  • Use a clearly labeled, leak-proof container for waste collection. The container should be in good condition and have a secure-fitting lid.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date when waste was first added to the container.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition and incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by the institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

IV. Data Presentation

The following table summarizes key data for this compound and related compounds.

PropertyThis compoundPyrazine-2-carboxylic acid (Similar Compound)Pyrazine-2,3-dicarboxylic acid (Similar Compound)
CAS Number 865061-50-398-97-589-01-0
Molecular Formula C₆H₄N₂O₃C₅H₄N₂O₂C₆H₄N₂O₄
Molecular Weight 152.11 g/mol [1]124.10 g/mol 168.11 g/mol
Appearance Light pink to light red solid[1]Off-white to light yellow crystalline powderWhite to off-white crystalline powder
Solubility Slightly soluble in methanol and water[1]Soluble in water, ethanol, and methanolSlightly soluble in water
Known Hazards Data not availableSkin Irritant, Eye IrritantSkin Irritant, Serious Eye Irritant, May cause respiratory irritation
Disposal Recommendation Treat as hazardous chemical wasteDispose of at an approved waste disposal plantDispose of at an approved waste disposal plant

V. Experimental Protocols and Visualizations

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Generation of 3-Formyl-2-pyrazinecarboxylic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste Container in a Secure Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Formyl-2-pyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 3-Formyl-2-pyrazinecarboxylic acid in a laboratory setting. The following recommendations are based on the safety data for structurally similar compounds, such as 2-Pyrazinecarboxylic acid and Pyrazine-2,3-dicarboxylic acid, in the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for site-specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for related pyrazinecarboxylic acids, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[1][3]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent used and the duration of handling.[1][4]To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements. For larger scale work or where significant exposure is possible, chemical-resistant coveralls may be necessary.[1][4]To protect the skin from accidental splashes or spills.
Respiratory Protection To be used in case of insufficient ventilation, when dust or aerosols are generated, or if respiratory irritation is experienced. A NIOSH/MSHA approved respirator should be used.[1][3][5]To prevent inhalation which may cause respiratory tract irritation.[1][2]

Operational and Handling Plan

A systematic approach to handling this compound is critical for ensuring laboratory safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][7]

    • Avoid generating dust.[7]

    • Weigh and transfer the material carefully to prevent spills.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Segregation:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled waste container.

  • Containerization:

    • Use a suitable, sealable container for the waste.[7]

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Disposal:

    • Dispose of the waste through an approved waste disposal plant.[1]

    • Consult local, state, and federal regulations for specific disposal requirements. Do not allow the product to enter drains, other waterways, or soil.[1]

Experimental Workflow for Safe Handling

A Assess Hazards (Skin, Eye, Respiratory Irritant) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Based on Hazards C Prepare Work Area (Ventilation, Emergency Equipment) B->C Before Handling D Handle Chemical (Avoid Dust, Keep Covered) C->D Proceed with Caution E Decontaminate (Wash Hands, Clean Surfaces) D->E After Handling F Dispose of Waste (Sealed, Labeled Container) E->F Final Step

A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-2-pyrazinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Formyl-2-pyrazinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.